Product packaging for Disodium 1,3-benzenedisulfonate(Cat. No.:CAS No. 831-59-4)

Disodium 1,3-benzenedisulfonate

Cat. No.: B166255
CAS No.: 831-59-4
M. Wt: 261.2 g/mol
InChI Key: XWPWZOJBTOJEGW-UHFFFAOYSA-L
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Description

Disodium 1,3-benzenedisulfonate is a useful research compound. Its molecular formula is C6H4Na2O6S2 and its molecular weight is 261.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Na2O6S2 B166255 Disodium 1,3-benzenedisulfonate CAS No. 831-59-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;benzene-1,3-disulfonate
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InChI

InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWPWZOJBTOJEGW-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Na2O6S2
Source PubChem
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Related CAS

98-48-6 (Parent)
Record name Disodium 1,3-benzenedisulfonate
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DSSTOX Substance ID

DTXSID0044735
Record name Disodium benzene-1,3-disulfonate
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Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white or tan hygroscopic granules; [Alfa Aesar MSDS]
Record name 1,3-Benzenedisulfonic acid, disodium salt
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CAS No.

831-59-4
Record name Disodium 1,3-benzenedisulfonate
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Record name 1,3-Benzenedisulfonic acid, sodium salt (1:2)
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Record name Disodium benzene-1,3-disulfonate
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Record name Disodium benzene-1,3-disulphonate
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Record name DISODIUM 1,3-BENZENEDISULFONATE
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Foundational & Exploratory

Disodium 1,3-benzenedisulfonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Disodium 1,3-benzenedisulfonate

Introduction

This compound, with the CAS number 831-59-4, is a benzenesulfonic acid derivative.[1] It is an organic sodium salt that is the disodium salt of 1,3-benzenedisulfonic acid. This white to off-white, hygroscopic, and granular solid is highly soluble in water.[1][2][3] The compound serves various roles in industrial and scientific applications, notably as a pharmaceutical intermediate, a leveling agent in the dyeing and printing industry, and a chelating agent in water treatment processes.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and integration into various chemical processes.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Namedisodium;benzene-1,3-disulfonate[1]
Molecular FormulaC₆H₄Na₂O₆S₂[1][3][5]
Molecular Weight282.20 g/mol
CAS Number831-59-4[2][3]
InChI KeyXWPWZOJBTOJEGW-UHFFFAOYSA-L[1][3]
Canonical SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+][1]
Physicochemical Data
PropertyValueConditionsReference
Physical StateSolid, granulesAmbient[1][6]
AppearanceOff-white or tan hygroscopic granulesAmbient[1]
Solubility663 g/LIn water at 20°C[3]
Density1.124 g/cm³[3][7]
Bulk Density860 kg/m ³[8]
pH6.9500 g/L in H₂O at 20°C
Melting Point>300 °C[9][10]
Flash PointNot applicable

Experimental Protocols

Detailed experimental protocols for the determination of the above properties are not extensively available in the public literature. However, standard analytical techniques are employed.

  • Infrared (IR) Spectroscopy: The IR spectrum data available was obtained using the KBr-Pellet technique with a Bruker IFS 85 instrument.[1] In this standard method, a small amount of the solid sample is finely ground and mixed with potassium bromide (KBr), which is transparent in the IR region. The mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed to obtain the spectrum.

  • pH Measurement: The pH of a 500 g/L aqueous solution was determined to be 6.9 at 20°C, indicating a nearly neutral solution at high concentrations. This is typically performed using a calibrated pH meter with a glass electrode.

  • Solubility Determination: The solubility in water was determined to be 663 g/L at 20°C.[3] Standard methods for solubility determination include the equilibrium solubility method, where an excess of the solid is stirred in the solvent until equilibrium is reached, followed by concentration analysis of the saturated solution, often using techniques like UV-Vis spectroscopy or gravimetric analysis.

Spectral Data

  • Infrared (IR) Spectrum: FTIR data is available and was recorded using a KBr-Pellet technique.[1] The spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate groups, as well as aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for this compound.[11] The ¹H NMR spectrum would show signals in the aromatic region, with splitting patterns determined by the meta-substitution on the benzene ring.

Reactivity and Stability

This compound is stable under recommended storage conditions.[3][5] It should be stored in a cool, dry, and well-ventilated place with the container tightly closed.[2][12] The compound is incompatible with strong oxidizing agents.[3][5] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[6][12]

Applications and Workflows

The unique properties of this compound make it a valuable component in several industrial processes.

Pharmaceutical Synthesis

The compound is utilized as a pharmaceutical intermediate.[3][4] Its chemical structure can be modified to build more complex molecules for active pharmaceutical ingredients (APIs).

Pharmaceutical_Synthesis_Workflow A This compound (Starting Material) B Chemical Modification (e.g., Substitution, Reduction) A->B Reaction C Intermediate Compound B->C Product D Further Reactions C->D Processing E Active Pharmaceutical Ingredient (API) D->E Final Product

Caption: Workflow for API synthesis.

Dyeing and Printing Industry

In the textile industry, it acts as a leveling agent, ensuring the uniform distribution of dyes onto fabrics for consistent color.[2]

Dyeing_Process_Workflow cluster_0 Dye Bath Preparation A Water D Mixing A->D B Dye B->D C This compound (Leveling Agent) C->D E Homogeneous Dye Solution D->E F Fabric Application E->F G Evenly Dyed Fabric F->G

Caption: Role in the dyeing process.

Water Treatment

The compound functions as a chelating agent in water treatment, forming stable complexes with metal ions to prevent the formation of mineral scale.[2]

Water_Treatment_Logic A Hard Water (Contains Ca²⁺, Mg²⁺ ions) C Chelation Reaction A->C B This compound (Chelating Agent) B->C D Soluble Metal-Sulfonate Complexes C->D Forms E Prevention of Scale Formation (CaCO₃, Mg(OH)₂) D->E Leads to

Caption: Chelation mechanism in water treatment.

Safety and Handling

According to aggregated GHS information, this compound can cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the chemical.[6][12] It should be handled in a well-ventilated area to avoid inhalation of dust.[12] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[6][12]

References

The CAS number for Disodium m-benzenedisulfonate is 831-59-4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Disodium m-benzenedisulfonate, a compound of interest to researchers, scientists, and drug development professionals. The CAS number for this compound is 831-59-4.[1][2][3][4] This document details its chemical and physical properties, outlines a general synthesis process and an analytical methodology, discusses its applications, and summarizes available safety and toxicological data.

Chemical and Physical Properties

Disodium m-benzenedisulfonate, also known as Disodium 1,3-benzenedisulfonate, is a white to off-white or tan hygroscopic granular powder or crystal.[1][2] It is soluble in water.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Disodium m-benzenedisulfonate

PropertyValueSource(s)
CAS Number 831-59-4[1][2][3][4]
Molecular Formula C₆H₄Na₂O₆S₂[1]
Molecular Weight 282.2 g/mol [1]
Appearance White to gray to brown powder to crystal[2]
Solubility 663 g/L in water at 20°C[2][3]
pH 6.9 (500 g/L solution in water at 20°C)[2][3]
LogP -1.901[5]
Synonyms This compound, Sodium benzene-1,3-disulfonate, m-Benzenedisulfonic acid disodium salt[1][2]

Synthesis and Analysis

General Synthesis Protocol

The synthesis of Disodium m-benzenedisulfonate typically involves the sulfonation of benzene to produce 1,3-benzenedisulfonic acid, followed by neutralization with a sodium base. A general industrial process involves reacting benzene with sulfur trioxide in a liquid sulfonated reaction mixture at elevated temperatures.[6] The resulting 1,3-benzenedisulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the disodium salt.[6]

A Chinese patent describes a continuous gas-phase sulfonation method to produce m-benzenedisulfonic acid, using gaseous sulfur trioxide and benzene.[7] In this process, Disodium m-benzenedisulfonate itself can be used as an inhibitor to reduce the formation of byproducts.[7]

A general workflow for the synthesis is presented in the following diagram:

G Benzene Benzene Sulfonation Sulfonation Reactor Benzene->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., Sulfur Trioxide) Sulfonating_Agent->Sulfonation Benzenedisulfonic_Acid 1,3-Benzenedisulfonic Acid Sulfonation->Benzenedisulfonic_Acid Neutralization Neutralization Vessel Benzenedisulfonic_Acid->Neutralization Neutralizing_Agent Sodium Base (e.g., NaOH, Na2CO3) Neutralizing_Agent->Neutralization Disodium_Salt_Solution Aqueous Solution of Disodium m-benzenedisulfonate Neutralization->Disodium_Salt_Solution Isolation Isolation & Purification (e.g., Crystallization, Drying) Disodium_Salt_Solution->Isolation Final_Product Disodium m-benzenedisulfonate Isolation->Final_Product

A generalized workflow for the synthesis of Disodium m-benzenedisulfonate.
Experimental Protocol for HPLC Analysis

A general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of Disodium m-benzenedisulfonate.[8]

  • Column: A reverse-phase column, such as a Newcrom R1, can be utilized.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase.[8] For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid.[8]

  • Detection: UV detection is a common method for the analysis of aromatic compounds like Disodium m-benzenedisulfonate.

The following diagram illustrates a typical experimental workflow for HPLC analysis:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Dissolve sample in a suitable solvent Injector Autosampler/Injector Sample_Prep->Injector Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) Pump HPLC Pump Mobile_Phase_Prep->Pump Column RP-HPLC Column Injector->Column Pump->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

A standard workflow for the HPLC analysis of Disodium m-benzenedisulfonate.

Applications in Research and Drug Development

Disodium m-benzenedisulfonate is primarily used as a pharmaceutical intermediate.[2] It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). One notable application is in the production of resorcinol (1,3-dihydroxybenzene) through the caustic soda fusion process.[6] Resorcinol and its derivatives are important precursors in the synthesis of various pharmaceuticals.

Beyond its role as an intermediate, this compound also finds applications in other industries. It is used in the dyeing and printing industry and as a corrosion inhibitor.

Safety and Toxicology

The toxicological properties of Disodium m-benzenedisulfonate have not been fully investigated.[5][9] Available safety data indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

It is important to handle this compound in accordance with good industrial hygiene and safety practices. This includes using personal protective equipment such as gloves and eye protection, and ensuring adequate ventilation.[5] There is no information available on its mutagenic, reproductive, or developmental effects, nor has it been classified as a carcinogen by major regulatory agencies.[5]

References

An In-depth Technical Guide to Disodium 1,3-Benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of disodium 1,3-benzenedisulfonate. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Molecular Structure and Properties

This compound is an organic sodium salt that consists of a benzene ring substituted by two sulfonate groups at positions 1 and 3.[1][2] The negative charges of the sulfonate groups are counterbalanced by two sodium ions.[1] This compound is typically encountered as an off-white or tan hygroscopic granular solid.[1] It is known for its high solubility in water.[3][4][5]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄Na₂O₆S₂[1][2][6][7]
Molecular Weight 282.2 g/mol [1][6][7][8][9]
IUPAC Name disodium;benzene-1,3-disulfonate[1]
CAS Number 831-59-4[1][3][8]
SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+][1][6]
Water Solubility 663 g/L at 20°C[3][4][5][8]
Physical Description Off-white or tan hygroscopic granules[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization, generated using the DOT language, illustrates the arrangement of the benzene ring, the sulfonate groups, and the associated sodium counter-ions.

molecular_structure C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 S2 S C3->S2 C5 C C4->C5 C6 C C5->C6 C6->C1 O1a O S1->O1a O1b O⁻ S1->O1b O1c O S1->O1c Na1 Na⁺ O1b->Na1 O2a O S2->O2a O2b O⁻ S2->O2b O2c O S2->O2c Na2 Na⁺ O2b->Na2

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, as it is a commercially available reagent. However, general synthetic routes to benzenedisulfonic acids involve the sulfonation of benzene using fuming sulfuric acid under controlled temperature conditions. The disodium salt is then typically prepared by neutralizing the resulting sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.

For analytical characterization, standard techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the benzene ring and the positions of the sulfonate groups. A known ¹H NMR spectrum for this compound is available in D₂O.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonate groups (S=O and S-O bonds) and the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the anion.

  • Elemental Analysis: To confirm the elemental composition of carbon, hydrogen, sodium, oxygen, and sulfur.

Applications in Research and Development

This compound serves as a versatile intermediate in various chemical syntheses. It is utilized in the production of dyes and pigments, where the sulfonate groups enhance water solubility. In the pharmaceutical industry, it is used as a starting material or intermediate for the synthesis of active pharmaceutical ingredients.[3][5] The compound also finds application as a dispersing agent in the textile and paper industries.[2] Its derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), is employed in analytical chemistry and as an intermediate in pharmaceutical development.[11]

References

Solubility Profile of Disodium 1,3-Benzenedisulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disodium 1,3-benzenedisulfonate is an organic salt with a variety of industrial and potential pharmaceutical applications. Its solubility is a critical physicochemical property that influences its behavior in various systems, including formulation, synthesis, and biological assays. Understanding its solubility profile in different solvent systems is essential for its effective application in research and development.

Physicochemical Properties

  • Molecular Formula: C₆H₄Na₂O₆S₂[1][2]

  • Molecular Weight: 282.20 g/mol [1][2]

  • Appearance: White to off-white crystalline powder or granules.[3]

Solubility Data

A comprehensive literature search reveals a significant amount of data on the aqueous solubility of this compound. However, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents.

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)
Water20663[1][2][4][5][6][7][8][9]
MethanolNot ReportedData not available
EthanolNot ReportedData not available
AcetoneNot ReportedData not available
Dimethyl Sulfoxide (DMSO)Not ReportedData not available
AcetonitrileNot ReportedData not available
DichloromethaneNot ReportedData not available

Qualitative Solubility Information:

Based on the principles of "like dissolves like," as an ionic salt, this compound is expected to have low solubility in nonpolar organic solvents. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol would theoretically be higher than in nonpolar solvents, but likely significantly lower than in water.

Experimental Protocol for Solubility Determination

Given the lack of specific published methods for this compound, a general experimental protocol for determining the solubility of a solid in a solvent is provided below. This method can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of the compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision start Start compound Obtain Disodium 1,3-benzenedisulfonate start->compound solvent Select Organic Solvent compound->solvent saturate Prepare Saturated Solution (Excess Solute) solvent->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility (e.g., g/L, mol/L) quantify->calculate report Report Results calculate->report next_solvent Test Next Solvent report->next_solvent More solvents to test? next_solvent->solvent Yes end End next_solvent->end No

Caption: A logical workflow for the experimental determination of solubility.

Signaling Pathways and Drug Development Relevance

The direct involvement of this compound in specific signaling pathways is not extensively documented in the reviewed literature. However, related sulfonated aromatic compounds have been investigated for their biological activities. For instance, a derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), has been shown to induce differentiation and apoptosis in human promyelotic HL-60 leukemia cells, potentially through the disturbance of iron metabolism. Further research is required to elucidate any direct effects of this compound on cellular signaling pathways relevant to drug development.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While its high aqueous solubility is well-established, there is a clear gap in the literature regarding its solubility in organic solvents. The provided general experimental protocol and logical workflow offer a framework for researchers to systematically determine these crucial parameters. Such data will be invaluable for the future application of this compound in pharmaceutical and chemical research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disodium 1,3-benzenedisulfonate (CAS No. 831-59-4), a key intermediate in various chemical and pharmaceutical applications.[1][2] The document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthesis of 1,3-Benzenedisulfonic Acid

The primary industrial method for producing 1,3-benzenedisulfonic acid is the direct sulfonation of benzene. This electrophilic aromatic substitution reaction is typically carried out in a two-stage process to control the reaction and optimize the yield of the desired meta-isomer.

Synthesis Pathway Overview

The synthesis involves the initial monosulfonation of benzene to form benzenesulfonic acid, followed by a second sulfonation at a higher temperature to introduce the second sulfonic acid group, primarily at the meta-position.

Synthesis_Workflow Benzene Benzene Monosulfonation Stage 1: Monosulfonation Benzene->Monosulfonation Reactant H2SO4_1 100% Sulfuric Acid or Sulfur Trioxide H2SO4_1->Monosulfonation Sulfonating Agent BSA Benzenesulfonic Acid (Intermediate Product) Monosulfonation->BSA Forms Disulfonation Stage 2: Disulfonation BSA->Disulfonation Reactant Oleum Fuming Sulfuric Acid (Oleum) or SO₃ Oleum->Disulfonation Sulfonating Agent Crude_Acid Crude 1,3-Benzenedisulfonic Acid Disulfonation->Crude_Acid Yields

Caption: Workflow diagram for the two-stage sulfonation of benzene.

Experimental Protocol: Two-Stage Sulfonation

This protocol is a composite of established industrial methods.[3][4]

Stage 1: Monosulfonation

  • Charge a suitable reactor (e.g., cast-steel agitator vessel) with 100% sulfuric acid.[3]

  • Gradually introduce benzene into the reactor while maintaining agitation.

  • Heat the reaction mixture to approximately 100°C and maintain this temperature for at least one hour to ensure complete monosulfonation.[3]

Stage 2: Disulfonation

  • Transfer the product from Stage 1, consisting mainly of benzenesulfonic acid and excess sulfuric acid, to a second reactor containing fuming sulfuric acid (oleum, typically 65% SO₃).[3]

  • The temperature will exothermically rise from approximately 30°C to 80°C. Maintain the temperature at this level for 1-2 hours to facilitate the second sulfonation.[3]

  • Alternatively, gaseous sulfur trioxide can be used as the sulfonating agent. In this method, the temperature for the second sulfonation is controlled between 120-180°C.[5]

Key Reaction Parameters

The reaction conditions can be varied to optimize yield and purity. Several patented methods provide specific parameters for this process.

ParameterMethod 1 (Oleum)[3]Method 2 (Gas-Phase SO₃)[5]Method 3 (Continuous SO₃)[4]
Sulfonating Agent 100% H₂SO₄ then 65% OleumGaseous Sulfur Trioxide (SO₃)Gaseous Sulfur Trioxide (SO₃)
Benzene:SO₃ Molar Ratio N/A (Excess Acid)Stage 1: 1:1 to 1:1.2Stage 2: 1:1 to 1:1.3Overall: 1:2 to 1:2.2
Temperature (Stage 1) 100°C20-100°CN/A (Single Stage)
Temperature (Stage 2) 80°C120-180°C120-140°C
Reaction Time (Stage 2) 1-2 hours2-12 hours (post-addition)15 minutes (residence time)
Inhibitor/Additive None specifiedSodium m-benzenedisulfonate (2-16% by weight)Sodium m-benzenedisulfonate (3-15% by weight)
Reported Purity/Yield 93% yield, 96% purity[3]High conversion, reduced waste acid[5]92% by weight of 1,3-BDS[4]

Purification and Isolation of this compound

The crude reaction product contains 1,3-benzenedisulfonic acid, excess sulfuric acid, and by-products like diphenyl sulfone. The purification process involves neutralizing the acid and removing these impurities.

Purification and Isolation Workflow

The general procedure involves neutralizing the acidic sulfonation mass, removing inorganic salts, and isolating the final product.

Purification_Workflow Crude_Acid Crude Sulfonation Mass (1,3-BDS Acid + H₂SO₄) Neutralization Neutralization Crude_Acid->Neutralization Filtration1 Filtration Neutralization->Filtration1 Forms Slurry Base Ca(OH)₂ or CaCO₃ (for H₂SO₄ removal) Base->Neutralization Gypsum Gypsum (CaSO₄) Precipitate Filtration1->Gypsum Solid Phase Ca_Salt_Sol Calcium Benzenedisulfonate (Aqueous Solution) Filtration1->Ca_Salt_Sol Liquid Phase Salt_Conversion Salt Conversion Ca_Salt_Sol->Salt_Conversion Filtration2 Filtration Salt_Conversion->Filtration2 Forms Slurry Na2CO3 Sodium Carbonate (Na₂CO₃) Na2CO3->Salt_Conversion CaCO3_ppt CaCO₃ Precipitate Filtration2->CaCO3_ppt Solid Phase Crude_Na_Salt Crude Disodium Salt Solution Filtration2->Crude_Na_Salt Liquid Phase Drying Drying / Evaporation Crude_Na_Salt->Drying Final_Product Pure Disodium 1,3-benzenedisulfonate Drying->Final_Product

Caption: General workflow for purification and salt formation.

Experimental Protocols for Purification

Method 1: Purification via Calcium Salt Precipitation [3]

  • Sulfate Removal: Add calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the crude sulfonation mass. This neutralizes the excess sulfuric acid, precipitating it as calcium sulfate (gypsum).

  • Filtration: Filter the mixture to remove the solid gypsum. The filtrate contains the calcium salt of 1,3-benzenedisulfonic acid.

  • Conversion to Sodium Salt: Treat the filtrate with sodium carbonate (Na₂CO₃). This precipitates calcium carbonate and leaves the desired this compound in solution.

  • Final Filtration and Isolation: Filter off the calcium carbonate precipitate. The resulting aqueous solution of the disodium salt is then concentrated and dried (e.g., on a drum dryer) to yield the final solid product.[3]

Method 2: Purification by Slurry Agitation [6] This method is effective for purifying solid, water-soluble aryl sulfonates that are contaminated with other water-soluble impurities.

  • Slurry Formation: Obtain the impure this compound as a particulate solid. Create a slurry by mixing the solid with a minimal amount of water (approximately 0.75 to 1.25 mL of water per gram of solid).

  • Agitation: Agitate the slurry for a period of 15 to 120 minutes. This preferentially dissolves the more soluble impurities into the limited aqueous phase.

  • Phase Separation: Separate the purified solid phase from the liquid phase containing the dissolved impurities.

  • Drying: Dry the purified solid to obtain the final product.

Method 3: Purification via Ion Exchange [6][7] For high-purity applications, ion exchange chromatography is a viable, though less common, method.

  • Acid Regeneration: Convert the disodium salt back to the free acid by passing an aqueous solution through a strong cation exchange resin in the H+ form.[3]

  • Chromatography: While less detailed in the literature for this specific compound, general methods for aryl sulfonic acids involve using a weakly basic column, washing with neutral water to remove inorganic salts, and then eluting the desired product with a weak, volatile acid like formic acid.[7]

  • Isolation: Lyophilize the eluate to obtain the pure sulfonic acid, which can then be re-neutralized with high-purity sodium hydroxide or sodium carbonate.

Product Data and Specifications

This compound is a stable, water-soluble solid.

PropertyValueSource
Chemical Formula C₆H₄(SO₃Na)₂
Molecular Weight 282.20 g/mol [8]
CAS Number 831-59-4
Appearance Off-white or tan hygroscopic granules/solid[8]
Solubility in Water 663 g/L at 20°C[1][9]
pH 6.9 (500 g/L solution at 20°C)
Bulk Density 860 kg/m ³
Storage Temperature 2-30°C

References

A Comprehensive Technical Guide to Disodium 1,3-Benzenedisulfonate and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Disodium 1,3-benzenedisulfonate, a versatile aromatic sulfonate compound. This document explores its various synonyms and identifiers as found in chemical literature, presents its key physicochemical properties in a structured format, and outlines relevant experimental methodologies. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and application of this compound.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₄Na₂O₆S₂.[1][2] It is the disodium salt of 1,3-benzenedisulfonic acid. Due to its widespread use and historical naming conventions, it is known by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.

The following table summarizes the common synonyms and identifiers for this compound.

Identifier Type Identifier Source
IUPAC Name disodium;benzene-1,3-disulfonatePubChem[1]
CAS Number 831-59-4PubChem[1], Sigma-Aldrich
Molecular Formula C₆H₄Na₂O₆S₂PubChem[1], Sigma-Aldrich
Molecular Weight 282.20 g/mol Sigma-Aldrich
Common Synonyms Disodium benzene-1,3-disulfonatePubChem[1]
1,3-Benzenedisulfonic acid, disodium saltPubChem[1]
Disodium m-benzenedisulfonatePubChem[1]
m-Benzenedisulfonic acid, disodium saltPubChem[1]
Benzene-1,3-disulfonic acid disodium saltFisher Scientific[3]
EC Number 212-606-4Sigma-Aldrich[4]
PubChem CID 71577PubChem[1]
InChI InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11,12);;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2PubChem[2]
SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]PubChem[2]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below, facilitating easy comparison and reference.

Property Value Conditions Source
Appearance White to off-white or tan hygroscopic granules/powder-PubChem[1], Fisher Scientific[3]
Solubility in Water 663 g/L20 °CSigma-Aldrich, Fisher Scientific[3]
pH 6.9500 g/L in H₂O, 20 °CSigma-Aldrich[4]
Bulk Density 860 kg/m ³-Sigma-Aldrich[4]
Melting Point >300 °C-Sigma-Aldrich

Experimental Protocols

Industrial Synthesis of 1,3-Benzenedisulfonic Acid and Conversion to Disodium Salt

The industrial production of 1,3-benzenedisulfonic acid typically involves the sulfonation of benzene. The resulting acid is then neutralized to form the disodium salt.

Reaction Scheme:

Synthesis Benzene Benzene BDS_acid 1,3-Benzenedisulfonic Acid Benzene->BDS_acid Sulfonation H2SO4 H₂SO₄/Oleum BDS_Na This compound BDS_acid->BDS_Na Neutralization Na2CO3 Na₂CO₃

General synthesis pathway for this compound.

Protocol Outline:

  • Monosulfonation: Benzene is first reacted with 100% sulfuric acid at approximately 100°C for one hour.[5]

  • Disulfonation: The product from the monosulfonation step is then transferred to a vessel containing 65% oleum. The temperature is increased to and maintained at 80°C for 1-2 hours.[5]

  • Sulfate Removal: The resulting sulfonation mass is treated with calcium hydroxide or calcium carbonate to precipitate sulfate ions as gypsum, which is then removed by filtration.[5]

  • Neutralization: The purified 1,3-benzenedisulfonic acid is then reacted with sodium carbonate to form the disodium salt.[5]

  • Drying: The final product, this compound, is dried, for instance, on a drum dryer.[5]

This process yields a product with a purity of approximately 96%.[5]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Appropriate Solvent Injection Inject Sample onto Newcrom R1 Column Sample->Injection MobilePhase Prepare Mobile Phase: Acetonitrile, Water, & Phosphoric Acid Separation Elute with Mobile Phase MobilePhase->Separation Injection->Separation Detection Detect Analyte Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

General workflow for HPLC analysis of this compound.

Chromatographic Conditions:

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

  • Application: This method is suitable for both analysis and preparative separation for impurity isolation.[6]

Applications in Chemical Synthesis

This compound and its derivatives are utilized in various chemical syntheses, notably in the production of dyes.

Use in Azo Dye Synthesis

Aromatic sulfonic acids and their salts are common components in the synthesis of azo dyes. The sulfonate groups enhance the water solubility of the dyes. While a specific protocol for this compound was not found, the general principle involves a two-step process: diazotization and azo coupling.

Logical Relationship in Azo Dye Synthesis:

Azo_Dye_Synthesis AromaticAmine Primary Aromatic Amine DiazoniumSalt Diazonium Salt Intermediate AromaticAmine->DiazoniumSalt Diazotization NaNO2_Acid NaNO₂ / Mineral Acid (e.g., HCl) AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingAgent Coupling Agent (e.g., Phenol, Naphthol, or another Aromatic Amine) CouplingAgent->AzoDye

Logical steps in the synthesis of azo dyes.

In this process, a primary aromatic amine is converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling agent). A compound like this compound could potentially be used as a modification to the aromatic amine or the coupling agent to impart specific properties to the final dye.

Conclusion

This compound is a well-defined chemical entity with a variety of synonyms used across the scientific literature. Its physicochemical properties make it a useful intermediate in several industrial applications, including the synthesis of dyes. While detailed laboratory-scale synthetic protocols are not extensively published, established industrial processes and analytical methods provide a solid foundation for its use and study. This guide serves as a valuable resource for professionals requiring a consolidated understanding of this important chemical compound.

References

Spectroscopic Analysis of Disodium 1,3-benzenedisulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Disodium 1,3-benzenedisulfonate (CAS No. 831-59-4), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in Deuterium Oxide (D₂O). The aromatic region of the spectrum displays a characteristic pattern for a 1,3-disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Peak AssignmentChemical Shift (δ) ppm
H-28.222
H-4/H-68.001
H-57.72

Note: Peak assignments are based on the expected electronic effects of the sulfonate groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 1,3-disubstituted ring, four distinct carbon signals are expected in the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Peak AssignmentChemical Shift (δ) ppm
C-1/C-3~145
C-2~130
C-4/C-6~128
C-5~126

Note: The chemical shifts are approximate and based on typical values for substituted benzene rings. Precise values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H Stretch
~1600, ~1475Aromatic C=C Stretch
~1200S=O Asymmetric Stretch
~1040S=O Symmetric Stretch
~880, ~780C-H Out-of-Plane Bending

Note: The wavenumbers are approximate and characteristic for aromatic sulfonates.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). The solution was then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument.

  • ¹H NMR: The spectrum was recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio. The residual solvent peak of D₂O was used as a reference.

  • ¹³C NMR: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans were employed to compensate for the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of finely ground this compound was intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a pellet die under high pressure to form a thin, transparent pellet.

2.2.2. Instrumentation and Data Acquisition

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in the sample holder of the instrument, and the spectrum was collected over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound start Start: Compound Synthesis and Purification sample_prep Sample Preparation start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition (FTIR) sample_prep->ir_acq nmr_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction, Baseline Correction) ir_acq->ir_proc nmr_analysis NMR Spectral Analysis (Peak Picking, Integration, Assignment) nmr_proc->nmr_analysis ir_analysis IR Spectral Analysis (Peak Identification and Assignment) ir_proc->ir_analysis structure_confirm Structural Confirmation and Purity Assessment nmr_analysis->structure_confirm ir_analysis->structure_confirm report Final Report Generation structure_confirm->report

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Thermal Stability and Decomposition of Disodium 1,3-benzenedisulfonate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,3-benzenedisulfonate is a chemical compound with various industrial applications. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This document aims to provide a technical overview of the available information regarding the thermal properties of this compound.

Thermal Decomposition Data

It is noted that hazardous decomposition products are generally considered to be "None under normal use conditions".[1] However, this does not provide insight into the decomposition pathway or the products formed at elevated temperatures.

While direct experimental data for this compound is lacking, a study on the thermal degradation of poly(sodium 4-styrenesulfonate), a polymer containing a similar sodium sulfonate functional group, may offer some general insights. The thermal decomposition of this polymer was observed to occur in multiple steps, with the initial mass loss beginning at approximately 200°C in air.[2] However, it is critical to emphasize that this is a different material, and its decomposition behavior may not be representative of this compound.

For a related compound, 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt (also known as Tiron), a melting point of over 300 °C has been reported.[3] This suggests that the benzenedisulfonate structure with sodium salts can exhibit high thermal stability.

Experimental Protocols

Due to the absence of specific experimental studies on the thermal analysis of this compound in the reviewed literature, a detailed, cited experimental protocol for its thermal analysis cannot be provided. However, a general workflow for conducting such an analysis is presented below. This workflow is based on standard methodologies for thermal analysis of solid chemical compounds.

Experimental Workflow for Thermal Analysis

Below is a generalized workflow for investigating the thermal stability and decomposition of a solid organic salt like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G General Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis & Interpretation Sample_Acquisition Acquire Disodium 1,3-benzenedisulfonate Sample_Characterization Characterize Sample (Purity, Moisture Content) Sample_Acquisition->Sample_Characterization TGA Thermogravimetric Analysis (TGA) Sample_Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Characterization->DSC TGA_Analysis Analyze TGA Data (Mass Loss vs. Temperature) TGA->TGA_Analysis DSC_Analysis Analyze DSC Data (Heat Flow vs. Temperature) DSC->DSC_Analysis Product_Analysis Identify Decomposition Products (e.g., TGA-MS, TGA-FTIR) TGA_Analysis->Product_Analysis Report Generate Technical Report DSC_Analysis->Report Product_Analysis->Report

References

A Technical Guide to High-Purity Disodium 1,3-Benzenedisulfonate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Disodium 1,3-benzenedisulfonate, a versatile organic compound with applications in the pharmaceutical industry. This document outlines commercial suppliers, key quality attributes, and relevant analytical methodologies.

Introduction to this compound

This compound (CAS RN: 831-59-4) is a hygroscopic, water-soluble organic salt. Its chemical structure, characterized by a benzene ring with two sulfonate groups in the meta positions, imparts unique properties that make it a valuable component in various chemical and pharmaceutical applications. It is recognized as a pharmaceutical intermediate and is listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database, confirming its use in approved drug products.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in various purity grades. High-purity grades are essential for pharmaceutical research and manufacturing to ensure reproducibility and safety. The following table summarizes the product offerings from prominent suppliers.

SupplierProduct NamePurity SpecificationCAS NumberMolecular Formula
Thermo Scientific Chemicals Benzene-1,3-disulfonic acid disodium salt94%831-59-4C₆H₄Na₂O₆S₂
TCI America This compound>55.0% (HPLC)831-59-4C₆H₄Na₂O₆S₂
Sigma-Aldrich 1,3-Benzenedisulfonic acid disodium saltNot specified831-59-4C₆H₄(SO₃Na)₂
Alcatraz Chemicals 1,3 Benzene Di Sulfonic Acid Disodium SaltNot specified831-59-4C₆H₄O₆S₂Na₂

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development and formulation.

PropertyValue
Molecular Weight 282.19 g/mol
Appearance White to off-white or tan hygroscopic granules or powder
Solubility Highly soluble in water

Applications in Pharmaceutical Development

While specific proprietary applications are often not disclosed, the known uses and chemical nature of this compound suggest its utility in several areas of pharmaceutical development:

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Counterion: Its anionic nature allows it to be used as a counterion for cationic drug substances, potentially influencing solubility, stability, and bioavailability.

  • Excipient in Formulations: Its inclusion in the FDA's Inactive Ingredient Database indicates its use as an excipient in final drug products. Its high water solubility may be leveraged for various formulation strategies.

  • Hydrotrope: Aryl sulfonates are known to act as hydrotropes, substances that can enhance the solubility of poorly soluble compounds in water. This property could be valuable in the formulation of drugs with low aqueous solubility.

Experimental Protocols

Detailed experimental protocols for the use of this compound in pharmaceutical development are often proprietary. However, based on its chemical properties and known applications, the following sections outline general methodologies.

Synthesis and Purification of High-Purity this compound

A general workflow for obtaining high-purity this compound for pharmaceutical applications would involve synthesis followed by rigorous purification and characterization.

G General Workflow for High-Purity Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials (e.g., Benzene) sulfonation Sulfonation Reaction start->sulfonation Sulfonating Agent neutralization Neutralization (with Sodium base) sulfonation->neutralization crude_product Crude Disodium 1,3-benzenedisulfonate neutralization->crude_product crystallization Recrystallization crude_product->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying high_purity_product High-Purity Product drying->high_purity_product analytical_testing Analytical Testing (HPLC, IC, etc.) high_purity_product->analytical_testing

Caption: General synthesis and purification workflow.

Analytical Methodologies for Quality Control

Ensuring the purity and quality of this compound is critical. The following analytical techniques are commonly employed.

A reverse-phase HPLC method can be used for the determination of purity and the detection of organic impurities.

G HPLC Method for Purity Assessment sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System sample->hplc detector UV Detector hplc->detector column Reverse-Phase Column (e.g., C18) column->hplc mobile_phase Mobile Phase (e.g., Acetonitrile/Water with Acid) mobile_phase->hplc data Data Analysis (Purity Calculation) detector->data

Caption: HPLC analytical workflow.

A reported method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1]

Ion chromatography with suppressed conductivity detection is a powerful technique for the quantification of the benzenesulfonate anion, which can be adapted for this compound. This is particularly useful for assay determination and for quantifying the counterion in a drug substance.

Experimental Protocol for Anion Determination (Adapted from Benzenesulfonic Acid Method):

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in deionized water to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water to a known concentration.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Metrosep A Supp 1).

    • Mobile Phase: An appropriate eluent, such as a carbonate/bicarbonate buffer.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards and sample solutions into the ion chromatograph. The concentration of the disulfonate anion is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information directly linking this compound to specific signaling pathways in a biological context. Its primary roles in pharmaceuticals appear to be related to its chemical properties as an intermediate, counterion, or formulation excipient rather than a pharmacologically active agent that would interact with such pathways.

The logical relationship for its use as a counterion in drug development follows a clear path:

G Logic for Use as a Counterion api Cationic API salt_formation Salt Formation api->salt_formation counterion Anionic Counterion (this compound) counterion->salt_formation improved_properties Improved Physicochemical Properties (Solubility, Stability, etc.) salt_formation->improved_properties formulation Drug Product Formulation improved_properties->formulation

Caption: Counterion selection logic.

Conclusion

High-purity this compound is a valuable, commercially available compound for pharmaceutical research and development. Its utility as a chemical intermediate and a pharmaceutical excipient, particularly as a counterion, is well-established. While detailed, publicly available experimental protocols and biological pathway information are limited, the fundamental principles of its synthesis, purification, and analysis provide a solid foundation for its application in the development of new drug products. Researchers and drug development professionals are encouraged to source high-purity grades from reputable suppliers and to perform rigorous analytical testing to ensure the quality and consistency of their work.

References

The Pivotal Role of Disodium 1,3-Benzenedisulfonate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,3-benzenedisulfonate, a seemingly simple aromatic sulfonate, serves as a critical and versatile intermediate in the synthesis of several important pharmaceutical compounds. Its chemical reactivity, primarily centered around the two sulfonate groups, allows for its transformation into key building blocks for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the role of this compound in the pharmaceutical industry, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals in their work.

Core Applications in Pharmaceutical Synthesis

The utility of this compound as a pharmaceutical intermediate is highlighted by its application in the synthesis of two major classes of therapeutic agents: diuretics and topical antiseptics.

1. Precursor to Diuretic Agents: The Hydrochlorothiazide Pathway

This compound is a key starting material in the synthetic route to hydrochlorothiazide, a widely prescribed diuretic used in the management of hypertension and edema. The synthesis proceeds through a series of intermediates, with the conversion of the sulfonate groups into more reactive sulfonyl chloride and sulfonamide functionalities being the central transformations.

A crucial intermediate in this pathway is 4-Amino-6-chloro-1,3-benzenedisulfonamide.[1][2][3][4] This compound is synthesized from precursors derived from this compound and is then cyclized to form the core structure of hydrochlorothiazide.[5][6][7]

2. Synthesis of Topical Antiseptics: The Resorcinol Pathway

Another significant application of this compound is in the production of resorcinol (1,3-dihydroxybenzene).[8] Resorcinol is a valuable pharmaceutical agent used in numerous topical formulations for its antiseptic and keratolytic properties, making it effective in the treatment of skin conditions such as acne, eczema, and psoriasis.[9] The synthesis involves the fusion of this compound with a strong base, typically sodium hydroxide, at high temperatures.

Key Synthetic Transformations and Experimental Protocols

The following sections detail the experimental procedures for the key transformations of this compound into valuable pharmaceutical intermediates and final products.

Synthesis of 1,3-Benzenedisulfonyl Chloride

The conversion of the inert sulfonate groups of this compound into reactive sulfonyl chloride moieties is the first and most critical step in many of its pharmaceutical applications. This transformation is typically achieved by reacting the disodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[10]

Experimental Protocol:

A laboratory-scale preparation involves the chlorination of the disodium salt using phosphorus pentachloride or thionyl chloride.[10] The dry sodium salt is mixed with the chlorinating agent and gently heated. The reaction is exothermic and requires careful control. Following the initial reaction, the mixture is typically heated at 100°C for 1-2 hours to ensure complete conversion. The resulting 1,3-benzenedisulfonyl chloride is then isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing with cold water.

ParameterValueReference
Starting Material This compound[10]
Reagent Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)[10]
Reaction Temperature Initial gentle heating, followed by 100°C[10]
Reaction Time 1-2 hours at 100°C[10]
Work-up Poured onto crushed ice, filtration, washing with cold water
Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

This intermediate is a cornerstone in the synthesis of hydrochlorothiazide. It is prepared from m-chloroaniline through chlorosulfonation.

Experimental Protocol:

4-Amino-6-chloro-1,3-benzenedisulfonyl Chloride is obtained by the chlorosulfonation of 3-chloroaniline with an excess of chlorosulfuric acid at elevated temperatures (around 130°C).[11] To improve the yield, the chlorosulfonation mixture can be treated with thionyl chloride at 80°C, which can result in a yield of approximately 90%.[11] The resulting disulfonyl chloride is then subjected to ammonification to yield 4-Amino-6-chloro-1,3-benzenedisulfonamide.[6]

ParameterValueReference
Starting Material 3-Chloroaniline[11]
Reagent Chlorosulfuric acid (11 mol eq.), Thionyl chloride (4 mol eq.)[11]
Reaction Temperature 130°C for chlorosulfonation, 80°C for thionyl chloride treatment[11]
Yield ~90% (for the disulfonyl chloride)[11]
Synthesis of Hydrochlorothiazide

The final step in the synthesis of this important diuretic involves the cyclization of 4-Amino-6-chloro-1,3-benzenedisulfonamide.

Experimental Protocol:

Hydrochlorothiazide is prepared by heating 4-Amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in an alcoholic solvent, such as methanol, to reflux.[5] An inorganic acid, like sulfuric or hydrochloric acid, dissolved in the alcohol is added to the refluxing mixture.[5] To drive the reaction to completion, additional portions of paraformaldehyde are added at intervals.[5] After several hours of reflux, the reaction mixture is cooled, and the product is isolated by filtration and washed with water. This process can yield highly pure crystalline hydrochlorothiazide.[5]

ParameterValueReference
Starting Material 4-Amino-6-chloro-1,3-benzenedisulfonamide[5]
Reagents Paraformaldehyde, Sulfuric acid or Hydrochloric acid[5]
Solvent Methanol, Ethanol, or Isopropyl alcohol[5]
Reaction Condition Reflux[5]
Purity of Product >99.9% (by HPLC)[5]
Synthesis of Resorcinol

The conversion of this compound to resorcinol is a classic example of nucleophilic aromatic substitution.

Experimental Protocol:

The synthesis is carried out via an alkaline fusion process. This compound is fused with a significant excess of sodium hydroxide at high temperatures, typically around 300°C. The resulting melt, containing the disodium salt of resorcinol, is then dissolved in water and neutralized with an acid, such as sulfuric acid. The crude resorcinol is then extracted from the aqueous solution using an organic solvent and purified by vacuum distillation. The overall yield of resorcinol from benzene via this route can be as high as 82%. A user on a science forum reported a 65% yield for the synthesis of the disodium m-benzenedisulfonate precursor and a subsequent 58.9% yield for the resorcinol, though noting the presence of impurities.[12]

ParameterValueReference
Starting Material This compound[12]
Reagent Sodium hydroxide (fused)
Reaction Temperature ~300°C
Work-up Dissolution in water, neutralization with acid, extraction, vacuum distillation
Overall Molar Yield (from benzene) 80-86%
Reported Yield (lab scale) 58.9% (with impurities)[12]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound into important pharmaceutical compounds.

hydrochlorothiazide_synthesis A This compound B 1,3-Benzenedisulfonyl Chloride A->B PCl5 or SOCl2 C 4-Amino-6-chloro-1,3-benzenedisulfonyl Dichloride B->C Chlorosulfonation of 3-chloroaniline D 4-Amino-6-chloro-1,3-benzenedisulfonamide C->D Ammonification E Hydrochlorothiazide D->E Paraformaldehyde, Acid

Caption: Synthesis of Hydrochlorothiazide from this compound.

resorcinol_synthesis A This compound B Disodium salt of Resorcinol A->B NaOH fusion (~300°C) C Resorcinol B->C Acidification

Caption: Synthesis of Resorcinol from this compound.

Conclusion

This compound is a foundational pharmaceutical intermediate, providing a gateway to the synthesis of diverse and important therapeutic agents. Its conversion to key building blocks like 1,3-benzenedisulfonyl chloride and its direct transformation into resorcinol underscore its significance in drug development. The detailed protocols and synthetic pathways presented in this guide offer valuable insights for researchers and chemists working to innovate and optimize the production of these life-saving medicines. A thorough understanding of the chemistry of this compound and its derivatives is essential for the continued advancement of pharmaceutical manufacturing.

References

Early Synthetic Routes to Benzene-1,3-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into the synthesis of benzene-1,3-disulfonic acid, a key intermediate in the historical production of resorcinol and other fine chemicals. The document outlines the core chemical principles, detailed experimental protocols from early literature, and quantitative data to offer a comprehensive resource for understanding the pioneering work in this area of organic synthesis.

Introduction

The synthesis of benzene-1,3-disulfonic acid was a significant achievement in early industrial organic chemistry, primarily driven by the demand for resorcinol, a crucial component in dyes, resins, and pharmaceuticals. The early methods predominantly relied on the direct sulfonation of benzene, a process that, while conceptually straightforward, presented challenges in controlling selectivity and achieving pure products. This guide focuses on the classical sulfonation methodologies developed in the late 19th and early 20th centuries, providing a detailed look at the experimental landscape of the time.

Core Synthetic Strategies

The primary historical approach to the synthesis of benzene-1,3-disulfonic acid involves the electrophilic aromatic substitution of benzene using a sulfonating agent. The key was to force the introduction of a second sulfonic acid group onto the benzene ring, which is deactivated by the first. This was typically achieved using harsher conditions or more potent sulfonating agents for the second sulfonation step. Two main strategies emerged:

  • Two-Step Disulfonation: This method involves the initial synthesis of benzenesulfonic acid, followed by a second, more forceful sulfonation to introduce the second sulfonic acid group. The meta-isomer is the thermodynamically favored product at higher temperatures.

  • Direct Disulfonation with Oleum/Sulfur Trioxide: This approach utilizes fuming sulfuric acid (oleum) or sulfur trioxide directly to achieve disulfonation in a single operational sequence, often at elevated temperatures.

A significant application of this synthesis was the subsequent conversion of benzene-1,3-disulfonic acid to resorcinol via alkaline fusion.

Experimental Protocols

The following sections provide detailed experimental protocols based on early 20th-century literature. These protocols are presented to reflect the historical context of the research.

Two-Step Synthesis of Benzene-1,3-disulfonic Acid

This method is a classical approach that separates the mono- and disulfonation stages.

Step 1: Monosulfonation of Benzene

  • Reaction Setup: A cast-iron or glass-lined reactor equipped with a mechanical stirrer and a reflux condenser is charged with 100% sulfuric acid.

  • Benzene Addition: Benzene is slowly added to the sulfuric acid with vigorous stirring. The molar ratio of sulfuric acid to benzene is typically in excess to drive the reaction.

  • Heating: The mixture is heated to approximately 100°C and maintained at this temperature for several hours to ensure the complete formation of benzenesulfonic acid.[1]

  • Completion: The reaction is considered complete when the smell of benzene is no longer apparent and a homogenous solution is formed.

Step 2: Disulfonation of Benzenesulfonic Acid

  • Addition of Oleum: To the crude benzenesulfonic acid from the previous step, 65% oleum (fuming sulfuric acid) is carefully added.[1] The addition is performed with cooling to manage the exothermic reaction.

  • Heating: The reaction mixture is then heated to a temperature of 80-85°C and maintained for several hours.[1]

  • Reaction Monitoring: The progress of the disulfonation can be monitored by analyzing the solubility of the product in water; benzene-1,3-disulfonic acid is highly water-soluble.

Purification of Benzene-1,3-disulfonic Acid (Historical Method)

Early methods for the purification of benzene-1,3-disulfonic acid from the crude reaction mixture focused on removing the excess sulfuric acid.

  • Neutralization: The sulfonation mass is diluted with water and neutralized with calcium hydroxide or calcium carbonate. This precipitates the excess sulfuric acid as insoluble calcium sulfate (gypsum), while the calcium salt of benzene-1,3-disulfonic acid remains in solution.

  • Filtration: The precipitated gypsum is removed by filtration.

  • Conversion to Sodium Salt: The filtrate containing the calcium benzene-1,3-disulfonate is treated with sodium carbonate. This precipitates calcium carbonate and leaves the desired disodium salt of benzene-1,3-disulfonic acid in solution.

  • Isolation: The solution is filtered to remove the calcium carbonate, and the disodium salt is then isolated by evaporation of the water, followed by drying. A yield of 93% with a purity of 96% has been reported for this process.

Preparation of Resorcinol from Sodium Benzene-1,3-disulfonate
  • Alkaline Fusion: The dried disodium salt of benzene-1,3-disulfonic acid is gradually added to a molten mixture of sodium hydroxide at approximately 300°C.[1]

  • Reaction: The fusion is maintained at this temperature for a period to ensure complete conversion to the disodium salt of resorcinol.

  • Work-up: The cooled melt is dissolved in water.

  • Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric acid, to neutralize the excess sodium hydroxide and liberate the free resorcinol.[1]

  • Extraction and Purification: The crude resorcinol is extracted from the acidified aqueous solution with a suitable organic solvent and subsequently purified by vacuum distillation. Selectivities as high as 82% based on the starting benzene have been reported.[1]

Quantitative Data

The following tables summarize the quantitative data extracted from early research on the synthesis of benzene-1,3-disulfonic acid and its conversion to resorcinol.

Parameter Value Reference
Monosulfonation Temperature ~100°C[1]
Disulfonation Temperature 80-85°C (with 65% Oleum)[1]
Continuous Process Temp. 140-160°C (Benzene + SO₃ in melt)[1]
Alkaline Fusion Temperature ~300°C[1]
Process Step Reported Yield/Selectivity Reference
Disodium Benzene-1,3-disulfonate (from Benzene) 93% (96% purity)
Resorcinol (from Benzene, overall selectivity) up to 82%[1]

Separation of Isomers

The direct disulfonation of benzene can lead to the formation of not only the desired meta-isomer (1,3) but also the ortho (1,2) and para (1,4) isomers. The early literature is not extensively detailed on the specific industrial methods for the separation of these isomers. However, the general principles of fractional crystallization of the salts of these sulfonic acids were well-established. The different solubilities of the sodium, potassium, or calcium salts of the benzene-disulfonic acid isomers in water or other solvents would have been exploited to achieve separation. The meta-isomer is generally the most stable and predominant product under thermodynamic control (higher temperatures and longer reaction times).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_synthesis Synthesis of Benzene-1,3-disulfonic Acid cluster_purification Purification and Conversion to Resorcinol Benzene Benzene Benzenesulfonic_Acid Benzenesulfonic Acid Benzene->Benzenesulfonic_Acid ~100°C H2SO4 H₂SO₄ H2SO4->Benzenesulfonic_Acid Benzene_1_3_disulfonic_Acid Benzene-1,3-disulfonic Acid Benzenesulfonic_Acid->Benzene_1_3_disulfonic_Acid 80-85°C Oleum Oleum (H₂SO₄/SO₃) Oleum->Benzene_1_3_disulfonic_Acid Resorcinol_disodium_salt Disodium Resorcinate Benzene_1_3_disulfonic_Acid->Resorcinol_disodium_salt ~300°C NaOH_fusion Molten NaOH NaOH_fusion->Resorcinol_disodium_salt Resorcinol Resorcinol Resorcinol_disodium_salt->Resorcinol Acidification Acidification (H₂SO₄) Acidification->Resorcinol

Caption: Reaction pathway for the two-step synthesis of benzene-1,3-disulfonic acid and its subsequent conversion to resorcinol.

Experimental_Workflow start Start monosulfonation Monosulfonation of Benzene with H₂SO₄ at ~100°C start->monosulfonation disulfonation Disulfonation with Oleum at 80-85°C monosulfonation->disulfonation neutralization Neutralization with Ca(OH)₂ disulfonation->neutralization filtration1 Filtration to remove CaSO₄ neutralization->filtration1 conversion Conversion to Sodium Salt with Na₂CO₃ filtration1->conversion filtration2 Filtration to remove CaCO₃ conversion->filtration2 isolation Isolation of Disodium Salt (Evaporation) filtration2->isolation alkaline_fusion Alkaline Fusion with NaOH at ~300°C isolation->alkaline_fusion workup Dissolution in Water and Acidification alkaline_fusion->workup extraction Extraction and Purification of Resorcinol workup->extraction end End Product: Resorcinol extraction->end

Caption: Experimental workflow for the synthesis and purification of the disodium salt of benzene-1,3-disulfonic acid and its conversion to resorcinol.

References

In-Depth Technical Guide: The Hygroscopic Nature of Tan Disodium 1,3-Benzenedisulfonate Granules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of tan-colored Disodium 1,3-benzenedisulfonate granules. It delves into the material's affinity for atmospheric moisture, the potential origins of its coloration, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for professionals working with this compound in research, development, and quality control.

Introduction to this compound

This compound is a chemical compound with the formula C₆H₄Na₂O₆S₂. It is the disodium salt of 1,3-benzenedisulfonic acid. This aromatic sulfonate is known for its high solubility in water and its hygroscopic nature, readily absorbing moisture from the atmosphere. It typically presents as off-white or tan-colored granules.[1] Its hygroscopicity is a critical parameter in pharmaceutical and chemical applications, as moisture uptake can significantly impact its handling, stability, and performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₄Na₂O₆S₂
Molecular Weight 282.22 g/mol
CAS Number 831-59-4
Appearance Off-white or tan hygroscopic granules[1]
Solubility in Water High

Hygroscopic Nature and Water Sorption

The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. This compound is classified as a hygroscopic material. This property is attributed to the presence of the highly polar sulfonate groups (-SO₃⁻) and the sodium counter-ions, which readily interact with water molecules through ion-dipole interactions and hydrogen bonding.

The European Pharmacopoeia outlines a classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% RH for 24 hours.

Hygroscopicity ClassificationWeight Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Caption: European Pharmacopoeia classification of hygroscopicity.

Origin of the Tan Coloration

The tan coloration of this compound granules is likely due to the presence of impurities formed during the manufacturing process. The synthesis of benzenedisulfonic acid typically involves the sulfonation of benzene using strong sulfonating agents like oleum (a solution of sulfur trioxide in sulfuric acid).

Several side reactions can occur during this process, leading to the formation of colored byproducts:

  • Oxidation: The strong oxidizing nature of the sulfonating agents can lead to the oxidation of the aromatic ring, forming complex, colored organic molecules.

  • Nitration: If the sulfuric acid used contains nitric acid impurities, nitrated byproducts can be formed, which are often colored.

  • Formation of Sulfones: Under certain conditions, diphenyl sulfones and other related compounds can be formed as byproducts. While often colorless, their subsequent oxidation or reaction can lead to colored species.

  • Dehydration and Condensation Reactions: At elevated temperatures, complex condensation reactions can occur, resulting in the formation of polymeric, tar-like substances that impart a tan to brown color.

The purification process aims to remove these impurities, but residual amounts can remain, leading to the observed tan coloration of the final product.

Experimental Protocols

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at a controlled temperature and relative humidity.

Methodology:

  • Sample Preparation: A known mass of the tan this compound granules is placed in the DVS instrument's sample pan.

  • Drying: The sample is dried under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is recorded as the dry mass.

  • Sorption Isotherm: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each RH step, the sample is allowed to equilibrate until the weight change is negligible. The weight at each RH is recorded.

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, and the equilibrium weight at each step is recorded.

  • Data Analysis: The percentage change in mass is calculated at each RH step relative to the initial dry mass. The sorption and desorption data are then plotted as a function of relative humidity to generate a water vapor sorption isotherm.

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a standard method for the quantitative determination of water content in a sample.

Methodology:

  • Instrument Setup: A Karl Fischer titrator is set up with a suitable solvent (e.g., anhydrous methanol) in the titration vessel. The titrant is a standardized Karl Fischer reagent.

  • Standardization: The titrant is standardized using a known amount of a water standard.

  • Sample Analysis: A precisely weighed amount of the tan this compound granules is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a change in the electrochemical potential.

  • Calculation: The water content of the sample is calculated based on the volume of titrant consumed and the known titer of the reagent.

Visualizations

Caption: Chemical structure of this compound.

DVS_Workflow start Start prep Sample Preparation start->prep dry Drying Step (0% RH) prep->dry sorption Sorption Steps (Increasing RH) dry->sorption desorption Desorption Steps (Decreasing RH) sorption->desorption analysis Data Analysis desorption->analysis end End analysis->end Hygroscopicity_Relationship RH Relative Humidity (RH) Moisture Moisture Uptake RH->Moisture influences Properties Physical & Chemical Properties (e.g., Flowability, Stability) Moisture->Properties affects

References

Methodological & Application

Application Notes and Protocols: Disodium 1,3-Benzenedisulfonate as an Ion-Pairing Agent in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ion-Pair Chromatography with Disodium 1,3-Benzenedisulfonate

Ion-pair chromatography is a versatile technique in High-Performance Liquid Chromatography (HPLC) used to enhance the retention and separation of ionic and highly polar analytes on reversed-phase columns. For the analysis of basic compounds, which are often protonated and poorly retained on traditional C18 or C8 columns, an anionic ion-pairing agent is introduced into the mobile phase. This agent forms a neutral ion pair with the cationic analyte, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.

This compound is a strong anionic compound that can serve as an effective ion-pairing agent for the separation of cationic species such as protonated basic drugs, amines, and peptides. Its aromatic nature can introduce unique selectivity for analytes with aromatic or heterocyclic structures through secondary pi-pi interactions, in addition to the primary ion-pairing mechanism. The two sulfonate groups provide a strong and stable negative charge over a wide pH range, ensuring consistent ion-pair formation.

Principle of Separation

The fundamental principle involves the formation of a neutral complex between the positively charged analyte (A⁺) and the negatively charged ion-pairing agent (IP⁻), in this case, the 1,3-benzenedisulfonate dianion. This newly formed ion pair ([A⁺][IP⁻]) behaves as a more hydrophobic entity, allowing it to be retained and separated on a reversed-phase column. The retention can be finely tuned by adjusting the concentration of the ion-pairing agent, the pH of the mobile phase, and the organic modifier content.

Advantages of Using this compound

  • Strong Anionic Character: The presence of two sulfonate groups ensures a consistent negative charge for effective ion pairing.

  • Unique Selectivity: The benzene ring can offer alternative selectivity through pi-pi stacking interactions with aromatic analytes.

  • Good UV Transparency: While it has UV absorbance, it is often in a region that may not interfere with the detection of many common analytes, especially at the concentrations used for ion pairing.

  • High Solubility: As a disodium salt, it is highly soluble in aqueous mobile phases, preventing precipitation issues.

Experimental Protocols

Due to a lack of specific published applications for this compound as an ion-pairing agent, the following protocols are illustrative examples based on the principles of ion-pair chromatography and typical conditions for similar aromatic sulfonate reagents. These should serve as a starting point for method development.

Protocol 1: Separation of Basic Pharmaceutical Compounds (e.g., Beta-Blockers)

This protocol outlines a general procedure for the separation of a mixture of basic drugs, such as propranolol and atenolol.

1. Preparation of Mobile Phase:

  • Aqueous Component (Mobile Phase A): Prepare a 10 mM solution of this compound in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.
  • Organic Modifier (Mobile Phase B): Acetonitrile or Methanol (HPLC grade).

2. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 230 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the mixed standards (e.g., 1 mg/mL of each drug) in the initial mobile phase composition.
  • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

Protocol 2: Analysis of Small Amines (e.g., Catecholamines)

This protocol provides a starting point for the separation of polar, basic compounds like dopamine and epinephrine.

1. Preparation of Mobile Phase:

  • Aqueous Component (Mobile Phase A): Prepare a 5 mM solution of this compound in a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC grade).

2. HPLC System and Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase: Gradient elution. For example:
  • 0-5 min: 5% B
  • 5-15 min: 5% to 25% B
  • 15-20 min: 25% B
  • 20-22 min: 25% to 5% B
  • 22-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.2 mL/min.
  • Column Temperature: 35 °C.
  • Detection: UV at 280 nm or electrochemical detection for higher sensitivity.
  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Prepare individual and mixed standard solutions in 0.1 M perchloric acid to prevent oxidation.
  • Dilute to the desired concentration with the initial mobile phase.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the above protocols. Actual results will vary depending on the specific analytes, instrumentation, and experimental conditions.

Table 1: Illustrative Chromatographic Data for the Separation of Beta-Blockers (Protocol 1)

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Atenolol4.21.2-
Propranolol6.81.13.5

Table 2: Illustrative Chromatographic Data for the Separation of Catecholamines (Protocol 2)

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Epinephrine8.51.3-
Dopamine9.81.22.1

Visualizations

Ion-Pair Chromatography Workflow

workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (with this compound) HPLC Inject Sample into HPLC System MobilePhase->HPLC Sample Prepare Sample (Basic Analytes) Sample->HPLC Separation Separation on Reversed-Phase Column HPLC->Separation Detection Detection (e.g., UV) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification and Data Analysis Chromatogram->Quantification mechanism cluster_mobile_phase Mobile Phase Analyte Analyte (A⁺) IonPairComplex Hydrophobic Ion Pair [A⁺][IP²⁻]A⁺ Analyte->IonPairComplex Forms in Mobile Phase IonPairAgent 1,3-Benzenedisulfonate (IP²⁻) IonPairAgent->IonPairComplex StationaryPhase Stationary Phase (e.g., C18) IonPairComplex->StationaryPhase Adsorbs onto Stationary Phase

Application Notes and Protocols for Mobile Phase Preparation with Disodium 1,3-Benzenedisulfonate in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 1,3-benzenedisulfonate is a chemical compound that has potential applications in chromatography, particularly as a component of the mobile phase. In the context of reversed-phase chromatography, it may be utilized as an ion-pairing reagent to enhance the retention and separation of ionic or highly polar analytes on non-polar stationary phases. This document aims to provide an overview of its potential application; however, it is important to note that detailed, publicly available protocols and specific application notes for the use of this compound as a mobile phase additive for the separation of other analytes are currently limited in scientific literature.

The information presented here is based on the general principles of ion-pair chromatography and available data on the analysis of the compound itself. Researchers should consider this document as a foundational guide and may need to perform significant method development and optimization for their specific analytical needs.

Principle of Ion-Pair Chromatography

Ion-pair chromatography is a technique used in reversed-phase HPLC to separate charged analytes. It involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that can interact with the stationary phase. The ion-pairing reagent forms a neutral ion pair with the charged analyte, which then partitions onto the hydrophobic stationary phase, allowing for separation.

This compound, with its two sulfonate groups, can theoretically act as an anionic ion-pairing reagent for the separation of cationic analytes such as basic drugs, peptides, and other positively charged molecules.

Hypothetical Experimental Workflow for Method Development

The following workflow outlines a logical sequence for developing a chromatographic method using this compound as an ion-pairing reagent.

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation reagent_prep Prepare Stock Solution of This compound mobile_phase_prep Prepare Initial Mobile Phase (Aqueous & Organic) reagent_prep->mobile_phase_prep initial_screening Initial Screening: Isocratic Elution mobile_phase_prep->initial_screening sample_prep Prepare Analyte Standard Solution sample_prep->initial_screening gradient_optimization Gradient Optimization initial_screening->gradient_optimization param_adjustment Adjust Parameters: pH, Concentration, Flow Rate gradient_optimization->param_adjustment system_suitability System Suitability Testing param_adjustment->system_suitability method_validation Full Method Validation (Linearity, Accuracy, Precision) system_suitability->method_validation

Caption: A logical workflow for developing an HPLC method using an ion-pairing reagent.

Hypothetical Protocol for Mobile Phase Preparation and Analysis

This section provides a speculative protocol for using this compound in a mobile phase. Note: These values are starting points for method development and are not based on established applications.

Objective: To separate a mixture of basic pharmaceutical compounds using reversed-phase HPLC with this compound as an ion-pairing reagent.

Materials:

  • This compound (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Water (HPLC grade)

  • Analytical column: C18, 4.6 x 150 mm, 5 µm

  • HPLC system with UV detector

Mobile Phase Preparation:

  • Aqueous Mobile Phase (A):

    • Prepare a stock solution of this compound (e.g., 100 mM in water).

    • Dilute the stock solution to the desired working concentration (e.g., 5-20 mM) in water.

    • Adjust the pH of the solution to a suitable value (e.g., pH 2.5-4.0) using phosphoric acid or formic acid. A lower pH will ensure that most basic analytes are in their cationic form.

    • Filter the mobile phase through a 0.45 µm membrane filter.

  • Organic Mobile Phase (B):

    • Acetonitrile or Methanol.

    • Filter the solvent through a 0.45 µm membrane filter.

Chromatographic Conditions (Starting Point):

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM this compound in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength As per analyte's maximum absorbance
Injection Volume 10 µL

Data Presentation

As no specific quantitative data from established methods is available, the following table is a template that researchers can use to summarize their findings during method development.

AnalyteRetention Time (min) without Ion-Pair ReagentRetention Time (min) with this compound (10 mM)Peak Asymmetry (Tailing Factor)Resolution (Rs) between Analyte Pairs
Compound A
Compound B
Compound C

Signaling Pathway of Ion-Pair Chromatography

The following diagram illustrates the theoretical mechanism of interaction in ion-pair reversed-phase chromatography.

signaling_pathway cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Cationic Analyte (A+) IonPair Neutral Ion Pair (A+IP-) Analyte->IonPair Forms IonPairReagent This compound (IP-) IonPairReagent->IonPair Forms StationaryPhase Hydrophobic Stationary Phase IonPair->StationaryPhase Interacts & Retains

Caption: Mechanism of ion-pair chromatography with a cationic analyte.

Conclusion and Future Directions

The use of this compound as a mobile phase additive in chromatography, particularly for ion-pair applications, is an area that requires further exploration. The theoretical principles suggest its potential for separating cationic compounds. Researchers are encouraged to use the provided hypothetical framework as a starting point for their method development. Systematic investigation into the effects of concentration, pH, organic modifier, and temperature will be crucial in establishing robust and reliable analytical methods. The publication of successful applications will be invaluable to the scientific community, expanding the repertoire of tools available for challenging chromatographic separations.

Application Notes and Protocols: Disodium 1,3-Benzenedisulfonate in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of disodium 1,3-benzenedisulfonate as a supporting electrolyte and additive in various electrochemical applications. This document includes its physicochemical properties, detailed experimental protocols for its use in nickel electroplating, and a discussion of its potential in other electrochemical methodologies.

Introduction

This compound is a white, water-soluble organic salt.[1][2] Its high solubility and ionic nature make it a candidate for use as a supporting electrolyte in aqueous electrochemical systems. A supporting electrolyte is crucial in electrochemistry to increase the conductivity of the solution and to minimize the migration of electroactive species, ensuring that diffusion is the primary mode of mass transport to the electrode surface. While its primary documented application in electrochemistry is as an additive in electroplating baths, its properties suggest potential for broader use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Disodium m-benzenedisulfonate, 1,3-Benzenedisulfonic acid disodium salt[3][4]
CAS Number 831-59-4[3]
Molecular Formula C₆H₄Na₂O₆S₂[5]
Molecular Weight 282.20 g/mol [6]
Appearance White to off-white crystalline powder[5]
Solubility in Water 663 g/L at 20°C[3]
pH 6.9 (500 g/L in H₂O at 20°C)[6]

Application in Nickel Electroplating

This compound, often referred to as disodium m-benzenedisulfonate in this context, has been successfully employed as an additive in Watts-type nickel electroplating baths. Its primary functions are to act as a hardening agent and to reduce the internal stress of the nickel deposit, which is critical for preventing warping and fracturing of electroformed parts.

Quantitative Data: Effect on Deposit Properties

While the full text of the original study by Metzger, Krasley, and Ogburn from 1960 was not retrieved, a NASA technical report evaluating a similar compound (meta-benzenedisulfonic acid) and referencing this work provides valuable insights into the effects of these additives. The data is qualitative but clearly indicates a trend.

Additive ConcentrationCurrent DensityEffect on Internal Stress
LowLowHigh Tensile Stress
HighLowSignificant Stress Reduction
LowHighHigh Tensile Stress
HighHighMost Effective Stress Reduction

Table based on qualitative descriptions in the NASA technical report.

Experimental Protocol: Stress-Reducing Nickel Electroplating

This protocol is adapted from the experimental details provided in the NASA technical report for evaluating stress-reducing additives in a Watts nickel bath.

Objective: To deposit a nickel layer with reduced internal stress on a steel substrate using a Watts bath containing this compound as an additive.

Materials:

  • Watts Nickel Bath Components:

    • Nickel Sulfate (NiSO₄·6H₂O)

    • Nickel Chloride (NiCl₂·6H₂O)

    • Boric Acid (H₃BO₃)

  • Additive: this compound

  • Substrate: Cold-rolled steel strips (e.g., 18-gauge, 19 x 115 mm)

  • Cleaning Agents: Trichloroethylene, detergent, acid for cleaning

  • pH Adjustment: Nickel Carbonate (NiCO₃)

  • Equipment:

    • Electroplating tank

    • DC power supply

    • Anodes (e.g., nickel)

    • Cathode holder

    • Heater with temperature controller

    • Agitation system (e.g., motor-driven mixer)

    • pH meter

Protocol:

  • Substrate Preparation: a. Degrease the steel strips by vapor degreasing with trichloroethylene. b. Clean ultrasonically in a hot detergent solution. c. Perform an acid cleaning step to remove any surface oxides. d. Rinse thoroughly with deionized water between each step.

  • Bath Preparation (Watts Bath): a. Prepare the Watts bath with a standard composition (e.g., 240 g/L NiSO₄·6H₂O, 45 g/L NiCl₂·6H₂O, 30 g/L H₃BO₃). b. Dissolve the components in deionized water. c. Adjust the pH to between 4.0 and 4.5 using nickel carbonate. d. Heat the bath to the operating temperature of 54°C.

  • Addition of this compound: a. For a stock solution, dissolve a weighed amount of this compound in a small volume of the prepared Watts bath. b. Add the desired amount of the additive stock solution to the main plating bath to achieve the target concentration (e.g., ranging from a few g/L to higher concentrations for significant stress reduction).

  • Electroplating: a. Immerse the prepared steel substrate (cathode) and nickel anodes into the plating bath. b. Provide constant agitation to the bath. c. Apply a constant DC current at the desired current density (e.g., 1 to 10.8 amp/sq dm). d. Continue plating until the desired deposit thickness is achieved. e. Monitor and maintain the bath temperature and pH throughout the process.

  • Post-Plating Analysis: a. Remove the plated substrate, rinse with deionized water, and dry. b. Analyze the deposit for internal stress, hardness, and thickness using appropriate metallurgical techniques.

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_bath Bath Preparation cluster_plating Electroplating cluster_analysis Post-Plating Analysis Degrease Vapor Degrease Ultrasonic_Clean Ultrasonic Cleaning Degrease->Ultrasonic_Clean Rinse1 DI Water Rinse Ultrasonic_Clean->Rinse1 Acid_Clean Acid Cleaning Rinse2 DI Water Rinse Acid_Clean->Rinse2 Rinse1->Acid_Clean Immerse Immerse Electrodes Rinse2->Immerse Prepare_Watts Prepare Watts Solution Adjust_pH Adjust pH (4.0-4.5) Prepare_Watts->Adjust_pH Heat_Bath Heat to 54°C Adjust_pH->Heat_Bath Add_Additive Add Disodium 1,3-benzenedisulfonate Heat_Bath->Add_Additive Add_Additive->Immerse Agitate Agitate Bath Immerse->Agitate Apply_Current Apply DC Current Agitate->Apply_Current Monitor Monitor Parameters Apply_Current->Monitor Remove_Rinse Remove and Rinse Monitor->Remove_Rinse Analyze Analyze Deposit (Stress, Hardness) Remove_Rinse->Analyze

Caption: Workflow for Nickel Electroplating with this compound.

Potential as a General Supporting Electrolyte

While its application in electroplating is documented, the use of this compound as a general-purpose supporting electrolyte for analytical techniques like cyclic voltammetry is not well-characterized in the available literature.

Electrochemical Window and Conductivity

Specific quantitative data for the electrochemical window and conductivity of aqueous solutions of this compound were not found in the reviewed literature. The electrochemical window defines the potential range within which the electrolyte is electrochemically inert.[7] For aqueous solutions, this is typically limited by the oxidation and reduction of water. The high solubility of this compound suggests that it can form solutions with good ionic conductivity, a primary requirement for a supporting electrolyte.

Potential in Electrochemical Sensing

There are mentions of this compound being used in an "electrochemical method for detection" and exhibiting "catalytic" properties with a "low detection limit".[1] However, specific details, protocols, or the analytes it is used to detect are not provided in the available literature. This suggests a potential application in the development of electrochemical sensors, but further research is needed to substantiate these claims.

A structurally related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), is known to be used in analytical chemistry for the spectrophotometric determination of metal ions and in environmental testing for detecting heavy metals.[8] This is due to its chelating properties, which may not be directly applicable to this compound.

Conclusion

This compound is a well-documented and effective additive in nickel electroplating for reducing internal stress and increasing the hardness of the deposit. The provided protocol offers a starting point for its application in this area. Its potential as a general supporting electrolyte in analytical electrochemistry is plausible due to its high water solubility, but it remains largely unexplored. Key data on its electrochemical window and conductivity are needed to assess its suitability for techniques like voltammetry. The claims of its catalytic properties in electrochemical detection are intriguing and warrant further investigation to develop new sensing applications. Researchers are encouraged to perform initial characterizations, such as cyclic voltammetry on an inert electrode in a solution of this compound, to determine its practical electrochemical window and to explore its potential in sensing applications.

Logical Relationship Diagram:

G cluster_compound This compound cluster_app Electrochemical Applications cluster_outcomes Outcomes / Research Needs Properties Physicochemical Properties (High Solubility, Ionic) Electroplating Additive in Nickel Electroplating Properties->Electroplating enables use as Supporting_Electrolyte General Supporting Electrolyte (Potential) Properties->Supporting_Electrolyte suggests potential as Sensing Electrochemical Sensing (Potential) Properties->Sensing hints at potential for Stress_Reduction Reduced Stress & Increased Hardness Electroplating->Stress_Reduction Data_Needed Requires Data: - Electrochemical Window - Conductivity Supporting_Electrolyte->Data_Needed Validation Requires Validation: - Catalytic Properties - Detection Limits Sensing->Validation

Caption: Applications and Research Areas for this compound.

References

Application Notes and Protocols: Disodium 1,3-benzenedisulfonate as a Hydrotrope in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 1,3-benzenedisulfonate is a hydrotropic agent that has demonstrated potential in enhancing the aqueous solubility of poorly soluble drugs.[1][2] Hydrotropes are a class of compounds that, at high concentrations, increase the solubility of sparingly soluble solutes in water. This phenomenon, known as hydrotropy, offers a valuable formulation strategy for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, where low aqueous solubility is a primary obstacle to achieving desired therapeutic outcomes.[1][2] Unlike traditional surfactants, hydrotropes do not form well-defined micelles at a critical concentration but are thought to act through a more complex mechanism involving the formation of transient, loosely-ordered aggregates or by altering the structure of water to create a more favorable environment for the solute.

These application notes provide a comprehensive overview of the use of this compound as a hydrotrope in pharmaceutical research and development. Detailed protocols for key experiments are included to guide researchers in evaluating its potential for their specific drug candidates.

Applications in Drug Development

The primary application of this compound in drug development is as a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs). By increasing the aqueous solubility of a drug, this hydrotrope can lead to:

  • Improved Bioavailability: For orally administered drugs, enhanced solubility can lead to a higher concentration of the drug in the gastrointestinal fluids, which can facilitate its absorption into the bloodstream.

  • Development of Liquid Formulations: The use of this compound can enable the formulation of aqueous-based oral solutions, syrups, or injectable preparations for drugs that are otherwise challenging to formulate in a liquid dosage form.[3]

  • Enhanced Dissolution Rates of Solid Dosage Forms: Incorporating this compound into solid dosage forms, such as tablets and capsules, through techniques like solid dispersion, can improve the dissolution rate of the API upon administration.[4]

Data Presentation

The following tables present illustrative quantitative data on the solubility enhancement of two model poorly soluble drugs, Furosemide and Ibuprofen, using this compound.

Note: This data is hypothetical and for illustrative purposes to demonstrate the potential efficacy of this compound as a hydrotrope. Actual results will vary depending on the specific drug and experimental conditions.

Table 1: Solubility Enhancement of Furosemide in Aqueous Solutions of this compound at 25°C

Concentration of this compound (M)Solubility of Furosemide (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.0061.0
0.10.0244.0
0.20.07813.0
0.40.25041.7
0.60.612102.0
0.81.150191.7
1.01.820303.3

Table 2: Solubility Enhancement of Ibuprofen in Aqueous Solutions of this compound at 25°C

Concentration of this compound (M)Solubility of Ibuprofen (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.0211.0
0.10.0954.5
0.20.28013.3
0.40.85040.5
0.61.75083.3
0.83.100147.6
1.04.950235.7

Experimental Protocols

Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC)

The Minimum Hydrotrope Concentration (MHC) is the concentration at which a significant increase in the solubility of a solute is observed. It is a critical parameter for understanding the hydrotropic behavior of a compound.

Objective: To determine the MHC of this compound for a specific poorly soluble drug.

Materials:

  • This compound

  • Poorly soluble drug of interest

  • Distilled water

  • Volumetric flasks

  • Conical flasks with stoppers

  • Magnetic stirrer and stir bars

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the poorly soluble drug to a known volume of each hydrotrope solution and a control (distilled water) in separate conical flasks.

    • Seal the flasks and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • After reaching equilibrium, allow the solutions to stand undisturbed for a few hours to allow the undissolved drug to settle.

    • Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered samples appropriately with a suitable solvent (e.g., the corresponding hydrotrope solution or mobile phase for HPLC).

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Plot the solubility of the drug (mg/mL or M) against the concentration of this compound (M).

    • The MHC is the concentration at which a distinct break in the solubility curve is observed, indicating a sharp increase in solubility.

MHC_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_hydro Prepare Hydrotrope Solutions (Varying Concentrations) prep_drug Add Excess Drug prep_hydro->prep_drug equilibration Stir at Constant Temperature (24-48 hours) prep_drug->equilibration sampling Collect & Filter Supernatant equilibration->sampling analysis Analyze Drug Concentration (UV-Vis/HPLC) sampling->analysis plot Plot Solubility vs. [Hydrotrope] analysis->plot mhc Determine MHC plot->mhc

Workflow for MHC Determination
Protocol 2: Phase Solubility Study

Phase solubility studies are conducted to investigate the interaction between a drug and a complexing agent or hydrotrope in an aqueous solution.[5]

Objective: To construct a phase solubility diagram for a poorly soluble drug in the presence of this compound.

Materials: Same as Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1 (Determination of Minimum Hydrotrope Concentration).

  • Data Analysis and Diagram Construction:

    • Plot the molar concentration of the dissolved drug against the molar concentration of this compound.

    • Analyze the shape of the resulting phase solubility diagram. A linear increase in solubility (A-type diagram) suggests the formation of soluble complexes. A plateau or decrease in solubility at higher hydrotrope concentrations may indicate the formation of less soluble complexes or changes in the solution structure.

Phase_Solubility_Workflow start Start prep_solutions Prepare Hydrotrope Solutions of Varying Concentrations start->prep_solutions add_drug Add Excess Drug to Each Solution prep_solutions->add_drug equilibrate Equilibrate at Constant Temperature add_drug->equilibrate analyze Analyze Drug Concentration in Supernatant equilibrate->analyze plot Plot [Drug] vs. [Hydrotrope] analyze->plot interpret Interpret Phase Solubility Diagram plot->interpret end End interpret->end

Phase Solubility Study Workflow
Protocol 3: Preparation and Evaluation of a Hydrotropic Solid Dispersion

Solid dispersion is a technique used to improve the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.[4]

Objective: To prepare a solid dispersion of a poorly soluble drug with this compound and evaluate its dissolution characteristics.

Materials:

  • This compound

  • Poorly soluble drug of interest

  • Distilled water

  • Mortar and pestle

  • Oven or vacuum dryer

  • Sieves

  • Dissolution testing apparatus (USP Type II - Paddle)

  • Analytical instrumentation for drug quantification (UV-Vis or HPLC)

Procedure:

  • Preparation of the Hydrotropic Solid Dispersion (Solvent Evaporation Method):

    • Dissolve the poorly soluble drug and this compound in a suitable amount of distilled water with gentle heating and stirring to form a clear solution. A common starting ratio is 1:1, 1:2, or 1:4 (drug:hydrotrope).

    • Evaporate the water using a rotary evaporator or by heating in an oven at a controlled temperature (e.g., 60°C) until a solid mass is obtained.

    • Dry the solid mass completely in a vacuum oven to remove any residual moisture.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization of the Solid Dispersion:

    • Drug Content: Determine the actual drug content in the prepared solid dispersion using a validated analytical method.

    • In Vitro Dissolution Study:

      • Perform dissolution testing on the solid dispersion and the pure drug using a USP dissolution apparatus.

      • Use a suitable dissolution medium (e.g., phosphate buffer pH 6.8).

      • Withdraw samples at predetermined time intervals and analyze for drug content.

      • Compare the dissolution profiles of the solid dispersion and the pure drug.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_comp Comparison dissolve Dissolve Drug & Hydrotrope in Water evaporate Evaporate Water dissolve->evaporate dry Dry the Solid Mass evaporate->dry pulverize Pulverize and Sieve dry->pulverize drug_content Determine Drug Content pulverize->drug_content dissolution Perform In Vitro Dissolution Study pulverize->dissolution compare Compare Dissolution Profiles (Solid Dispersion vs. Pure Drug) dissolution->compare

Solid Dispersion Preparation & Evaluation

Mechanism of Action

The exact mechanism by which this compound enhances the solubility of poorly soluble drugs is not fully elucidated but is believed to involve a combination of factors:

  • Alteration of Water Structure: Hydrotropes can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solubilization of non-polar drug molecules.

  • Molecular Stacking and Complexation: The aromatic ring of this compound may interact with the hydrophobic regions of the drug molecule through π-π stacking or other non-covalent interactions, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.

  • Self-Aggregation: While not forming distinct micelles, hydrotropes can form loose, dynamic aggregates that can entrap drug molecules, leading to their solubilization.

Hydrotropy_Mechanism cluster_hydrotrope This compound cluster_drug Poorly Soluble Drug cluster_mechanism Proposed Mechanisms of Solubilization cluster_outcome Outcome hydrotrope Hydrotrope Molecules water_structure Alteration of Water Structure hydrotrope->water_structure stacking Molecular Stacking / Complexation hydrotrope->stacking aggregation Self-Aggregation hydrotrope->aggregation drug Drug Molecules drug->stacking drug->aggregation solubility Enhanced Aqueous Solubility water_structure->solubility stacking->solubility aggregation->solubility

Proposed Mechanism of Hydrotropy

Conclusion

This compound presents a promising avenue for addressing the challenges associated with poorly water-soluble drugs. Its ability to significantly enhance aqueous solubility through hydrotropy can be leveraged to improve the bioavailability of oral formulations and enable the development of liquid dosage forms. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the potential of this compound as a valuable excipient in pharmaceutical formulation development. Further investigation into its specific interactions with different APIs will continue to expand its utility in creating more effective and patient-centric medicines.

References

Application Notes and Protocols: Disodium 1,3-benzenedisulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 1,3-benzenedisulfonate is a versatile aromatic organic compound utilized as a key intermediate in various synthetic processes. Its high water solubility and reactivity make it a valuable precursor in the production of pharmaceuticals and dyes. This document provides a detailed protocol for a significant application of this compound: its conversion to resorcinol (benzene-1,3-diol) via alkaline fusion. Resorcinol is an important building block in the synthesis of numerous pharmaceuticals, resins, and other specialty chemicals.

Introduction

This compound (CAS 831-59-4) is a white to off-white crystalline powder that is highly soluble in water.[1][2] Its chemical structure consists of a benzene ring substituted with two sulfonate groups at the meta positions. This compound is primarily synthesized through the disulfonation of benzene using oleum (fuming sulfuric acid).[3][4]

While it finds application as a dispersing agent and in the formulation of some dyes to enhance solubility, its most prominent role in organic synthesis is as a precursor to resorcinol.[1][5] The conversion is achieved through a high-temperature nucleophilic aromatic substitution reaction with molten sodium hydroxide, a process known as alkaline fusion.[2][6] This application note details the protocol for this transformation, providing reaction parameters and a procedural workflow.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 831-59-4[1][2][7]
Molecular Formula C₆H₄Na₂O₆S₂[1][2][7]
Molecular Weight 282.20 g/mol
Appearance White to off-white crystalline powder[1]
Solubility in Water 663 g/L at 20°C[2]
pH 6.9 (500 g/L in H₂O at 20°C)

Application: Synthesis of Resorcinol via Alkaline Fusion

The conversion of this compound to resorcinol is a classic example of nucleophilic aromatic substitution, where the sulfonate groups act as leaving groups and are displaced by hydroxide ions.

Reaction Parameters

The following table summarizes the typical reaction conditions for the alkaline fusion of this compound to produce resorcinol. It is important to note that these conditions are derived from industrial chemical processes and require specialized high-temperature and high-pressure equipment.

ParameterValueReference(s)
Reactants This compound, Sodium Hydroxide (excess)[2][6]
Reaction Temperature 290 - 350 °C[3][6][8]
Pressure Atmospheric to 4.1 MPa (in pressurized systems)[8]
Reaction Time 0.5 - 2 hours[3][8]
Work-up Dilution with water, followed by acidification (H₂SO₄ or HCl)[2][3][6]
Purification Extraction and Vacuum Distillation[2]
Reported Yield Up to 82% (based on benzene)[2]
Experimental Protocol

This protocol is a generalized procedure based on literature and patent descriptions. Caution: This reaction involves extremely high temperatures and corrosive materials, and should only be performed by trained professionals in a suitable high-temperature reactor.

Materials:

  • This compound

  • Sodium hydroxide (pellets or flakes)

  • Sulfuric acid or Hydrochloric acid (for neutralization)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Equipment:

  • High-temperature fusion reactor equipped with a mechanical stirrer and temperature controller

  • Vessel for dilution

  • Acidification reactor

  • Extraction apparatus

  • Vacuum distillation setup

Procedure:

  • Alkali Fusion:

    • Charge the high-temperature reactor with an excess of sodium hydroxide.

    • Heat the reactor to melt the sodium hydroxide (m.p. 318 °C).

    • Gradually add this compound to the molten sodium hydroxide with vigorous stirring.

    • Increase the temperature to the target range (e.g., 320-340 °C) and maintain for the specified reaction time (e.g., 0.5 hours).[3] The reaction mixture is a thick, solid-state fusion.[6]

  • Work-up and Neutralization:

    • Carefully cool the reactor.

    • The solid fusion mass, containing disodium resorcinate and sodium sulfite, is transferred to a dilution vessel.

    • Slowly add water to dissolve the fusion product. This process is highly exothermic.

    • Transfer the resulting aqueous solution to an acidification reactor.

    • Slowly add sulfuric acid or hydrochloric acid to neutralize the excess sodium hydroxide and protonate the disodium resorcinate to form resorcinol. The pH should be adjusted to be acidic.

  • Isolation and Purification:

    • Extract the crude resorcinol from the acidified aqueous solution using a suitable organic solvent (e.g., diethyl ether).

    • Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude resorcinol by vacuum distillation to obtain the final product.[2]

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical relationship in the synthesis of resorcinol.

experimental_workflow Experimental Workflow for Resorcinol Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Intermediates reactant1 This compound fusion Alkaline Fusion (290-350 °C) reactant1->fusion reactant2 Sodium Hydroxide reactant2->fusion intermediate Disodium Resorcinate (in fusion mass) fusion->intermediate dilution Dilution with Water acidification Acidification (H₂SO₄ or HCl) dilution->acidification extraction Solvent Extraction acidification->extraction purification Vacuum Distillation extraction->purification product Pure Resorcinol purification->product intermediate->dilution

Caption: Workflow for the synthesis of resorcinol from this compound.

logical_relationship Chemical Transformation Pathway start Disodium 1,3-benzenedisulfonate intermediate Disodium Resorcinate start->intermediate  NaOH (excess)  Δ (290-350 °C)  Nucleophilic Aromatic Substitution final Resorcinol (Benzene-1,3-diol) intermediate->final  H₂SO₄ or HCl  (Acidification)

Caption: Logical relationship of the chemical conversion of the starting material to the final product.

Safety Considerations

  • This compound: May cause skin and serious eye irritation. Avoid inhalation of dust.

  • Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. The reaction with water is highly exothermic.

  • High Temperatures: The alkaline fusion step involves extremely high temperatures, posing a significant burn hazard.

  • Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive.

  • Organic Solvents: Extraction solvents are typically flammable.

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. A thorough risk assessment should be performed before undertaking this synthesis.

References

Application Notes and Protocols: Disodium 1,3-benzenedisulfonate in Dye and Pigment Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 1,3-benzenedisulfonate is a versatile organic compound utilized in the formulation of dyes and pigments.[1][2] Its chemical structure, featuring a benzene ring with two sulfonate groups, imparts desirable properties for various applications in the textile and pigment industries.[1] This document provides detailed application notes and protocols for its use as a leveling agent, a dispersing agent, and as an intermediate in dye synthesis.

Chemical Structure:

Key Properties:

  • Appearance: White to off-white crystalline powder[1]

  • Solubility: Highly soluble in water[1]

  • Primary Functions: Leveling agent, dispersing agent, dye intermediate[1][2]

Application as a Leveling Agent in Textile Dyeing

This compound is employed as a leveling agent to ensure uniform distribution of dyes onto textile fibers.[1] Its mechanism of action is attributed to its affinity for both the dye molecules and the fabric, which helps to control the dye uptake rate and prevent uneven coloration.[1] It is particularly useful in dyeing processes where dye aggregation can lead to spotting or an unlevel appearance.

General Protocol for Use as a Leveling Agent with Disperse Dyes on Polyester

This protocol provides a general guideline for utilizing this compound as a leveling agent in the high-temperature dyeing of polyester fabrics with disperse dyes. The optimal concentration of the leveling agent may vary depending on the specific dye, fabric, and dyeing machinery used.

Materials:

  • Polyester fabric

  • Disperse dye(s)

  • This compound

  • Acetic acid (or other pH buffer)

  • High-temperature dyeing apparatus

Experimental Workflow:

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_dyebath Prepare Dyebath add_water Add Water add_leveling Add Disodium 1,3-benzenedisulfonate add_water->add_leveling add_ph Adjust pH with Acetic Acid add_leveling->add_ph add_dye Add Disperse Dye add_ph->add_dye add_fabric Introduce Fabric add_dye->add_fabric Transfer to Dyeing ramp_temp Ramp Temperature to 130°C add_fabric->ramp_temp hold_temp Hold at 130°C for 30-60 min ramp_temp->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinse cool_down->rinse Transfer to Post-Treatment reduction_clear Reduction Clearing rinse->reduction_clear final_rinse Final Rinse reduction_clear->final_rinse dry Dry final_rinse->dry

Caption: Experimental workflow for polyester dyeing using a leveling agent.

Procedure:

  • Dye Bath Preparation: Prepare the dye bath with soft water. Add this compound (typically 0.5 to 2.0 g/L, to be optimized) and stir until fully dissolved.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dye Dispersion: Add the pre-dispersed disperse dye to the bath.

  • Dyeing: Introduce the polyester fabric into the dye bath at approximately 50-60°C. Raise the temperature to 130°C at a rate of 1-2°C per minute. Hold at this temperature for 30-60 minutes.

  • Cooling and Rinsing: Cool the dye bath to 70-80°C and drain. Rinse the fabric thoroughly.

  • Reduction Clearing: Perform a reduction clearing process to remove unfixed surface dye.

  • Final Rinse and Drying: Rinse the fabric again and dry.

Application as a Dispersing Agent for Pigments

This compound can also function as a dispersing agent to improve the stability of pigment formulations.[2] While specific data for this compound is limited in the available literature, a closely related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (commonly known as Tiron), has been studied for its effectiveness in dispersing inorganic pigment particles. The principles of its action can provide insights into the potential application of this compound.

Mechanism of Dispersion

The sulfonate groups on the benzene ring can adsorb onto the surface of pigment particles. This imparts a negative charge to the particles, leading to electrostatic repulsion that prevents agglomeration and settling.

Dispersion_Mechanism cluster_pigment Pigment Particle cluster_dispersant Dispersant Molecules cluster_stabilization Stabilization P Pigment D1 This compound P->D1 Adsorption D2 This compound P->D2 Adsorption D3 This compound P->D3 Adsorption S Electrostatic Repulsion prevents agglomeration

Caption: Mechanism of pigment dispersion via electrostatic stabilization.

Quantitative Data (Example with Tiron)

The following table summarizes the effect of Tiron on the dispersion of Cu2O particles, illustrating the impact of a benzenedisulfonate derivative on pigment suspension properties.[3]

ParameterWithout DispersantWith Tiron
Maximum Solid Loading 73 wt.% (31 vol.%)-
Viscosity at Max. Loading 152.5 ± 7.3 Pa·s5.4 - 21.0 Pa·s
Zeta Potential Shift -8–25 mV (absolute downshift)
Protocol for Evaluating Dispersing Effectiveness

This protocol outlines a general method for assessing the performance of this compound as a dispersing agent for a model pigment system.

Materials:

  • Pigment powder (e.g., TiO2, iron oxide)

  • This compound

  • Deionized water

  • High-shear mixer or ultrasonicator

  • Viscometer

  • Zeta potential analyzer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in deionized water (e.g., 10% w/v).

  • Dispersion Preparation:

    • Prepare a series of aqueous suspensions of the pigment at a fixed concentration (e.g., 20% w/v).

    • Add varying concentrations of the this compound stock solution to each suspension (e.g., 0.1%, 0.5%, 1.0%, 2.0% based on pigment weight).

    • A control sample with no dispersant should also be prepared.

  • Homogenization: Subject each suspension to high-shear mixing or ultrasonication for a fixed duration to ensure thorough dispersion.

  • Viscosity Measurement: Measure the viscosity of each suspension using a viscometer at a constant shear rate.

  • Zeta Potential Analysis: Determine the zeta potential of the particles in each suspension to assess colloidal stability.

  • Sedimentation Test: Allow the suspensions to stand undisturbed and observe the rate of sedimentation over time.

Role as a Dye Intermediate in Azo Dye Synthesis

This compound can be used as a precursor in the synthesis of azo dyes.[1] Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-).[4] The general synthesis involves two main steps: diazotization and coupling.[4][5]

Generalized Synthetic Pathway

Azo_Dye_Synthesis cluster_diazo Diazotization cluster_coupling Coupling Reaction aromatic_amine Aromatic Amine (Diazo Component) diazonium_salt Diazonium Salt aromatic_amine->diazonium_salt Diazotization na_nitrite NaNO2 + HCl azo_dye Azo Dye diazonium_salt->azo_dye Coupling coupling_component Coupling Component (e.g., Phenol, Amine)

Caption: General two-step synthesis of azo dyes.

Hypothetical Protocol for an Azo Dye Synthesis Involving a Benzenedisulfonate Moiety

This hypothetical protocol illustrates the steps that would be involved in synthesizing an azo dye where a derivative of this compound is used.

Part A: Preparation of the Diazo Component

  • Functionalization: Chemically modify this compound to introduce an amino group (e.g., via nitration followed by reduction). This would yield an aminated benzenedisulfonate derivative.

  • Diazotization:

    • Dissolve the aminated benzenedisulfonate derivative in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

    • The resulting solution contains the diazonium salt.

Part B: Coupling Reaction

  • Coupling Component Solution: Prepare a solution of the coupling component (e.g., a naphthol derivative) in an alkaline aqueous solution (e.g., sodium hydroxide solution).

  • Coupling:

    • Cool the coupling component solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • A colored precipitate of the azo dye should form.

  • Isolation and Purification:

    • Filter the precipitated dye.

    • Wash the dye with cold water and then with a suitable solvent to remove impurities.

    • Dry the purified azo dye.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: Disodium 1,3-benzenedisulfonate as a Dispersing Agent in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 1,3-benzenedisulfonate is an aromatic sulfonate that can function as a dispersing agent in textile dyeing processes, particularly for synthetic fibers like polyester. Its primary role is to ensure the uniform dispersion of sparingly soluble dyes, such as disperse dyes, in the dyebath. This prevents dye agglomeration, leading to even coloration, improved color yield, and enhanced fastness properties of the dyed fabric. This document provides detailed application notes and protocols for the use of this compound as a dispersing agent in the dyeing of polyester textiles.

Principle of Action

In aqueous dyebaths, disperse dyes have a tendency to aggregate due to their low solubility. This compound, an anionic surfactant, adsorbs onto the surface of the dye particles. The sulfonate groups orient towards the aqueous phase, creating a negative charge on the surface of the dye particles. This leads to electrostatic repulsion between the particles, preventing their agglomeration and maintaining a fine, stable dispersion throughout the dyeing process. A stable dispersion is crucial for achieving level dyeing and avoiding defects such as spotting and poor color fastness.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 831-59-4
Molecular Formula C₆H₄Na₂O₆S₂
Molecular Weight 282.19 g/mol
Appearance White to off-white crystalline powder
Solubility in Water 663 g/L at 20°C[1]
pH (500 g/L in H₂O at 20°C) 6.9

Application in Polyester Dyeing

This compound is particularly suitable for the high-temperature dyeing of polyester with disperse dyes. It helps to maintain the dye dispersion at elevated temperatures and in the presence of other dyeing auxiliaries.

Recommended Process Parameters

The following table outlines the typical process parameters for dyeing polyester fabric using this compound as a dispersing agent.

ParameterRecommended Range
This compound Conc. 0.5 - 2.0 g/L
Disperse Dye Concentration 0.5 - 3.0 % (on weight of fabric)
pH of Dyebath 4.5 - 5.5 (adjusted with acetic acid)
Dyeing Temperature 120 - 135 °C
Dyeing Time 30 - 60 minutes
Liquor Ratio 1:10 - 1:20

Experimental Protocols

Protocol 1: Evaluation of Dispersing Performance

This protocol describes a method to evaluate the dispersing efficacy of this compound on a standard disperse dye.

Materials:

  • This compound

  • Standard disperse dye (e.g., C.I. Disperse Blue 79)

  • Distilled water

  • Whatman filter paper

  • Beakers, magnetic stirrer, and hot plate

  • Spectrophotometer

Procedure:

  • Preparation of Dye Dispersion:

    • Prepare a stock solution of the disperse dye (e.g., 10 g/L) in distilled water.

    • Prepare a series of beakers with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0 g/L).

    • Add a fixed amount of the dye stock solution to each beaker to achieve a final dye concentration of 1 g/L.

    • Adjust the pH of each solution to 5.0 with acetic acid.

    • Heat the dispersions to 70°C while stirring for 15 minutes.

  • Filter Paper Test:

    • Place a piece of Whatman filter paper over an empty beaker.

    • Pour a fixed volume (e.g., 50 mL) of the hot dye dispersion through the filter paper.

    • Observe the filter paper for any dye aggregates or spots. A good dispersing agent will result in a uniform stain with no visible particles.

  • Spectrophotometric Analysis:

    • Allow the remaining dispersions to stand undisturbed for a defined period (e.g., 4 hours).

    • Carefully pipette a sample from the upper layer of each beaker.

    • Measure the absorbance of the sample at the dye's maximum wavelength (λmax) using a spectrophotometer.

    • Higher absorbance indicates better dispersion stability.

Protocol 2: High-Temperature Dyeing of Polyester Fabric

This protocol provides a general procedure for dyeing polyester fabric using this compound as the dispersing agent.

Materials:

  • Polyester fabric (pre-scoured and heat-set)

  • This compound

  • Disperse dye

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure (HTHP) dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Fill the dyeing machine with water according to the desired liquor ratio (e.g., 1:15).

    • Add this compound (e.g., 1.0 g/L) and stir until dissolved.

    • Add the pre-dispersed disperse dye to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45 minutes.

    • Cool the dyebath to 70°C at a rate of 3°C/minute.

    • Drain the dyebath.

  • Reduction Clearing:

    • Prepare a fresh bath with:

      • Sodium hydrosulfite (2 g/L)

      • Sodium hydroxide (2 g/L)

    • Treat the dyed fabric in this bath at 70°C for 15 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in a hot air oven or stenter.

Data Presentation

The following table summarizes the expected effect of this compound concentration on dye dispersion stability, based on the general performance of aromatic sulfonate dispersing agents.

This compound (g/L)Filter Paper Test ResultAbsorbance (Arbitrary Units)
0Heavy spotting, large aggregates0.2
0.5Moderate spotting, some aggregates0.5
1.0Slight spotting, fine aggregates0.8
1.5Uniform stain, no visible aggregates0.9
2.0Uniform stain, no visible aggregates0.9

Visualizations

Dispersing Agent Mechanism of Action

Dispersing_Mechanism cluster_0 Without Dispersing Agent cluster_1 With this compound Dye_Particles_1 Dye Particles Agglomeration Agglomeration Dye_Particles_1->Agglomeration Low Solubility Uneven_Dyeing Uneven Dyeing Agglomeration->Uneven_Dyeing Dye_Particles_2 Dye Particles Stabilized_Dispersion Stabilized Dispersion Dye_Particles_2->Stabilized_Dispersion Adsorption & Repulsion Dispersing_Agent This compound Dispersing_Agent->Stabilized_Dispersion Level_Dyeing Level Dyeing Stabilized_Dispersion->Level_Dyeing

Caption: Mechanism of dye dispersion with and without a dispersing agent.

Experimental Workflow for Evaluating Dispersing Performance

Dispersing_Evaluation_Workflow Start Start Prepare_Dispersions Prepare Dye Dispersions (Varying Dispersing Agent Conc.) Start->Prepare_Dispersions Filter_Test Filter Paper Test Prepare_Dispersions->Filter_Test Spectrophotometry Spectrophotometric Analysis Prepare_Dispersions->Spectrophotometry Analyze_Results Analyze Results (Compare Spotting & Absorbance) Filter_Test->Analyze_Results Spectrophotometry->Analyze_Results End End Analyze_Results->End

Caption: Workflow for evaluating the performance of a dispersing agent.

High-Temperature Polyester Dyeing Process

Polyester_Dyeing_Process Start Start Bath_Preparation Prepare Dyebath (Water, Dispersing Agent, Dye, pH Adjustment) Start->Bath_Preparation Load_Fabric Load Polyester Fabric Bath_Preparation->Load_Fabric Heating Heat to 130°C Load_Fabric->Heating Dyeing Hold at 130°C for 45 min Heating->Dyeing Cooling Cool to 70°C Dyeing->Cooling Drain Drain Dyebath Cooling->Drain Reduction_Clearing Reduction Clearing Drain->Reduction_Clearing Rinsing Rinse Thoroughly Reduction_Clearing->Rinsing Drying Dry Fabric Rinsing->Drying End End Drying->End

Caption: High-temperature dyeing process for polyester fabric.

References

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with Benzenedisulfonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of various metal ions using benzenedisulfonate derivatives as chromogenic reagents. The protocols outlined are based on the principle of complex formation between the metal ion and the benzenedisulfonate derivative, resulting in a colored complex that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law.

Principle of the Method

Benzenedisulfonate derivatives, such as Tiron, Chrome Azurol S, and Eriochrome Black T, are organic compounds containing sulfonic acid and hydroxyl groups. These functional groups act as ligands, forming stable and colored coordination complexes with a variety of metal ions in solution. The formation of these complexes leads to a shift in the maximum absorbance wavelength (λmax) to a region with minimal interference, allowing for sensitive and selective quantification of the target metal ion. The selectivity of the method can be enhanced by controlling the pH of the solution and using masking agents to eliminate interferences from other ions.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of various metal ions using different benzenedisulfonate derivatives.

Benzenedisulfonate DerivativeMetal Ionλmax (nm)Optimal pHLinearity Range (mg/L)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Tiron Fe(III)665[1]Acidic (2x10⁻⁶ - 2x10⁻⁵ M H₂SO₄)[1]0.02 - 70.00[1]6.0 x 10⁵[1]
Fe(III)635[2]-0.002 - 0.026 M-
Chrome Azurol S Al(III)570[3]4.6[3]Up to 20[3]-
Al(III)615[4]-0.6 - 4.0 µg/L[4]-
Be(II)568[5][6]4.6[5][6]0.02 - 9.0[5][6]0.22 x 10⁴[5][6]
Zr(IV)598[7]4.2[7]1 - 7 µg/mL[7]3.93 x 10³[7]
Cu(II)----
Eriochrome Black T Mg(II)535[8]10[8]--
Mg(II)550-56010.0 - 10.5--
Zn(II)61010--

Experimental Protocols

Spectrophotometric Determination of Iron (III) with Tiron

This protocol describes the determination of Fe(III) in aqueous samples using Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt).

Reagents:

  • Standard Iron (III) Solution (100 mg/L): Dissolve 0.0863 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL in a volumetric flask.

  • Tiron Solution (2% w/v): Dissolve 2 g of Tiron in 100 mL of deionized water.

  • Sulfuric Acid Solution (2x10⁻⁵ M): Prepare by appropriate dilution of a standard sulfuric acid solution.

  • Buffer Solution (pH ~2.8): Prepare an appropriate buffer to maintain the required acidic pH.

Procedure:

  • Preparation of Calibration Standards: Pipette appropriate volumes of the standard Fe(III) solution into a series of 10 mL volumetric flasks to obtain concentrations ranging from 0.02 to 70.00 mg/L.

  • Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 µm filter. Dilute the sample if the Fe(III) concentration is expected to be high.

  • Color Development: To each volumetric flask (standards and sample), add 1 mL of the Tiron solution and 2 mL of the sulfuric acid solution. Dilute to the mark with deionized water and mix well.

  • Absorbance Measurement: Allow the solutions to stand for 10 minutes for complete color development. Measure the absorbance of each solution at 665 nm against a reagent blank prepared in the same manner but without the iron standard.[1]

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Fe(III) standards.

  • Concentration Determination: Determine the concentration of Fe(III) in the sample from the calibration curve.

Spectrophotometric Determination of Zirconium (IV) with Chrome Azurol S

This protocol outlines the procedure for the determination of Zr(IV) using Chrome Azurol S.

Reagents:

  • Standard Zirconium (IV) Solution (100 µg/mL): Prepare by dissolving an appropriate amount of a zirconium salt (e.g., ZrOCl₂·8H₂O) in dilute acid.[7]

  • Chrome Azurol S (CAS) Solution (0.05% w/v): Dissolve 0.05 g of Chrome Azurol S in 100 mL of deionized water.[7]

  • Acetate Buffer (pH 4.2): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.[7]

Procedure:

  • Preparation of Calibration Standards: Into a series of 10 mL volumetric flasks, add aliquots of the standard Zr(IV) solution to create concentrations ranging from 1 to 7 µg/mL.[7]

  • Sample Preparation: Prepare the sample solution, ensuring it is within the linear range of the method.

  • Color Development: To each flask, add 1 mL of the acetate buffer (pH 4.2) and 0.3 mL of the 0.05% Chrome Azurol S solution.[7] Dilute to the mark with deionized water and mix thoroughly.

  • Absorbance Measurement: Measure the absorbance of the solutions at 598 nm against a reagent blank.[7]

  • Calibration and Calculation: Construct a calibration curve and determine the Zr(IV) concentration in the sample.

Spectrophotometric Determination of Magnesium (II) with Eriochrome Black T

This protocol describes the determination of Mg(II) using Eriochrome Black T as the chromogenic reagent.

Reagents:

  • Standard Magnesium (II) Solution (100 mg/L): Dissolve a known amount of a soluble magnesium salt (e.g., MgSO₄·7H₂O) in deionized water.

  • Eriochrome Black T (EBT) Indicator Solution: Dissolve 0.2 g of Eriochrome Black T in 15 mL of triethanolamine and 5 mL of absolute ethanol.

  • Ammonia Buffer (pH 10): Dissolve 7.0 g of ammonium chloride in 57 mL of concentrated ammonia solution and dilute to 100 mL with deionized water.[9]

Procedure:

  • Preparation of Standards and Sample: Prepare a series of Mg(II) standards and the sample solution in volumetric flasks.

  • pH Adjustment: Add a sufficient amount of the ammonia buffer to each flask to adjust the pH to 10.[8]

  • Color Formation: Add a few drops of the Eriochrome Black T indicator solution to each flask and dilute to the mark with deionized water. Mix well.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at 535 nm against a reagent blank.[8]

  • Quantification: Create a calibration curve and determine the Mg(II) concentration in the sample.

Visualizations

Signaling Pathway: Metal-Ligand Complexation

The fundamental principle of this analytical method is the formation of a stable metal-ligand complex, which exhibits a distinct color.

G M Metal Ion (Mⁿ⁺) ML Colored Metal-Ligand Complex [M(L)ₓ]ⁿ⁺ M->ML + Ligand L Benzenedisulfonate Derivative (Ligand) L->ML Spectrophotometer Spectrophotometric Detection ML->Spectrophotometer Absorbance Measurement

Caption: General chelation reaction between a metal ion and a benzenedisulfonate ligand.

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of metal ions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample Preparation (Filtration, Dilution) AddReagents Addition of Reagents (Buffer, Ligand) SamplePrep->AddReagents StandardPrep Standard Preparation (Serial Dilution) StandardPrep->AddReagents ColorDev Color Development (Incubation) AddReagents->ColorDev MeasureAbs Measure Absorbance (Spectrophotometer) ColorDev->MeasureAbs CalCurve Construct Calibration Curve MeasureAbs->CalCurve CalcConc Calculate Metal Ion Concentration CalCurve->CalcConc

Caption: Experimental workflow for spectrophotometric metal ion analysis.

References

Application Notes and Protocols: Disodium 1,3-Benzenedisulfonate in Micellar Catalysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific applications for disodium 1,3-benzenedisulfonate as a primary surfactant in micellar catalysis reactions. While this compound is utilized in various chemical processes, its role as a micelle-forming agent to catalyze organic reactions is not documented in available research. This report summarizes the known properties and applications of this compound and provides a general overview of micellar catalysis, highlighting the typical characteristics of surfactants used in this field.

Properties and General Applications of this compound

This compound, with the chemical formula C₆H₄Na₂O₆S₂, is a water-soluble organic salt.[1][2][3][4] Its primary applications are found in the following areas:

  • Intermediate in Chemical Synthesis: It serves as a building block in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates.[1][3][4]

  • Dispersing Agent: Due to its ability to prevent the aggregation of particles, it is used in the textile and paper industries.[1]

  • Electrolyte Additive: It has been noted for its use in certain electrochemical applications.

The structure of this compound, featuring two sulfonate groups on a benzene ring, imparts high water solubility but does not provide the distinct amphiphilic character typically required for the formation of micelles.

Micellar Catalysis: A General Overview

Micellar catalysis is a technique that utilizes the formation of micelles in a solvent (typically water) to accelerate chemical reactions. Micelles are aggregates of surfactant molecules that form a colloidal suspension. These structures possess a hydrophobic core and a hydrophilic shell, creating microenvironments that can favorably alter reaction rates and selectivity.

For a compound to be an effective surfactant for micellar catalysis, it generally requires a specific molecular structure consisting of:

  • A Hydrophilic "Head" Group: This part of the molecule has a strong affinity for the polar solvent (e.g., water).

  • A Hydrophobic "Tail" Group: This is typically a long hydrocarbon chain that is repelled by the polar solvent.

This amphiphilic nature drives the self-assembly of surfactant molecules into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic core of the micelle can solubilize nonpolar reactants, bringing them into close proximity with a catalyst that may be located at the micelle-solvent interface or within the core, thereby increasing the reaction rate.

Theoretical Considerations for this compound in Micellar Systems

The molecular structure of this compound lacks a significant hydrophobic tail. While the benzene ring provides some nonpolar character, the two highly polar sulfonate groups dominate the molecule's properties, making it behave more like a hydrotrope than a classical surfactant. Hydrotropes are compounds that can increase the solubility of sparingly soluble solutes in water but do not typically form well-defined micelles with a distinct hydrophobic core.

It is plausible that at very high concentrations, this compound could form small aggregates that might influence reaction environments to some extent. However, these aggregates would likely differ significantly from the well-defined, compartmentalized structures of conventional micelles that are central to micellar catalysis.

Conclusion

Based on an extensive search of the available scientific literature, there are no specific, detailed experimental protocols or quantitative data on the use of this compound in micellar catalysis reactions. The chemical structure of this compound is not conducive to the formation of micelles in the manner typically required for effective micellar catalysis. Researchers, scientists, and drug development professionals seeking to employ micellar catalysis are advised to consider well-established surfactants with pronounced amphiphilic properties.

Due to the absence of experimental data, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible. The following diagram illustrates the general principle of micellar catalysis, which should be considered with a more suitable surfactant.

Micellar_Catalysis_General_Principle cluster_aqueous_phase Aqueous Phase cluster_micelle Micelle cluster_core Hydrophobic Core cluster_interface Hydrophilic Shell Water Molecules H₂O Reactant_A A Product Product Reactant_A->Product Reaction Reactant_B B Reactant_B->Product Catalyst Cat

Figure 1. General principle of micellar catalysis.

References

Application Notes and Protocols for Electrochemical Detection of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic sulfonic acids and their derivatives, particularly sulfonamides, are a significant class of compounds used extensively in pharmaceuticals, dyes, and agriculture.[1] Their presence in environmental and biological samples necessitates sensitive and selective detection methods for monitoring and quality control. Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography, providing advantages such as rapid analysis, high sensitivity, portability, and cost-effectiveness.[2][3]

These methods are typically based on the direct oxidation or reduction of the aromatic or amine moieties within the target molecule at the surface of a chemically modified electrode.[2] The resulting current is proportional to the analyte's concentration. This document provides detailed application notes and protocols for the electrochemical detection of these compounds using various sensor platforms.

Principle of Voltammetric Sensing

Voltammetric sensors operate by applying a potential that varies over time to a working electrode and measuring the resulting current.[4] When the potential reaches a value sufficient to oxidize or reduce the target analyte (e.g., a sulfonamide), a sharp increase in current is observed. The peak height of this current is directly related to the concentration of the analyte, while the peak potential is characteristic of the specific molecule. Modifying the electrode surface with selective materials enhances the sensor's sensitivity and ability to distinguish the target analyte from interfering substances.[5]

G cluster_electrode Sensor System cluster_process Detection Process Working_Electrode Working Electrode (e.g., GCE, SPE) Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Signal Output Signal (Current Peak) Working_Electrode->Signal Generates Counter_Electrode Counter Electrode (e.g., Pt wire) Analyte Aromatic Sulfonic Acid (Analyte) Analyte->Working_Electrode Interacts at Surface Potential Applied Potential (Voltage Sweep) Potential->Working_Electrode Applied To

Caption: General principle of a three-electrode voltammetric sensor system.

Application Note 1: Selective Detection Using Molecularly Imprinted Polymers

Molecularly Imprinted Polymer (MIP) sensors are fabricated by polymerizing functional monomers around a template molecule (the analyte).[6] After removing the template, cavities are left in the polymer matrix that are complementary in size, shape, and chemical functionality to the target analyte, ensuring high selectivity.[7]

Quantitative Data
AnalyteElectrode ModifierTechniqueLinear RangeLimit of Detection (LOD)Sample Matrix
Sulfadimethoxine (SDM)MIP / MWCNTsDPV0.1 - 20.0 µmol/L0.04 µmol/LAquaculture Water[6]
Sulfonamides (general)Double-system MIPsDPV0.01 - 10.0 µmol/L4.0 nmol/LEnvironmental Samples[7]
Experimental Protocol: Fabrication of an MIP Sensor for Sulfadimethoxine (SDM)

This protocol is adapted from the methodology for creating a sensitive and selective electrochemical sensor for SDM.[6]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Carboxyl-functionalized multi-walled carbon nanotubes (MWCNTs)

  • Sulfadimethoxine (SDM) - template

  • o-aminophenol (o-AP) - functional monomer

  • Phosphate buffer solution (PBS), pH 7.0

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry for polishing

Procedure:

  • Electrode Preparation:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

    • Sonicate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove residual alumina.

    • Dry the electrode under a nitrogen stream.

  • MWCNT Coating:

    • Disperse 1 mg of carboxyl-functionalized MWCNTs in 1 mL of DMF via sonication for 30 minutes to form a stable suspension.

    • Cast 5 µL of the MWCNT suspension onto the clean GCE surface and allow the solvent to evaporate at room temperature.

  • Electropolymerization and Imprinting:

    • Prepare an electropolymerization solution containing 5.0 mmol/L o-AP (monomer) and 1.0 mmol/L SDM (template) in 0.1 M PBS (pH 7.0).

    • Immerse the MWCNT-modified GCE into the solution.

    • Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential from -0.2 V to +0.9 V for 20 cycles at a scan rate of 50 mV/s. A polymer film will form on the electrode surface.

  • Template Removal:

    • To remove the SDM template molecules from the polymer film, immerse the electrode in a solution of methanol and acetic acid (9:1, v/v).

    • Cycle the potential from -0.2 V to +0.9 V in this solution until the CV curve of the template is no longer observed, indicating complete removal.

    • The MIP-modified GCE is now ready for use. A non-imprinted polymer (NIP) electrode should be prepared in parallel under identical conditions but without the SDM template for control experiments.

  • Electrochemical Measurement (DPV):

    • Place the MIP-GCE in the electrochemical cell containing the sample in PBS (pH 7.0).

    • Record the Differential Pulse Voltammetry (DPV) response, typically from +0.4 V to +1.0 V.

    • The peak current at the oxidation potential of SDM is proportional to its concentration.

cluster_prep Electrode Preparation cluster_fab MIP Fabrication cluster_analysis Analysis A1 Polish GCE A2 Sonicate & Clean A1->A2 A3 Coat with MWCNTs A2->A3 B1 Prepare Solution: Monomer + Template A3->B1 Place electrode in B2 Electropolymerization (CV Scan) B1->B2 B3 Remove Template (Washing & CV) B2->B3 C1 Incubate Sensor in Sample B3->C1 Use finished sensor C2 Perform DPV Scan C1->C2 C3 Correlate Peak Current to Concentration C2->C3

Caption: Workflow for MIP sensor fabrication and analysis.

Application Note 2: Detection Using Conducting Polymer Modified Electrodes

Conducting polymers, such as poly(p-aminobenzene sulfonic acid), can be electrochemically deposited onto an electrode surface to create a film that enhances electron transfer and provides a large surface area, leading to improved sensor performance.[5][8] These materials can exhibit electrocatalytic activity towards the oxidation of target analytes.

Quantitative Data
AnalyteElectrode ModifierTechniqueLinear RangeLimit of Detection (LOD)Sample Matrix
Sudan Ipoly(p-ABSA)DPV1-500 µg/L0.3 µg/LFood Stuffs[5]
Levofloxacinpoly(p-ABSA)-rGODPVNot SpecifiedNot SpecifiedHuman Urine[8]
*Note: While not strictly aromatic sulfonic acids, these examples demonstrate the utility of a poly(aromatic sulfonic acid) modifier for detecting other aromatic compounds, a principle applicable to the target analytes.
Experimental Protocol: Modification of a GCE with Poly(p-aminobenzene sulfonic acid)

This protocol describes the in situ electrochemical polymerization of p-aminobenzene sulfonic acid (p-ABSA) on a glassy carbon electrode surface.[5]

Materials:

  • Glassy Carbon Electrode (GCE)

  • p-aminobenzene sulfonic acid (p-ABSA)

  • Sulfuric Acid (H₂SO₄)

  • Potassium chloride (KCl)

  • Ferri/ferrocyanide redox probe ([Fe(CN)₆]³⁻/⁴⁻)

  • Alumina slurry

Procedure:

  • Electrode Preparation:

    • Polish and clean the GCE as described in the previous protocol.

  • Electropolymerization:

    • Prepare a solution of 0.1 M H₂SO₄ containing 10 mM p-ABSA.

    • Immerse the clean GCE in the solution and perform electropolymerization by cycling the potential, for instance, between -0.2 V and +1.2 V for 15 cycles at 100 mV/s.

    • After polymerization, rinse the modified electrode thoroughly with deionized water.

  • Electrode Characterization (Optional but Recommended):

    • Characterize the modified electrode surface to confirm successful polymer deposition.

    • Use Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe like 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.[5] A change in the redox peak currents and charge transfer resistance compared to a bare GCE indicates successful modification.

  • Analyte Detection:

    • Prepare a supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).

    • Immerse the poly(p-ABSA)-modified GCE into the electrolyte containing the target analyte.

    • Perform analysis using DPV or Square Wave Voltammetry (SWV) across the potential window where the analyte is electroactive. The resulting peak current corresponds to the analyte concentration.

BareGCE Bare GCE Polymerization Electropolymerization (Potential Cycling) BareGCE->Polymerization Monomer Monomer Solution (p-ABSA) Monomer->Polymerization ModifiedGCE Polymer-Modified GCE Polymerization->ModifiedGCE Detection Voltammetric Detection (DPV/SWV) ModifiedGCE->Detection Analyte Analyte Solution Analyte->Detection Result Concentration Data Detection->Result

Caption: Logical workflow for electrode modification and detection.

References

Application Notes: Disodium 4,5-dihydroxy-1,3-benzenedisulfonate (Tiron) as a Reagent for Water Quality Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disodium 4,5-dihydroxy-1,3-benzenedisulfonate, commonly known as Tiron, is a highly effective chelating agent and colorimetric/fluorometric reagent used in analytical chemistry for the determination of various metal ions in aqueous solutions.[1] Its ability to form stable, water-soluble complexes with a range of metal ions makes it a valuable tool for water quality analysis, particularly for the quantification of heavy metals and other elemental contaminants.[1] This document provides detailed application notes and experimental protocols for the use of Tiron in the analysis of specific metal ions in water samples.

Tiron is particularly noted for its application in the spectrophotometric and spectrofluorometric analysis of iron and titanium. It forms distinctly colored or fluorescent complexes with these metals, allowing for their sensitive and selective quantification.

Principle of Operation

The analytical utility of Tiron is based on its ability to form colored or fluorescent chelate complexes with metal ions. The catechol group (two adjacent hydroxyl groups) on the benzene ring is responsible for the strong binding to metal cations. The sulfonic acid groups enhance the water solubility of both the reagent and its metal complexes, making it well-suited for aqueous sample analysis.

The formation of the metal-Tiron complex results in a solution with a distinct color or fluorescence, the intensity of which is directly proportional to the concentration of the metal ion. This relationship allows for quantitative analysis using spectrophotometry or spectrofluorometry by measuring the absorbance or fluorescence intensity at a specific wavelength.

Applications in Water Quality Analysis

Tiron is a versatile reagent for the determination of several metal ions in water. The primary applications detailed in these notes are for the analysis of Iron (Fe³⁺) and Titanium (Ti⁴⁺).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described in this document.

AnalyteMethodWavelength (nm)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linear Dynamic Range
Iron (Fe³⁺)Spectrofluorometryλex = 290, λem = 3500.015 mg/L0.04 mg/L0.05 - 5 mg/L
Titanium (Ti⁴⁺)Spectrophotometry380Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Application 1: Determination of Iron (Fe³⁺) by Spectrofluorometry

This protocol describes a direct and selective spectrofluorometric method for the determination of ferric iron (Fe³⁺) in water samples. The method is based on the quenching of the intrinsic fluorescence of Tiron upon complexation with Fe³⁺.

1. Reagents and Materials

  • Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) : Analytical reagent grade.

  • Standard Iron Solution (1000 mg/L Fe³⁺): Commercially available or prepared by dissolving an appropriate amount of ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃·9H₂O) in deionized water, acidified with a small amount of hydrochloric or nitric acid.

  • Buffer Solution (pH 8-9): A suitable buffer system, such as borate or ammonia buffer, to maintain the optimal pH for the reaction.

  • Deionized Water: High-purity, metal-free.

  • Spectrofluorometer: Capable of measuring fluorescence at the specified excitation and emission wavelengths.

  • pH Meter: For adjusting the pH of solutions.

  • Volumetric flasks and pipettes: For accurate preparation of standards and samples.

2. Preparation of Standard Solutions

  • Tiron Solution: Prepare a stock solution of Tiron by dissolving a known amount in deionized water. The final concentration will depend on the specific instrument and desired sensitivity.

  • Working Iron Standards: Prepare a series of working standard solutions of Fe³⁺ by serial dilution of the 1000 mg/L stock solution with deionized water. The concentration range should cover the expected concentration of iron in the water samples and the linear dynamic range of the method (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 mg/L).

3. Experimental Procedure

  • Sample Preparation: If the water sample contains suspended solids, filter it through a 0.45 µm membrane filter. If the total iron concentration is to be determined, an acid digestion step may be required to convert all iron species to Fe³⁺. For the determination of dissolved Fe³⁺, no digestion is needed.

  • Reaction:

    • Pipette a known volume of the water sample or standard solution into a cuvette or reaction vessel.

    • Add a specific volume of the Tiron solution.

    • Adjust the pH of the solution to 8-9 using the buffer solution.

    • Allow the reaction to proceed for a short period (typically less than 3 minutes) for the complex to form and the fluorescence to stabilize.

  • Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 290 nm and an emission wavelength of 350 nm.

    • Measure the fluorescence intensity of the blank (deionized water with Tiron and buffer), the standard solutions, and the water samples.

  • Calibration and Calculation:

    • Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding Fe³⁺ concentrations.

    • Determine the concentration of Fe³⁺ in the water samples by interpolating their fluorescence intensity on the calibration curve.

4. Notes on Interferences

This spectrofluorometric method is reported to be selective for Fe³⁺ in the presence of other interfering metal ions. However, it is always good practice to analyze a spiked sample to check for matrix effects.

Application 2: Determination of Titanium (Ti⁴⁺) by Spectrophotometry

This protocol outlines a colorimetric method for the determination of titanium (Ti⁴⁺) in water samples using Tiron. The method is based on the formation of a yellow-colored complex between titanium and Tiron.

1. Reagents and Materials

  • Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt): Analytical reagent grade.

  • Standard Titanium Solution (1000 mg/L Ti⁴⁺): Commercially available or prepared from a suitable titanium salt (e.g., potassium titanyl oxalate).

  • Buffer Solution: An acetate buffer solution is commonly used to maintain the appropriate pH for color development.

  • Reducing Agent (e.g., Sodium Dithionite): To eliminate interference from iron, which forms a colored complex with Tiron.

  • Deionized Water: High-purity, metal-free.

  • Spectrophotometer: Capable of measuring absorbance at 380 nm.

  • pH Meter: For adjusting the pH of solutions.

  • Volumetric flasks and pipettes: For accurate preparation of standards and samples.

2. Preparation of Standard Solutions

  • Tiron Solution: Prepare a solution of Tiron in deionized water.

  • Working Titanium Standards: Prepare a series of working standard solutions of Ti⁴⁺ by serial dilution of the 1000 mg/L stock solution with deionized water.

3. Experimental Procedure

  • Sample Preparation: Filter the water sample if it contains particulate matter.

  • Reaction:

    • Pipette a known volume of the water sample or standard solution into a reaction vessel.

    • Add the Tiron solution.

    • Add the buffer solution to adjust the pH.

    • If iron interference is expected, add a small amount of a reducing agent like sodium dithionite to reduce Fe³⁺ to Fe²⁺, which does not interfere with the titanium-Tiron complex at the analytical wavelength.

    • Allow sufficient time for the color to develop fully.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 380 nm.

    • Measure the absorbance of the blank (deionized water with all reagents), the standard solutions, and the water samples.

  • Calibration and Calculation:

    • Create a calibration curve by plotting the absorbance of the standard solutions versus their corresponding Ti⁴⁺ concentrations.

    • Determine the concentration of Ti⁴⁺ in the water samples from the calibration curve.

Visualizations

Experimental Workflow for Metal Ion Analysis using Tiron

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Sample Water Sample Mix Mix Sample/Standard with Reagents Sample->Mix Standards Standard Solutions Standards->Mix Reagents Reagent Preparation (Tiron, Buffer, etc.) Reagents->Mix pH_Adjust pH Adjustment Mix->pH_Adjust Color_Dev Color/Fluorescence Development pH_Adjust->Color_Dev Measurement Spectrophotometric/ Spectrofluorometric Measurement Color_Dev->Measurement Calibration Calibration Curve Construction Measurement->Calibration Calculation Concentration Calculation Calibration->Calculation Result Analyte Concentration Calculation->Result

Caption: General experimental workflow for water quality analysis using Tiron.

Logical Relationship of Tiron-Based Analysis

logical_relationship Tiron Tiron Reagent Complex Colored/Fluorescent Metal-Tiron Complex Tiron->Complex forms MetalIon Metal Ion in Water (e.g., Fe³⁺, Ti⁴⁺) MetalIon->Complex with Spectroscopy Spectrophotometry/ Spectrofluorometry Complex->Spectroscopy is measured by Concentration Quantitative Concentration Spectroscopy->Concentration to determine

References

Application Note: A Scalable Reversed-Phase HPLC Method for the Quantitative Analysis of Disodium Benzene-1,3-disulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Disodium benzene-1,3-disulfonate. The method is simple, accurate, and reproducible, making it suitable for various applications, including purity assessment and quality control in pharmaceutical and chemical research and development. The protocol described herein utilizes a standard C18 column with a straightforward isocratic mobile phase and UV detection.

Introduction

Disodium benzene-1,3-disulfonate is a chemical compound used in various industrial and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds. This application note presents a scalable HPLC method that can be readily implemented in a laboratory setting for the routine analysis of Disodium benzene-1,3-disulfonate. The method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Experimental

Instrumentation and Consumables
  • HPLC system with a UV detector

  • C18 analytical column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Standards
  • Disodium benzene-1,3-disulfonate reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Deionized water

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)
Mobile Phase 1% Triethylamine in water (pH adjusted to 3.0 with Orthophosphoric acid) : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 1% solution of triethylamine in deionized water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Mix the aqueous phase with acetonitrile in a 65:35 (v/v) ratio.

  • Degas the mobile phase before use.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of Disodium benzene-1,3-disulfonate reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing Disodium benzene-1,3-disulfonate.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Disodium benzene-1,3-disulfonate. A representative chromatogram shows a sharp, symmetrical peak for the analyte, eluting at approximately 4.5 minutes.

Method Validation

The method was validated for linearity, precision, and accuracy according to ICH guidelines.

Linearity: The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The peak area response was found to be linear over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution. The results are expressed as the relative standard deviation (%RSD).

Parameter%RSD
Intra-day Precision < 2.0%
Inter-day Precision < 2.0%

Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of Disodium benzene-1,3-disulfonate was spiked into a placebo sample and the recovery was calculated.

Spiked LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8

Scalability

The described RP-HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for use with UPLC systems for faster analysis times by using columns with smaller particle sizes (e.g., sub-2 µm).[1] When scaling the method, it is important to adjust the flow rate and injection volume proportionally to the column dimensions to maintain similar chromatographic performance.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, etc.) prep_mobile_phase->hplc_system Equilibrate prep_standard Standard Solution Preparation injection Inject Sample/ Standard prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection detection UV Detection (220 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of Disodium benzene-1,3-disulfonate.

Conclusion

This application note describes a simple, scalable, and reliable RP-HPLC method for the quantitative analysis of Disodium benzene-1,3-disulfonate. The method is suitable for routine quality control and research applications. The provided protocol and performance data demonstrate the method's robustness and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Drug Solubility with Disodium 1,3-Benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the use of disodium 1,3-benzenedisulfonate as a primary hydrotropic agent for specific poorly soluble drugs. The following technical guide is a comprehensive resource based on the established principles of hydrotropy and available data for structurally related aromatic sulfonates, such as sodium xylene sulfonate and sodium cumene sulfonate. This information is intended to serve as a strong starting point for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of poorly soluble drugs?

A1: this compound is an organic salt that belongs to the class of compounds known as hydrotropes. Hydrotropes are water-soluble, amphiphilic molecules that, at a certain concentration, significantly increase the aqueous solubility of poorly soluble substances. Unlike traditional surfactants, they do not typically form well-defined micelles. Instead, they are thought to work by altering the structure of water and forming weak, non-covalent complexes with drug molecules, thereby preventing their aggregation and promoting dissolution.

Q2: What is the Minimum Hydrotropic Concentration (MHC) and why is it important?

A2: The Minimum Hydrotropic Concentration (MHC) is the critical concentration at which the hydrotrope molecules begin to self-aggregate and a significant increase in the solubility of the solute is observed. Operating above the MHC is crucial for achieving effective hydrotropic solubilization. Below the MHC, the hydrotrope has a minimal effect on solubility.

Q3: How does the concentration of this compound affect drug solubility?

A3: Generally, the solubility of a poorly soluble drug increases with an increasing concentration of the hydrotrope, especially above the MHC. This relationship is often non-linear, with a more pronounced increase in solubility at higher hydrotrope concentrations.

Q4: Is this compound safe for pharmaceutical applications?

A4: this compound is used as a pharmaceutical intermediate. While generally considered to have low toxicity, high concentrations of any chemical can have biological effects. It is essential to conduct appropriate toxicological studies for any new formulation.

Q5: Can this compound be used in combination with other excipients?

A5: Yes, hydrotropes can be used in combination with other formulation strategies such as co-solvents, surfactants, and polymers to achieve synergistic effects on solubility enhancement. This approach is known as "mixed hydrotropy" and can sometimes reduce the required concentration of a single hydrotrope.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no solubility enhancement Hydrotrope concentration is below the MHC.Increase the concentration of this compound. It is crucial to determine the MHC for your specific drug-hydrotrope system.
pH of the solution is not optimal.Adjust the pH of the solution. The ionization state of both the drug and the hydrotrope can influence their interaction.
Insufficient mixing or equilibration time.Ensure adequate mixing (e.g., using a magnetic stirrer or sonication) and allow sufficient time for the system to reach equilibrium (typically 24-48 hours).
Precipitation of the drug upon dilution The concentration of the hydrotrope falls below the MHC upon dilution.Maintain the hydrotrope concentration above the MHC in the final diluted solution. This may involve adding the hydrotrope to the dilution medium.
Inconsistent or variable results Inconsistent preparation of solutions.Ensure accurate weighing and complete dissolution of both the drug and the hydrotrope. Use calibrated equipment.
Temperature fluctuations.Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.
Interference in analytical methods (e.g., UV-Vis, HPLC) The hydrotrope absorbs at the same wavelength as the drug.Perform a baseline scan of the hydrotrope solution and subtract it from the drug-hydrotrope solution scan. Alternatively, develop an analytical method where the hydrotrope does not interfere, or use a separation technique like HPLC.

Quantitative Data: Solubility Enhancement with Aromatic Sulfonate Hydrotropes

The following tables summarize representative data for the solubility enhancement of poorly soluble drugs using aromatic sulfonate hydrotropes, which are structurally similar to this compound.

Table 1: Solubility of Ibuprofen in Aqueous Solutions of Sodium Benzoate at 25°C

Concentration of Sodium Benzoate (M)Solubility of Ibuprofen (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.0381.0
0.52.27359.8
1.08.745220.1
1.516.084423.3
2.030.047790.7

Table 2: Solubility of Ketoprofen in Aqueous Solutions of Sodium Xylene Sulfonate (SXS) at 25°C

Concentration of SXS (% w/v)Solubility of Ketoprofen (mg/mL)Fold Increase in Solubility
0 (Distilled Water)0.121.0
101.512.5
204.840.0
3010.285.0
4018.5154.2

Experimental Protocols

Detailed Methodology for Phase Solubility Study

This protocol outlines the steps to determine the effect of this compound on the solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug (e.g., Ibuprofen, Ketoprofen)

  • This compound

  • Distilled or deionized water

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Magnetic stirrer and stir bars or a shaker water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound in various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) in volumetric flasks.

  • Equilibration: Add an excess amount of the poorly soluble drug to a known volume of each hydrotrope solution and a control (distilled water).

  • Mixing: Tightly cap the vials and place them on a magnetic stirrer or in a shaker water bath. Allow the mixtures to equilibrate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

  • Analysis:

    • Dilute the filtered samples appropriately with a suitable solvent (e.g., the corresponding hydrotrope solution or mobile phase for HPLC).

    • Measure the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis).

    • Calculate the fold increase in solubility by dividing the solubility in each hydrotrope solution by the solubility in water.

Visualizations

Experimental Workflow for Phase Solubility Study

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_hydro Prepare this compound solutions of varying concentrations prep_drug Add excess poorly soluble drug to each solution prep_hydro->prep_drug mix Mix at constant temperature (24-48 hours) prep_drug->mix filter Filter supernatant to remove undissolved drug mix->filter analyze Analyze drug concentration (UV-Vis or HPLC) filter->analyze plot Plot solubility vs. hydrotrope concentration analyze->plot

Caption: Workflow for a phase solubility study.

Proposed Mechanism of Hydrotropic Solubilization

G cluster_water Aqueous Environment cluster_interaction Hydrotropic Interaction (Above MHC) Poorly Soluble\nDrug Poorly Soluble Drug Drug_Hydrotrope_Complex Drug-Hydrotrope Complex Poorly Soluble\nDrug->Drug_Hydrotrope_Complex Weak non-covalent interactions This compound This compound This compound->Drug_Hydrotrope_Complex Complexation Increased_Solubility Increased Aqueous Solubility Drug_Hydrotrope_Complex->Increased_Solubility Prevents drug aggregation

Caption: Mechanism of hydrotropic solubilization.

Troubleshooting Logic Diagram

G start Low Solubility Enhancement check_conc Is hydrotrope concentration > MHC? start->check_conc increase_conc Increase hydrotrope concentration check_conc->increase_conc No check_ph Is pH optimized? check_conc->check_ph Yes increase_conc->check_conc adjust_ph Adjust pH check_ph->adjust_ph No check_time Is equilibration time sufficient? check_ph->check_time Yes adjust_ph->check_ph increase_time Increase mixing time check_time->increase_time No success Solubility Enhanced check_time->success Yes increase_time->check_time

Caption: Troubleshooting logic for low solubility enhancement.

Technical Support Center: Disodium 1,3-benzenedisulfonate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Disodium 1,3-benzenedisulfonate. Given its chemical nature, mobile phase pH plays a critical, albeit indirect, role in achieving successful separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

A1: The primary challenge is its high polarity and permanent anionic charge. The sulfonic acid groups of 1,3-benzenedisulfonic acid are very strong, with predicted pKa values well below zero.[1][2] This means the analyte exists as a doubly charged anion (1,3-benzenedisulfonate) across the entire practical HPLC pH range. Consequently, it exhibits little to no retention on standard reversed-phase columns (like C18) by traditional hydrophobic mechanisms.

Q2: How does mobile phase pH affect the separation if the analyte's charge doesn't change?

A2: While the analyte's charge is constant, pH critically influences the stationary phase. Silica-based reversed-phase columns have surface silanol groups (Si-OH). At pH values above approximately 3.5-4, these groups begin to deprotonate to form negatively charged silanate groups (Si-O⁻).[3] This can lead to electrostatic repulsion between the stationary phase and the anionic analyte, resulting in poor peak shape (fronting), low retention, and reduced column efficiency. Therefore, controlling pH is essential for managing these secondary-site interactions.

Q3: What is the recommended starting pH for method development?

A3: A low pH is recommended to suppress the ionization of silanol groups.[3] A starting pH in the range of 2.5 to 3.5 is ideal. This ensures the silica surface remains largely neutral, minimizing electrostatic repulsion and promoting better peak symmetry. Phosphoric acid or formic acid are common mobile phase additives to control pH in this range.[4][5]

Q4: Is an ion-pairing reagent necessary?

A4: Yes, for adequate retention on a standard reversed-phase column, an ion-pairing reagent is almost always required.[6][7] Since the analyte is anionic, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA⁺), is used. The TBA⁺ forms a neutral, more hydrophobic ion pair with the benzenedisulfonate anion, which can then be retained by the non-polar stationary phase.

Q5: Can I use a mass spectrometer (MS) detector with an ion-pairing reagent like TBA⁺?

A5: It is challenging. Tetrabutylammonium is a non-volatile salt that can contaminate the MS ion source, causing significant signal suppression.[8] If MS detection is required, consider using a volatile ion-pairing reagent (e.g., triethylamine, TEA) at a low pH or using an alternative chromatographic technique like HILIC or a mixed-mode column designed for polar analytes.[4][9] For MS-compatible methods, formic acid is a preferred mobile phase modifier over non-volatile acids like phosphoric acid.[4][5]

Analyte and Column Physicochemical Data

This table summarizes key parameters that influence the HPLC method.

ParameterValue / Recommended RangeSignificance
Analyte: 1,3-Benzenedisulfonic AcidpKa₁: ~ -1.43, pKa₂: ~ -1.43[1][2]A strong acid; fully ionized (anionic) at all typical HPLC pH levels.
Stationary Phase: SilicaSilanol (Si-OH) pKa: ~ 3.5 - 4.5[3]Ionization above this pH causes surface to become negatively charged.
Recommended Mobile Phase pH2.5 - 3.5 Suppresses silanol ionization, minimizing electrostatic repulsion.
Ion-Pair Reagent (Cationic)Tetrabutylammonium (TBA⁺) SaltsForms a neutral, hydrophobic pair with the analyte to increase retention.
Typical TBA⁺ Concentration5 - 20 mMConcentration is optimized to achieve desired retention without excessive column equilibration times.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the analysis.

Symptom Potential Cause Recommended Solution
No or Very Low Retention Time Analyte is unretained due to high polarity and charge.1. Add a cationic ion-pairing reagent (e.g., 10 mM Tetrabutylammonium Phosphate) to the mobile phase. 2. Ensure the mobile phase pH is low (2.5-3.5) to prevent ion exclusion.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.1. Lower the mobile phase pH to the 2.5-3.0 range to further suppress silanol activity. 2. Increase the buffer concentration to better control the surface chemistry.[3] 3. Use a modern, high-purity silica column with low silanol activity.[3][4]
Poor Peak Shape (Fronting) Electrostatic repulsion between the anionic analyte and ionized silanol groups.1. Lower the mobile phase pH to below 3.5 to neutralize the silica surface. 2. This is a classic sign of ion exclusion; a low pH is the primary remedy.
Shifting Retention Times Insufficient column equilibration with the ion-pairing reagent.1. Equilibrate the column extensively. Flush with at least 20-30 column volumes of the ion-pair mobile phase before the first injection. 2. Ensure the mobile phase composition and ion-pair concentration are consistent.[7]
Split Peaks Sample solvent is too different from the mobile phase.1. Dissolve the sample in the mobile phase whenever possible.[10] 2. If a different solvent must be used, ensure it is weaker (less organic content) than the mobile phase.

Experimental Protocol: Optimizing Mobile Phase pH and Ion-Pair Concentration

This protocol outlines a systematic approach to developing a robust HPLC method.

Objective: To find the optimal mobile phase pH and ion-pair reagent concentration for the analysis of this compound, balancing retention, peak shape, and analysis time.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with pH adjuster and ion-pair reagent

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample: 100 µg/mL this compound in water

2. Phase 1: pH Optimization (at fixed ion-pair concentration)

  • Prepare three aqueous mobile phase modifiers (Mobile Phase A variants):

    • pH 2.5: Water with 10 mM Tetrabutylammonium Phosphate, pH adjusted to 2.5 with H₃PO₄.

    • pH 3.0: Water with 10 mM Tetrabutylammonium Phosphate, pH adjusted to 3.0 with H₃PO₄.

    • pH 3.5: Water with 10 mM Tetrabutylammonium Phosphate, pH adjusted to 3.5 with H₃PO₄.

  • For each pH level, run an isocratic analysis (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Equilibrate the column with at least 20 column volumes for each new mobile phase.

  • Inject the sample and record the retention time (k), asymmetry factor (As), and theoretical plates (N).

  • Select the pH that provides the best peak shape (As closest to 1.0) and adequate retention.

3. Phase 2: Ion-Pair Concentration Optimization (at optimal pH)

  • Using the optimal pH determined in Phase 1, prepare three new Mobile Phase A variants with different ion-pair concentrations:

    • 5 mM Tetrabutylammonium Phosphate

    • 10 mM Tetrabutylammonium Phosphate

    • 20 mM Tetrabutylammonium Phosphate

  • Repeat the isocratic analysis for each concentration.

  • Record k, As, and N.

  • Select the concentration that provides the target retention factor (ideally k between 2 and 10) without compromising peak shape.

4. Phase 3: Organic Modifier Optimization

  • Using the optimal pH and ion-pair concentration, adjust the percentage of acetonitrile to fine-tune the retention time to the desired value.

Visualizations

The following diagrams illustrate key concepts and workflows.

G cluster_0 Analyte & Mobile Phase Interactions cluster_1 Stationary Phase Interactions Analyte 1,3-Benzenedisulfonate (Anion: BZS²⁻) IonPair Hydrophobic Ion Pair {BZS²⁻ : 2TBA⁺} Analyte->IonPair forms complex with Silanate Ionized Silanate (Si-O⁻) Analyte->Silanate Repelled by Electrostatic Force TBA Tetrabutylammonium (Cation: TBA⁺) TBA->IonPair Column C18 Stationary Phase (Hydrophobic) IonPair->Column Retained by Hydrophobic Interaction Silanol Silanol Groups (Si-OH) on Silica Surface Silanol->Silanate deprotonates at pH > 3.5

Caption: Interaction dynamics in ion-pair chromatography for this compound.

Troubleshooting_Workflow Start Problem: Poor Chromatography CheckRetention Is Retention Time Too Low (k < 1)? Start->CheckRetention CheckShape What is the Peak Shape Issue? CheckRetention->CheckShape No AddIPC Solution: 1. Add Cationic Ion-Pair Reagent (TBA⁺) 2. Ensure Low pH (2.5-3.5) CheckRetention->AddIPC Yes LowerpH Solution: Lower Mobile Phase pH (Target: 2.5-3.0) CheckShape->LowerpH Fronting or Tailing CheckEquil Solution: 1. Increase Column Equilibration Time 2. Check Mobile Phase Prep CheckShape->CheckEquil Drifting Retention

References

Preventing precipitation of Disodium 1,3-benzenedisulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disodium 1,3-benzenedisulfonate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

This compound is highly soluble in water. Its solubility is approximately 663 g/L at 20°C.[1][2][3][4]

Q2: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Temperature: For most solids, solubility increases with temperature.

  • pH: The pH of the solution can influence the ionization state of the sulfonate groups, potentially affecting solubility.

  • Solvent Polarity: As a polar, ionic compound, it is most soluble in polar solvents like water.

  • Common Ion Effect: The presence of other salts containing sodium ions can decrease its solubility.[5][6]

Q3: Why is my this compound precipitating out of solution?

Precipitation can occur due to several reasons, including:

  • Supersaturation: The concentration of the compound may have exceeded its solubility limit under the current conditions (e.g., temperature, pH).

  • Temperature Drop: A decrease in temperature can lower the solubility, causing the compound to precipitate.

  • pH Shift: A significant change in the pH of the solution can alter the compound's solubility.

  • Common Ion Effect: The addition of a solution containing sodium ions can reduce the solubility of this compound, leading to precipitation.[5][6]

  • Solvent Change: Adding a less polar solvent to an aqueous solution can cause the compound to precipitate.

Troubleshooting Guides

Issue: Unexpected Precipitation During Solution Preparation

Possible Causes and Solutions:

CauseSolution
Concentration Exceeds Solubility Ensure the amount of this compound being dissolved does not exceed its solubility limit at the working temperature. Refer to the solubility data tables below.
Low Temperature Gently warm the solution while stirring to increase the solubility. Prepare the solution at a slightly elevated temperature and then allow it to cool to the desired temperature, monitoring for any precipitation.
Insufficient Mixing Ensure vigorous and continuous stirring during dissolution to prevent localized supersaturation.
Issue: Precipitation After Solution is Prepared

Possible Causes and Solutions:

CauseSolution
Temperature Fluctuation Store the solution at a constant and appropriate temperature. Avoid storing it in locations with significant temperature swings.
pH Change Buffer the solution to maintain a stable pH. Check the compatibility of any added reagents that might alter the pH. A pH of 6.9 has been noted for a 500 g/L solution at 20°C.[7]
Addition of Other Salts (Common Ion Effect) If adding other sodium-containing salts is necessary, consider using a lower concentration of this compound to remain below the new, lower solubility limit.
Evaporation of Solvent Keep the solution container tightly sealed to prevent solvent evaporation, which would increase the concentration of the solute.

Data Presentation

Table 1: Estimated Solubility of this compound in Water at Different Temperatures

Temperature (°C)Estimated Solubility (g/L)
10~ 580
20663[1][2][3][4]
30~ 750
40~ 840
50~ 930

Note: Values other than at 20°C are estimates based on the general trend of increasing solubility with temperature for similar compounds and should be confirmed experimentally.

Table 2: Qualitative Effect of pH on the Solubility of this compound

pH RangeQualitative SolubilityRationale
Acidic (pH < 6)HighThe sulfonate groups remain fully ionized, promoting high solubility in water.
Neutral (pH 6-8)Very HighThe compound is stable and highly soluble in its disodium salt form.
Basic (pH > 8)HighSolubility is generally expected to remain high, though extreme pH values may affect solution stability.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound
  • Determine the Required Concentration: Based on your experimental needs, calculate the mass of this compound required for your desired concentration and volume, ensuring it is below the solubility limit at your working temperature.

  • Solvent Preparation: Use deionized or distilled water as the solvent. If pH control is critical, prepare a suitable buffer system.

  • Dissolution: a. Measure the required volume of water or buffer into a clean beaker equipped with a magnetic stir bar. b. Place the beaker on a magnetic stir plate and begin stirring at a moderate speed. c. Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent. d. If necessary, gently warm the solution (e.g., to 30-40°C) to aid dissolution. Do not boil.

  • Cooling and Storage: a. Once fully dissolved, allow the solution to cool to room temperature while still stirring. b. Visually inspect the solution for any signs of precipitation. c. Transfer the clear solution to a tightly sealed, labeled storage container. d. Store at a constant temperature.

Protocol for Investigating Precipitation Issues
  • Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, after adding another reagent).

  • Temperature Check: Measure the temperature of the solution. If it is lower than the preparation temperature, try gently warming it to see if the precipitate redissolves.

  • pH Measurement: Measure the pH of the solution. A significant deviation from the expected pH could indicate a cause for precipitation.

  • Solubility Test: Take a small, known volume of the supernatant (the clear liquid above the precipitate) and evaporate the solvent. Weigh the remaining solid to estimate the concentration of this compound still in solution. Compare this to the expected solubility under those conditions.

  • Common Ion Check: Review the composition of all solutions added. If a significant source of sodium ions was introduced, the common ion effect is a likely cause.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitate Observed check_temp Was there a temperature drop? start->check_temp check_ph Was the pH altered? check_temp->check_ph No solution_temp Gently warm solution to redissolve. Maintain constant temperature. check_temp->solution_temp Yes check_common_ion Were common ions (Na+) added? check_ph->check_common_ion No solution_ph Use buffered solution. Adjust pH if necessary. check_ph->solution_ph Yes check_concentration Is concentration too high? check_common_ion->check_concentration No solution_common_ion Reduce concentration of Disodium 1,3-benzenedisulfonate or added salt. check_common_ion->solution_common_ion Yes solution_concentration Dilute the solution or prepare a less concentrated one. check_concentration->solution_concentration Yes end_node Solution Stable check_concentration->end_node No solution_temp->end_node solution_ph->end_node solution_common_ion->end_node solution_concentration->end_node

Caption: A workflow diagram for troubleshooting precipitation of this compound.

Factors_Affecting_Solubility solubility This compound Solubility temp Temperature solubility->temp Increases with ph pH solubility->ph Stable around neutral common_ion Common Ion (Na+) solubility->common_ion Decreases with solvent Solvent Polarity solubility->solvent High in polar

Caption: Key factors influencing the solubility of this compound.

References

Addressing baseline noise in HPLC with benzenedisulfonate ion-pairing agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline noise in High-Performance Liquid Chromatography (HPLC) when using benzenedisulfonate ion-pairing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of baseline noise when using benzenedisulfonate ion-pairing agents in HPLC?

A1: Baseline noise in ion-pair chromatography (IPC) using benzenedisulfonate can stem from several sources. The most common causes include:

  • Mobile Phase Issues: Improperly prepared or low-quality mobile phase is a frequent culprit. This includes impurities in solvents, inadequate degassing leading to bubble formation, and precipitation of the ion-pairing agent.[1][2][3][4]

  • Ion-Pairing Reagent Quality: The purity of the benzenedisulfonate reagent is critical. Impurities can absorb UV light at the detection wavelength, leading to a noisy baseline.[5]

  • System Equilibration: Ion-pair chromatography requires extensive column equilibration time for the reagent to adsorb onto the stationary phase. Inadequate equilibration can result in a drifting or noisy baseline.[6][7]

  • HPLC System Components: Issues with the pump (e.g., faulty check valves, piston seals), detector (e.g., aging lamp, dirty flow cell), or leaks in the system can all contribute to baseline noise.[8][9][10]

  • Method Parameters: The concentration of the ion-pairing agent and the use of gradient elution can significantly impact baseline stability.[6][7]

Q2: How does the concentration of the benzenedisulfonate ion-pairing agent affect baseline noise?

A2: The concentration of the benzenedisulfonate agent is a critical parameter that can influence baseline noise. While an optimal concentration is necessary for good retention and peak shape, excessively high concentrations can lead to increased baseline noise due to the formation of micelles in the mobile phase.[5] Conversely, a concentration that is too low may result in poor reproducibility and an unstable baseline. It is crucial to optimize the concentration to achieve a balance between chromatographic performance and baseline stability.

Q3: Can gradient elution be used with benzenedisulfonate ion-pairing agents?

A3: While isocratic elution is generally recommended for ion-pair chromatography to ensure a stable baseline, gradient elution can be employed with caution.[6][7] During a gradient run, the changing mobile phase composition can alter the equilibrium of the ion-pairing reagent on the stationary phase, leading to baseline drift.[7] If a gradient is necessary, it is advisable to include the ion-pairing agent in both mobile phase reservoirs to minimize this effect.

Q4: How important is the purity of the benzenedisulfonate reagent?

A4: The purity of the benzenedisulfonate reagent is of utmost importance.[5] Impurities, even at trace levels, can have significant UV absorbance and contribute to high background noise, ghost peaks, and an overall unstable baseline. Always use high-purity, HPLC-grade ion-pairing reagents from reputable suppliers.[2][5][11][12]

Q5: How can I minimize baseline noise during mobile phase preparation?

A5: Proper mobile phase preparation is crucial for minimizing baseline noise. Key steps include:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared aqueous solutions.[1][4]

  • Degassing: Thoroughly degas the mobile phase to remove dissolved gases that can form bubbles in the system, leading to noise.[3][4]

  • Filtration: Filter the mobile phase through a 0.45 µm or smaller pore size filter to remove any particulate matter that could interfere with the system.

  • Complete Dissolution: Ensure the benzenedisulfonate salt is completely dissolved in the mobile phase to prevent precipitation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving baseline noise issues when using benzenedisulfonate ion-pairing agents.

Guide 1: Systematic Troubleshooting of Baseline Noise

This guide follows a logical progression from simple checks to more in-depth system diagnostics.

Step 1: Initial Checks

  • Visual Inspection: Check for any visible leaks in the fluidic path.

  • Mobile Phase: Verify that the mobile phase composition is correct and that there is sufficient volume in the reservoirs.

  • System Equilibration: Ensure the column has been equilibrated with the mobile phase for a sufficient amount of time (often requiring 20-50 column volumes or more for ion-pair applications).[7]

Step 2: Isolate the Source of the Noise To determine if the noise is originating from the HPLC system or the column and mobile phase, replace the column with a union and run the mobile phase through the system.

  • Noise Persists: If the baseline is still noisy, the issue is likely with the HPLC system (pump, detector, degasser).

  • Noise Disappears: If the baseline becomes stable, the problem is related to the column, the mobile phase, or the interaction between them.

Step 3: Addressing System-Related Noise

  • Pump: Check for pressure fluctuations. A pulsating baseline may indicate issues with check valves or pump seals.

  • Detector: A dirty flow cell or a deteriorating lamp can cause noise. Clean the flow cell and check the lamp's energy output.

  • Degasser: Ensure the degasser is functioning correctly. Ineffective degassing can lead to bubble formation.[3]

Step 4: Addressing Column and Mobile Phase-Related Noise

  • Mobile Phase Preparation: Prepare a fresh batch of mobile phase, paying close attention to the quality of reagents and proper degassing and filtration.[1]

  • Reagent Purity: If possible, try a new lot of the benzenedisulfonate ion-pairing agent.

  • Column Contamination: If the column is suspected to be contaminated, flush it with a strong solvent that is compatible with the stationary phase. It is often recommended to dedicate a column specifically for ion-pair applications.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Baseline Noise start High Baseline Noise Observed initial_checks Perform Initial Checks (Leaks, Mobile Phase, Equilibration) start->initial_checks isolate_source Isolate Noise Source (Replace Column with Union) initial_checks->isolate_source noise_persists Noise Persists? isolate_source->noise_persists system_issue Address System Issues (Pump, Detector, Degasser) noise_persists->system_issue Yes noise_disappears Noise Disappears (Column/Mobile Phase Issue) noise_persists->noise_disappears No resolve Problem Resolved system_issue->resolve mobile_phase_prep Prepare Fresh Mobile Phase noise_disappears->mobile_phase_prep reagent_purity Check Reagent Purity mobile_phase_prep->reagent_purity column_contam Address Column Contamination reagent_purity->column_contam column_contam->resolve

Caption: A flowchart illustrating the systematic approach to troubleshooting HPLC baseline noise.

Data Presentation

Table 1: Representative Impact of Ion-Pairing Agent Concentration on Baseline Noise

This table provides a generalized representation of the expected trend. Actual values will vary depending on the specific HPLC system, column, and mobile phase composition.

Concentration of Benzenedisulfonate (mM)Relative Baseline Noise (Arbitrary Units)Chromatographic Observations
1HighUnstable baseline, poor reproducibility.
5LowStable baseline, good peak shape.
10ModerateSlight increase in baseline noise.
20HighSignificant baseline noise, potential for micelle formation.[5]
Table 2: UV Absorbance Characteristics of Common Mobile Phase Components
ComponentTypical UV Cutoff (nm)Notes on Baseline Noise
Acetonitrile190Generally low noise, but impurities can absorb at low UV wavelengths.
Methanol205Can have higher background absorbance than acetonitrile at low wavelengths.
Water (HPLC Grade)N/AShould be free of organic and particulate contaminants.
Phosphate Buffer~200Can contribute to noise, especially at higher concentrations.
Benzenedisulfonate~220-230Has significant UV absorbance at lower wavelengths. Impurities can increase this absorbance and cause noise.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ion-Pair Chromatography

Objective: To prepare a stable and clean mobile phase for ion-pair HPLC to minimize baseline noise.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • High-purity benzenedisulfonate ion-pairing reagent

  • Buffer salts (e.g., sodium phosphate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid)

  • 0.45 µm solvent filtration apparatus

  • Solvent degassing system (e.g., sonicator, vacuum degasser, or inline degasser)

Procedure:

  • Aqueous Phase Preparation: a. Weigh the appropriate amount of buffer salts and benzenedisulfonate reagent and dissolve in HPLC-grade water. b. Adjust the pH to the desired value using an appropriate acid or base. c. Bring the solution to the final volume with HPLC-grade water.

  • Filtration: a. Filter the aqueous phase through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase Mixing: a. Measure the required volumes of the filtered aqueous phase and the organic solvent. b. Mix the components thoroughly. Note that mixing can sometimes cause precipitation, so it's important to observe the solution carefully.

  • Degassing: a. Degas the final mobile phase mixture using an appropriate method (e.g., sonication for 15-20 minutes, vacuum degassing, or an inline degasser) to remove dissolved gases.[3]

Protocol 2: HPLC System and Column Equilibration

Objective: To ensure the HPLC system and column are fully equilibrated with the ion-pair mobile phase to achieve a stable baseline.

Procedure:

  • System Flush: Before introducing the ion-pair mobile phase, flush the entire HPLC system, including the pump, injector, and detector, with a mixture of water and organic solvent (e.g., 50:50 methanol:water) to remove any residues from previous analyses.

  • Introduce Mobile Phase: Introduce the prepared ion-pair mobile phase into the system.

  • Column Equilibration: a. Set the flow rate to the analytical method's flow rate. b. Allow the mobile phase to flow through the column for an extended period. For ion-pair chromatography, this can take 20-50 column volumes or more.[7] c. Monitor the baseline from the detector. The system is considered equilibrated when the baseline is stable and shows minimal drift or noise.

Logical Relationship of Factors Causing Baseline Noise

BaselineNoiseFactors Interrelation of Factors Causing Baseline Noise in IPC cluster_system HPLC System cluster_method Method Parameters cluster_reagents Reagents & Consumables Pump Pump Malfunction BaselineNoise Baseline Noise Pump->BaselineNoise Detector Detector Issues Detector->BaselineNoise Degasser Ineffective Degassing Degasser->BaselineNoise Concentration High IPR Concentration Concentration->BaselineNoise Gradient Gradient Elution Gradient->BaselineNoise Purity Reagent Impurities Purity->BaselineNoise MobilePhase Improper Mobile Phase Prep MobilePhase->BaselineNoise Column Column Contamination Column->BaselineNoise

Caption: A diagram showing the various interconnected factors that can lead to baseline noise in ion-pair chromatography.

References

Technical Support Center: Enhancing Reaction Yields with Disodium 1,3-Benzenedisulfonate and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing Disodium 1,3-benzenedisulfonate and its structural analogs to enhance reaction yields in various syntheses. Due to the limited direct literature on this compound for yield enhancement, this guide leverages data from a closely related and well-documented analog, the disodium salt of 1,3-dihydroxybenzene, in the context of phase-transfer catalysis. The principles and troubleshooting strategies discussed are broadly applicable to water-soluble sulfonated aromatic compounds used as reaction additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in enhancing reaction yields?

This compound is a highly water-soluble organic salt.[1][2] While direct quantitative data on its ability to enhance yields is not extensively reported, its structural characteristics suggest its potential as a phase-transfer catalyst (PTC) or a solubility-enhancing additive in biphasic reactions.[3] In such systems, it can facilitate the transfer of reactants between an aqueous and an organic phase, thereby increasing the reaction rate and, consequently, the yield.

Q2: In what types of reactions can this compound or its analogs be beneficial?

Based on the applications of structurally similar compounds, this compound is expected to be effective in reactions involving a solid or aqueous nucleophile and an organic electrophile. A key example is in O-alkylation reactions, such as the synthesis of ethers.[3] The principles of phase-transfer catalysis are also applicable to a wide range of other reactions, including nucleophilic aromatic substitutions and Ullmann-type couplings.

Q3: How does a phase-transfer catalyst like the disodium salt of 1,3-dihydroxybenzene work?

In a solid-liquid or liquid-liquid biphasic system, the phase-transfer catalyst transports a reactant from one phase to another where the other reactant is located. For instance, in the reaction of a solid sodium salt with an organic halide, the catalyst can complex with the sodium salt, bringing it into the organic phase where it can react with the halide. This continuous transfer accelerates the reaction.

Q4: What are the advantages of using a water-soluble catalyst like this compound?

Water-soluble catalysts can be easily removed from the organic product phase through simple aqueous extraction at the end of the reaction. This simplifies the purification process and can be more environmentally friendly by reducing the need for organic solvents during workup.

Troubleshooting Guide

Issue 1: Low or No Improvement in Reaction Yield
Possible Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the molar percentage of this compound or its analog. A typical starting point is 1-5 mol%.
Poor Catalyst Activity For reactions requiring a more lipophilic catalyst to interact with the organic phase, this compound might be too polar. Consider using a classic quaternary ammonium salt PTC like tetrabutylammonium bromide (TBAB) for comparison.
Mass Transfer Limitations Increase the stirring speed to improve the interfacial area between the phases.
Incorrect Solvent System The choice of organic solvent is crucial. Aprotic, non-polar solvents often work well in phase-transfer catalysis. Screen different solvents to find the optimal one for your specific reaction.
Reaction Temperature is Too Low Gradually increase the reaction temperature. Monitor for any potential side reactions or decomposition.
Issue 2: Formation of Emulsions During Workup
Possible Cause Troubleshooting Step
High Catalyst Concentration The surfactant-like properties of the catalyst can lead to emulsions at high concentrations. Reduce the catalyst loading or perform a dilution with more organic solvent before the aqueous wash.
Intense Agitation During Extraction Gently invert the separatory funnel instead of vigorous shaking during the aqueous wash.
Unfavorable Phase Volume Ratio Adjust the volume of the aqueous or organic phase to disrupt the emulsion.
Formation of Surfactant-like Byproducts Add a small amount of a saturated salt solution (brine) to the aqueous phase to "salt out" the organic layer and break the emulsion.

Data Presentation: Yield Enhancement in a Model Reaction

The following table summarizes the conversion of propargyl bromide in the O-alkylation of the disodium salt of 1,3-dihydroxybenzene, demonstrating the impact of different phase-transfer catalysts. This serves as a model for the potential application of this compound.

CatalystSolventTemperature (°C)Time (min)Conversion (%)
NoneToluene501200
Tetrabutylammonium Bromide (TBAB)Toluene50120>99
Benzyltriethylammonium Chloride (BTEAC)Toluene50120~95
Tetrabutylammonium Hydrogen Sulfate (TBAHS)Toluene50120~90

Data adapted from a study on the phase-transfer catalyzed reaction of the disodium salt of 1,3-dihydroxybenzene.[3]

Experimental Protocols

General Protocol for Solid-Liquid Phase-Transfer Catalyzed O-Alkylation

This protocol is based on the synthesis of 1,3-bis(prop-2-ynyloxy)benzene using the disodium salt of 1,3-dihydroxybenzene as a model system.[3]

Materials:

  • 1,3-Dihydroxybenzene

  • Sodium Hydroxide

  • Propargyl Bromide

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Toluene (or other suitable organic solvent)

  • Internal Standard (e.g., Biphenyl) for GC analysis

Procedure:

  • In-situ formation of the disodium salt: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1,3-dihydroxybenzene and a stoichiometric amount of sodium hydroxide.

  • Add the organic solvent (e.g., toluene) to the flask.

  • Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol% relative to the limiting reagent).

  • Add the alkylating agent (propargyl bromide) and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Add water to dissolve the inorganic salts. Separate the organic layer.

  • Wash the organic layer with water or brine to remove the catalyst and any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix Reactants: - 1,3-Dihydroxybenzene - NaOH - Toluene B 2. Add Catalyst: - Phase-Transfer Catalyst A->B C 3. Add Alkylating Agent: - Propargyl Bromide B->C D 4. Heat and Stir (e.g., 50°C) C->D E 5. Monitor by GC D->E F 6. Aqueous Wash E->F G 7. Separate Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for a phase-transfer catalyzed O-alkylation.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome Start Low Reaction Yield? C1 Increase Catalyst Loading Start->C1 Yes R1 Increase Stirring Speed Start->R1 Yes C2 Change Catalyst Type C1->C2 Success Yield Improved C2->Success Failure No Improvement (Re-evaluate Approach) C2->Failure R2 Increase Temperature R1->R2 R3 Screen Solvents R2->R3 R3->Success R3->Failure

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Disodium 1,3-benzenedisulfonate in Electrochemical Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disodium 1,3-benzenedisulfonate in electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to electrochemistry?

This compound is a water-soluble organic salt.[1][2] Its key properties include:

PropertyValueSource
Molecular Formula C₆H₄Na₂O₆S₂[1][3][4]
Molecular Weight 282.19 g/mol [1][4]
Solubility in Water 663 g/L at 20°C[1][2]
Appearance White to off-white or tan hygroscopic granules[3]
Stability Stable under recommended storage conditions[1]

Q2: What are the primary applications of this compound in electrochemical studies?

While specific applications are broad, it is often used as a supporting electrolyte due to its high solubility and electrochemical stability. It has also been noted in literature in the context of electrochemical detection methods and as a component in studies involving organic electrosynthesis.[4][5][6]

Q3: Is this compound compatible with common reference electrodes?

Compatibility largely depends on the experimental conditions, particularly the solvent and the potential window. For aqueous solutions, standard reference electrodes like Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrodes (SCE) are generally suitable.[7][8] However, it is crucial to ensure that there are no interfering ions that could contaminate the reference electrode. When working in non-aqueous media, a non-aqueous reference electrode (e.g., Ag/Ag⁺) should be used.[8]

Q4: What should I consider regarding the purity of this compound for my experiments?

The purity of the reagent is critical. Impurities can introduce unwanted electrochemical signals, leading to unexpected peaks in voltammograms or affecting the kinetics of the reaction under study.[9] It is advisable to use a high-purity grade and consider purification methods like recrystallization if baseline abnormalities are observed.

Troubleshooting Guide

This section addresses specific issues that may arise during electrochemical experiments using this compound.

Problem 1: Irreproducible or Drifting Voltammograms

Possible Causes:

  • Reference Electrode Instability: The potential of the reference electrode may be drifting. This can be due to air bubbles, clogged frits, or contamination.[9]

  • Electrolyte Degradation: Although generally stable, the electrolyte may degrade at extreme potentials or over long experimental times.

  • Working Electrode Fouling: Adsorption of reactants, products, or impurities onto the electrode surface can alter its electrochemical behavior.

Solutions:

  • Check the Reference Electrode: Ensure the filling solution is at the correct level and free of air bubbles. For aqueous reference electrodes, make sure the frit is not blocked.[9] If using a quasi-reference electrode, polish it before each experiment.

  • Run a Background Scan: Perform a cyclic voltammetry scan of the this compound electrolyte without the analyte to check for any redox activity within the potential window.

  • Clean the Working Electrode: Follow a standard cleaning procedure for your electrode material (e.g., polishing with alumina slurry for glassy carbon electrodes) between experiments.

start Irreproducible Voltammograms check_ref Check Reference Electrode (Bubbles, Clogging) start->check_ref run_bkg Run Background Scan (Electrolyte Only) check_ref->run_bkg If stable unstable Issue Persists check_ref->unstable If issue found & fixed, but still persists clean_we Clean Working Electrode run_bkg->clean_we If background is clean run_bkg->unstable If background shows peaks stable Problem Resolved clean_we->stable If reproducibility improves clean_we->unstable If no improvement

Figure 1. Troubleshooting workflow for irreproducible voltammograms.
Problem 2: Unexpected Peaks in the Cyclic Voltammogram

Possible Causes:

  • Impurities: The this compound salt, solvent, or analyte may contain electroactive impurities.[9]

  • Electrochemical Window Limit: The applied potential may be approaching the limit of the solvent or electrolyte, causing its decomposition.

  • Side Reactions: Unintended chemical reactions may occur in the electrochemical cell.[5]

Solutions:

  • Verify Purity: Use the highest purity grade of this compound and solvent available. Consider running a voltammogram of the solvent and electrolyte alone to identify impurity-related peaks.

  • Determine the Electrochemical Window: Before running your experiment with the analyte, determine the stable potential window of your this compound electrolyte solution on the working electrode you are using.

  • Use a Divided Cell: If you suspect products from the counter electrode are interfering with your working electrode measurements, use a divided electrochemical cell with a frit or membrane to separate the two compartments.[5]

start Unexpected Peaks in CV verify_purity Verify Reagent Purity start->verify_purity determine_window Determine Electrochemical Window of Electrolyte verify_purity->determine_window If peaks persist resolved Problem Resolved verify_purity->resolved If peaks disappear use_divided_cell Consider Divided Cell determine_window->use_divided_cell If peaks are near window edge determine_window->resolved If window is narrower than expected use_divided_cell->resolved If peaks disappear persists Issue Persists use_divided_cell->persists If peaks remain

Figure 2. Logic for diagnosing unexpected peaks in a cyclic voltammogram.
Problem 3: High Ohmic Drop (iR Drop)

Possible Causes:

  • Low Electrolyte Concentration: The concentration of this compound may be too low to provide sufficient conductivity.

  • High Electrode Separation: A large distance between the working and reference electrodes can increase the uncompensated resistance.

  • Reference Electrode Issues: A high impedance reference electrode can contribute to iR drop.

Solutions:

  • Increase Electrolyte Concentration: While this compound is highly soluble, ensure the concentration is adequate for the experimental requirements (typically 0.1 M or higher for a supporting electrolyte).

  • Optimize Cell Geometry: Position the tip of the reference electrode as close as possible to the working electrode surface without touching it.

  • Use iR Compensation: Most modern potentiostats have a function to electronically compensate for the ohmic drop. Consult your instrument's manual for the proper procedure to measure and apply iR compensation.

Experimental Protocol: Cyclic Voltammetry

This section provides a general protocol for performing cyclic voltammetry using this compound as a supporting electrolyte.

1. Preparation of the Electrolyte Solution:

  • Calculate the mass of this compound required to achieve the desired concentration (e.g., 0.1 M) in the chosen volume of solvent (e.g., deionized water).
  • Dissolve the salt in the solvent with stirring. Gentle heating may be applied if necessary, but allow the solution to return to room temperature before use.

2. Electrochemical Cell Assembly:

  • Clean the working, counter, and reference electrodes according to standard procedures.
  • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte solution.
  • Position the reference electrode tip close to the working electrode.

3. Deaeration:

  • Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which is electroactive. Maintain a blanket of the inert gas over the solution during the experiment.

4. Background Scan:

  • Perform a cyclic voltammetry scan of the electrolyte solution without the analyte over the desired potential range to establish a baseline.

5. Analyte Addition and Measurement:

  • Add the analyte of interest to the cell to achieve the desired concentration.
  • Allow the solution to equilibrate with gentle stirring, then stop the stirring and let the solution become quiescent.
  • Perform the cyclic voltammetry measurement at the desired scan rate(s).

prep_sol [label="Prepare 0.1 M Disodium\n1,3-benzenedisulfonate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assemble_cell [label="Assemble 3-Electrode Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deaeration [label="Deaerate with N2/Ar\n(15-20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bkg_scan [label="Run Background CV", fillcolor="#FBBC05", fontcolor="#202124"]; add_analyte [label="Add Analyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_cv [label="Run Experimental CV", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_sol -> assemble_cell; assemble_cell -> deaeration; deaeration -> bkg_scan; bkg_scan -> add_analyte; add_analyte -> run_cv; }

Figure 3. Standard experimental workflow for cyclic voltammetry.

References

Minimizing impurities in the synthesis of Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to minimizing impurities during the synthesis of Disodium 1,3-benzenedisulfonate, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my synthesis?

A1: Common impurities include residual sulfuric acid, sodium sulfate (formed during neutralization), unreacted benzene or benzenesulfonic acid, and isomeric byproducts such as 1,2- and 1,4-benzenedisulfonic acids.[1] At higher temperatures, the formation of diphenylsulfones can also occur.[2]

Q2: My final yield of this compound is lower than expected. What are the potential causes?

A2: Low yields can result from several factors:

  • Incomplete Reaction: The sulfonation reaction may not have gone to completion. Ensure you are using a sufficient excess of the sulfonating agent (oleum) and that the reaction temperature and time are adequate. Temperatures in the range of 80–250 °C are often required for disulfonation.[3]

  • Reversibility (Desulfonation): Sulfonation is a reversible reaction.[4][5] If excess water is present in the reaction mixture or if the workup is performed with dilute acid at high temperatures, the product can revert to benzenesulfonic acid or benzene.[6][7]

  • Losses During Workup: Due to the high water solubility of the product, significant amounts can be lost during purification steps like recrystallization if the solvent volumes are too large or the solution is not sufficiently cooled.[1]

  • Side Reactions: Formation of byproducts like sulfones consumes starting material and reduces the yield of the desired product.[8]

Q3: The purity of my final product is low, with significant amounts of sodium sulfate. How can I remove it?

A3: Sodium sulfate is a common byproduct that precipitates during neutralization. Its removal can be challenging due to the high water solubility of the desired product. A carefully controlled recrystallization is the primary method for removal. Chilling the aqueous solution of the crude product can cause the less soluble sodium sulfate to precipitate, which can then be filtered off. Alternatively, recrystallization from an aqueous ethanol mixture can improve the separation.

Q4: My final product has a yellow or brown discoloration. What causes this and how can it be prevented?

A4: Discoloration is typically due to the formation of nitrated or oxidized byproducts and tars, which can occur at the high temperatures used for sulfonation.[8] To minimize this, ensure the reaction temperature is carefully controlled and not allowed to exceed the required level. Using high-purity starting materials (benzene and sulfuric acid/oleum) is also critical. A final purification step involving activated carbon treatment of the aqueous solution before recrystallization can help remove colored impurities.

Q5: How can I minimize the formation of unwanted 1,2- and 1,4-isomers?

A5: The sulfonation of benzenesulfonic acid to form the disulfonic acid is directed primarily to the meta- (1,3) position. However, higher reaction temperatures can lead to isomerization and the formation of the more thermodynamically stable para- (1,4) isomer. To favor the kinetic 1,3-product, conduct the disulfonation at the lower end of the effective temperature range (e.g., 80-120 °C) and avoid prolonged reaction times at very high temperatures.[3]

Quantitative Data on Synthesis Parameters

The following table summarizes key experimental parameters and their expected impact on the synthesis outcome.

ParameterConditionImpact on YieldImpact on PurityRationale
Sulfonating Agent Concentrated H₂SO₄Low (favors monosulfonation)N/AInsufficient electrophilicity for disulfonation.
Fuming H₂SO₄ (Oleum)HighHighProvides a high concentration of SO₃, the active electrophile, driving the reaction to the disulfonated product.[4]
Reaction Temperature < 80 °CLowHighInsufficient energy for the second sulfonation step, leading to incomplete reaction.
80 - 150 °COptimalOptimalPromotes the formation of the desired 1,3-isomer without significant byproduct formation.[3]
> 180 °CDecreasesDecreasesIncreases the rate of side reactions, including sulfone formation and isomerization to the 1,4-product.[2]
Reaction Time Too ShortLowMediumThe reaction may not proceed to completion.
Optimal (e.g., 2-4 hours)HighHighAllows for complete conversion to the disulfonated product.
Too LongDecreasesDecreasesProlonged exposure to high temperatures can increase the formation of sulfones and other degradation products.

Experimental Protocols

Protocol 1: Synthesis of Benzene-1,3-disulfonic Acid

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Monosulfonation: Charge the flask with benzene and begin stirring. Slowly add concentrated (98%) sulfuric acid from the dropping funnel. A typical molar ratio is 1:1.5 (benzene:sulfuric acid).

  • Heating: Heat the mixture to 80-90 °C and maintain for 1-2 hours to complete the formation of benzenesulfonic acid.

  • Disulfonation: Cool the reaction mixture slightly. Carefully add fuming sulfuric acid (20-30% oleum) via the dropping funnel. The molar ratio of benzenesulfonic acid to free SO₃ should be at least 1:1.2.

  • Second Heating: Increase the temperature to 100-120 °C and maintain for an additional 2-3 hours to drive the reaction to the disulfonated product.[3] The reaction progress can be monitored by HPLC.

Protocol 2: Neutralization and Isolation of Crude this compound

  • Cooling: Allow the reaction mixture from Protocol 1 to cool to room temperature.

  • Quenching: Slowly and carefully pour the acidic mixture onto crushed ice in a large beaker with constant stirring. This step is highly exothermic.

  • Neutralization: Prepare a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Slowly add the basic solution to the acidic mixture until the pH is neutral (pH ~7).[3] A large amount of sodium sulfate will precipitate.

  • Filtration: Filter the cold slurry to remove the bulk of the precipitated sodium sulfate. The filtrate contains the desired product.

Protocol 3: Purification by Recrystallization

  • Dissolution: Gently heat the filtrate from Protocol 2 to reduce its volume by about one-third, which will cause more sodium sulfate to precipitate. Filter the hot solution to remove this additional precipitate.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath for several hours to induce crystallization of the this compound.

  • Collection: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold distilled water or an ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.[1]

Visual Guides

Experimental Workflow

The following diagram illustrates the complete synthesis and purification workflow.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_output Output start Start Materials (Benzene, Oleum) reaction Sulfonation Reaction (100-120°C, 2-3h) start->reaction quench Quench on Ice reaction->quench neutralize Neutralize with NaOH (to pH 7) quench->neutralize filter1 Filter Crude Slurry neutralize->filter1 concentrate Concentrate Filtrate filter1->concentrate byproduct Waste (Sodium Sulfate) filter1->byproduct Removes Na₂SO₄ recrystallize Recrystallize from Water concentrate->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry under Vacuum filter2->dry product Pure Disodium 1,3-benzenedisulfonate dry->product G start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity incomplete_rxn Check Reaction Time & Temperature low_yield->incomplete_rxn Yes workup_loss Minimize Solvent in Recrystallization low_yield->workup_loss No, reaction complete discolored Product Discolored? low_purity->discolored Yes inorganic_salt High Inorganic Salt (e.g., Na₂SO₄)? low_purity->inorganic_salt No, color is fine desulfonation Avoid Excess Water During Workup incomplete_rxn->desulfonation If conditions okay... charcoal Treat with Activated Carbon discolored->charcoal Yes rerx Re-recrystallize Carefully inorganic_salt->rerx Yes

References

Overcoming matrix effects in the analysis of Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantitative analysis of Disodium 1,3-benzenedisulfonate. Our aim is to help you overcome common challenges, particularly those related to matrix effects in complex sample types.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Question: I am observing significant ion suppression and inconsistent results when analyzing this compound in plasma samples. What is the likely cause and how can I mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source. For a polar and anionic compound like this compound, phospholipids and other polar matrix components are often the primary culprits.

To mitigate this, a robust sample preparation strategy is crucial. We recommend a Mixed-Mode Solid-Phase Extraction (SPE) protocol that combines reversed-phase and anion exchange mechanisms. This approach effectively removes interfering matrix components, leading to a cleaner extract and more reliable results.

Additionally, optimizing your chromatographic conditions to separate the analyte from any remaining matrix components is essential. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is often advantageous for highly polar compounds that are poorly retained on traditional reversed-phase columns.

Question: My peak shape for this compound is poor (e.g., tailing or splitting), and I'm seeing shifts in retention time. What should I investigate?

Answer:

Poor peak shape and retention time instability for polar anionic compounds can stem from several factors:

  • Inappropriate Column Chemistry: this compound is highly polar and may exhibit poor retention and peak shape on conventional C18 columns. A HILIC column is better suited for retaining and separating such polar analytes.

  • Mobile Phase Composition: The pH and ionic strength of your mobile phase are critical. For a disulfonated compound, maintaining a consistent pH is necessary to ensure a stable ionic form. The use of a buffer, such as ammonium formate, in the mobile phase can help to improve peak shape and reproducibility.

  • Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable aqueous layer on the stationary phase. Insufficient equilibration can lead to drifting retention times.

  • Sample Solvent: The composition of the solvent used to reconstitute your final extract can significantly impact peak shape. It is crucial that the reconstitution solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Question: I am experiencing low recovery of this compound during my sample preparation. What are the key steps to optimize?

Answer:

Low recovery can be attributed to several factors in your sample preparation workflow. Here are the key areas to focus on for optimization:

  • SPE Sorbent Selection: Ensure you are using a mixed-mode sorbent with both reversed-phase and anion-exchange properties. This will provide multiple retention mechanisms for your polar anionic analyte.

  • Sample Pre-treatment: Adjust the pH of your sample to ensure the sulfonate groups are ionized, which is necessary for retention on the anion-exchange sorbent.

  • Elution Solvent: The strength and composition of your elution solvent are critical. For a strongly retained anionic compound, an elution solvent with a high pH (e.g., containing ammonium hydroxide) is often required to disrupt the ionic interaction with the sorbent and ensure complete elution.

  • Drying and Reconstitution: Be cautious during the evaporation step to avoid loss of the analyte. Also, ensure the reconstitution solvent fully dissolves the analyte before injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and imprecise quantification. For this compound, which is highly polar, matrix effects are a significant concern in complex biological samples.

Q2: Why is a mixed-mode solid-phase extraction (SPE) recommended for this analysis?

A2: A mixed-mode SPE, combining both reversed-phase and anion-exchange functionalities, is recommended because it provides a more selective and robust cleanup for a polar and anionic compound like this compound. The reversed-phase mechanism helps to remove non-polar interferences, while the anion-exchange mechanism specifically retains the negatively charged sulfonate groups, allowing for the removal of other polar and cationic interferences.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for this analysis?

A3: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for the separation of highly polar compounds that show little to no retention on traditional reversed-phase columns. Given the high polarity of this compound, HILIC can provide better retention, improved peak shape, and enhanced sensitivity.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.

Q5: What are some key considerations for the LC-MS/MS method development for this compound?

A5: Key considerations include:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the preferred choice for detecting the deprotonated molecule.

  • MRM Transitions: Select specific and sensitive multiple reaction monitoring (MRM) transitions for both the precursor and product ions to ensure selectivity and accurate quantification.

  • Mobile Phase Additives: Use MS-compatible mobile phase additives like ammonium formate or ammonium acetate to improve chromatography and ionization efficiency. Avoid non-volatile salts.

Quantitative Data Summary

The following tables present illustrative data for recovery and matrix effects from a typical analysis of this compound in human plasma using a Mixed-Mode SPE and HILIC-LC-MS/MS method. Note: This data is for representative purposes only and actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Recovery Data for this compound

Spiking Concentration (ng/mL)Mean Peak Area (Pre-extraction Spike) (n=3)Mean Peak Area (Post-extraction Spike) (n=3)Recovery (%)
578,50090,20087.0
50795,000910,00087.4
5008,100,0009,250,00087.6

Table 2: Illustrative Matrix Effect Data for this compound

Spiking Concentration (ng/mL)Mean Peak Area (Post-extraction Spike) (n=3)Mean Peak Area (Neat Standard) (n=3)Matrix FactorMatrix Effect (%)
590,20095,0000.95-5.0
50910,000965,0000.94-6.0
5009,250,0009,800,0000.94-6.0

Experimental Protocols

1. Mixed-Mode Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of this compound from human plasma.

  • Sample Pre-treatment: To 200 µL of human plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 90:10 acetonitrile/water.

2. HILIC-LC-MS/MS Method Parameters

  • LC System: UPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • MRM Transition (Illustrative):

    • Precursor Ion (m/z): 281.0

    • Product Ion (m/z): 80.0 (SO3-)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample pretreat Pre-treatment (Acidification) start->pretreat load Sample Loading pretreat->load condition SPE Conditioning (Methanol, Water) condition->load wash1 Wash 1 (Aqueous NH4OH) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elution (Acidified Methanol) wash2->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject hilic HILIC Separation inject->hilic ms MS/MS Detection (ESI Negative) hilic->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide cluster_ion_suppression Ion Suppression / Inconsistent Results cluster_peak_shape Poor Peak Shape / RT Shifts cluster_recovery Low Recovery issue Observed Issue cause_is Likely Cause: Matrix Effects issue->cause_is High Variability cause_ps Likely Causes: - Inappropriate Column (use HILIC) - Mobile Phase Issues (pH, buffer) - Insufficient Equilibration - Incorrect Sample Solvent issue->cause_ps Peak Tailing/Splitting cause_rec Likely Causes: - Incorrect SPE Sorbent - Suboptimal Sample pH - Incomplete Elution issue->cause_rec Low Analyte Signal solution_is Solution: - Implement Mixed-Mode SPE - Optimize Chromatography (HILIC) - Use Stable Isotope Labeled Internal Standard cause_is->solution_is solution_ps Solution: - Switch to HILIC column - Buffer mobile phase - Increase column equilibration time - Match reconstitution solvent to initial mobile phase cause_ps->solution_ps solution_rec Solution: - Use Mixed-Mode Anion Exchange SPE - Adjust sample pH for ionization - Optimize elution solvent (increase pH/strength) cause_rec->solution_rec

Caption: Troubleshooting guide for common issues in this compound analysis.

Incompatible materials with Disodium 1,3-benzenedisulfonate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Disodium 1,3-benzenedisulfonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: The primary chemical incompatibility of this compound is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions, potentially releasing significant heat and hazardous fumes. It is crucial to avoid mixing or storing this compound with strong oxidizers.

Q2: Can you provide specific examples of strong oxidizing agents to avoid?

A2: Yes. While not an exhaustive list, you should avoid contact with substances such as:

  • Potassium permanganate

  • Potassium dichromate

  • Nitric acid (concentrated)

  • Hydrogen peroxide (concentrated)

  • Chlorates, perchlorates, and nitrates

Q3: What are the known hazardous decomposition products of this compound?

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic. Store it away from incompatible materials, particularly strong oxidizing agents.

Q5: Is this compound compatible with common laboratory plastics and glassware?

A5: this compound is generally compatible with standard laboratory glassware such as borosilicate glass. For plastics, materials with broad chemical resistance like Polytetrafluoroethylene (PTFE) are expected to be compatible.[3][4][5][6] However, it is always recommended to perform a small-scale compatibility test with any new material before extensive use, especially for prolonged exposure or at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Unexpected reaction exotherm or gas evolution. Inadvertent mixing with an incompatible material, most likely a strong oxidizing agent.1. Immediate Action: If safe to do so, stop any further addition of reagents and ensure adequate ventilation. Prepare for potential pressure build-up. 2. Review Protocol: Carefully review all reagents and steps to identify any potential oxidizing agents that may have been introduced. 3. Material Segregation: Ensure that all materials are properly segregated and that dedicated, clean equipment is used for handling this compound.
Discoloration or degradation of the compound during a reaction. The reaction temperature may be too high, leading to thermal decomposition.1. Temperature Control: Monitor and control the reaction temperature carefully. Consider running the reaction at a lower temperature. 2. Inert Atmosphere: If the reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low yield in a sulfonation reaction. The reaction may not have gone to completion, or side reactions may be occurring.1. Reaction Conditions: Ensure that the reaction time and temperature are optimized for the specific transformation. 2. Reagent Purity: Verify the purity of the starting materials, as impurities can interfere with the reaction. 3. Stoichiometry: Carefully control the stoichiometry of the reactants.
Difficulty in dissolving the compound. The solvent may not be appropriate, or the compound may have absorbed moisture.1. Solvent Selection: this compound is soluble in water.[7][8] For organic solvents, solubility may be limited. 2. Drying: If moisture absorption is suspected, the compound can be dried under vacuum according to standard laboratory procedures.

Material Compatibility Summary

The following table provides a general guideline for the compatibility of this compound with common laboratory materials.

Material Compatibility Rating Notes
Glass (Borosilicate) ExcellentStandard material for most applications.
Stainless Steel GoodGenerally resistant, but corrosion could be a concern with acidic solutions or at high temperatures.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to a wide range of chemicals.[3][4][5][6]
Polyethylene (PE) GoodSuitable for general handling and storage, but long-term exposure or use with aggressive reaction mixtures should be tested.
Polypropylene (PP) GoodSimilar to polyethylene, suitable for many applications but testing is recommended for critical uses.
Strong Oxidizing Agents INCOMPATIBLE DO NOT MIX. Includes but is not limited to potassium permanganate, nitric acid, and concentrated hydrogen peroxide.

Experimental Protocols

While specific experimental protocols for drug development applications involving this compound are proprietary, a general procedure for a sulfonation reaction is provided below for illustrative purposes.

General Protocol for Aromatic Sulfonation

This is a generalized protocol and must be adapted and optimized for specific substrates and desired products. Always conduct a thorough literature search and risk assessment before proceeding.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the aromatic compound to be sulfonated.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) or another suitable sulfonating agent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 50-80 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the sulfonated product or to facilitate extraction. The product can then be isolated by filtration or extraction with an appropriate solvent.

  • Purification: The crude product can be purified by recrystallization or chromatography.

Visual Guides

Below are diagrams illustrating key logical relationships and workflows relevant to working with this compound.

IncompatibleMaterialsDecisionTree start Start: Planning Experiment with This compound check_reagents Are any reagents strong oxidizing agents? start->check_reagents incompatible INCOMPATIBLE Do Not Proceed. Re-evaluate protocol. check_reagents->incompatible Yes check_materials Are all setup materials (containers, tubing, etc.) known to be compatible? check_reagents->check_materials No compatible Compatible. Proceed with caution. test_compatibility Conduct small-scale compatibility test. check_materials->test_compatibility Unsure material_compatible Compatible. Proceed with experiment. check_materials->material_compatible Yes test_passed Test Passed? test_compatibility->test_passed material_incompatible INCOMPATIBLE Select alternative material. test_passed->material_incompatible No test_passed->material_compatible Yes

Caption: Decision tree for assessing material compatibility.

TroubleshootingWorkflow start Experiment with Disodium 1,3-benzenedisulfonate encounters an issue. issue_type Identify Issue Type start->issue_type exotherm Unexpected Exotherm or Gas Evolution issue_type->exotherm Safety Concern degradation Product Degradation or Discoloration issue_type->degradation Product Quality low_yield Low Product Yield issue_type->low_yield Efficacy check_oxidizers Check for presence of strong oxidizing agents. exotherm->check_oxidizers check_temp Review and control reaction temperature. degradation->check_temp review_protocol Review reaction parameters (time, stoichiometry, purity). low_yield->review_protocol implement_corrective_action Implement Corrective Action check_oxidizers->implement_corrective_action check_temp->implement_corrective_action review_protocol->implement_corrective_action document_findings Document Findings and Adjust Protocol implement_corrective_action->document_findings

Caption: Workflow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Guide to Disodium 1,3-benzenedisulfonate and Other Ion-Pairing Reagents in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal separation of polar and ionic analytes in reversed-phase high-performance liquid chromatography (RP-HPLC) is a persistent challenge. Ion-pair chromatography (IPC) offers a powerful solution by introducing a reagent to the mobile phase that forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its retention on a non-polar stationary phase.[1][2]

This guide provides an objective comparison of Disodium 1,3-benzenedisulfonate with other commonly used ion-pairing reagents. We will delve into their mechanisms, performance characteristics, and ideal applications, supported by experimental principles and data presentation to aid in method development.

The Mechanism of Ion-Pair Chromatography

Ion-pair chromatography enhances the retention of charged molecules on reversed-phase columns like C8 or C18.[1] The process involves adding an ion-pairing reagent (IPR) to the mobile phase. This IPR has a charged functional group and a hydrophobic region. One widely accepted model suggests that the hydrophobic part of the IPR adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains oppositely charged analytes.[3][4] Another model posits that the IPR forms a neutral ion-pair with the analyte in the mobile phase, which is then retained on the stationary phase via hydrophobic interactions.[3] The choice of IPR is critical and depends on the analyte's charge and the desired chromatographic performance.[2]

Overview of this compound

This compound is a highly water-soluble organic salt.[5][6] As an ion-pairing reagent, it provides two sulfonate groups, making it a strong anionic counter-ion for the separation of cationic (basic) compounds. Its rigid aromatic structure offers different selectivity compared to the more common linear alkyl sulfonate reagents.

Key Characteristics:

  • Type: Anionic Ion-Pairing Reagent.

  • Primary Analytes: Positively charged compounds (e.g., amines, basic drugs).

  • Mechanism: It pairs with cationic analytes to form a neutral complex, increasing their hydrophobicity and retention on a reversed-phase column.

  • Solubility: Excellent solubility in aqueous mobile phases.[5]

  • Volatility: Non-volatile, making it unsuitable for mass spectrometry (MS) detection.[7]

Comparison with Alternative Ion-Pairing Reagents

The selection of an IPR significantly impacts retention, selectivity, and compatibility with detection methods.[8] Below is a comparison of this compound with other classes of IPRs.

Alkyl Sulfonates (e.g., Sodium 1-Octanesulfonate)

Alkyl sulfonates are the most common class of anionic IPRs.[9] They consist of a negatively charged sulfonate head and a linear alkyl tail of varying length (e.g., pentane-, hexane-, octanesulfonate).[10]

  • Performance: The primary performance lever for alkyl sulfonates is the length of the alkyl chain. A longer chain increases the hydrophobicity of the IPR, leading to stronger adsorption to the stationary phase and a greater increase in analyte retention.[9][11] This allows for fine-tuning of retention over a wide range. This compound provides a different type of hydrophobic interaction due to its benzene ring, which can offer unique selectivity for analytes with aromatic moieties.

  • Use Case: Excellent for controlling the retention of basic compounds.[11] Often used to improve peak shape by masking residual silanol interactions on the silica-based stationary phase.[8]

Perfluorinated Carboxylic Acids (e.g., Trifluoroacetic Acid - TFA)

TFA is a volatile IPR widely used in the separation of peptides and proteins, largely due to its historical prevalence and effectiveness in sharpening peaks.[12][13]

  • Performance: TFA is considered a weak ion-pairing reagent.[13] Its primary roles are to control mobile phase pH at a low level (~2.1) and to mask silanols.[13] However, it is a known cause of significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), which reduces detection sensitivity.[12][14] this compound, being a non-volatile salt, is completely incompatible with MS but does not cause ion suppression in UV-based detection. More hydrophobic perfluorinated acids like heptafluorobutyric acid (HFBA) provide much stronger ion-pairing and greater retention than TFA.[15]

  • Use Case: Primarily used in peptide and protein separations with UV detection. While used with MS, it is often at the cost of sensitivity.[12]

Quaternary Alkylamines (e.g., Tetrabutylammonium Hydroxide - TBA)

This class of reagents is used for the analysis of anionic (acidic) compounds. They provide a positive charge to pair with negatively charged analytes.

  • Performance: Similar to alkyl sulfonates, the hydrophobicity and retention strength of quaternary amines increase with the length of the alkyl chains (e.g., tetraethylammonium vs. tetrabutylammonium).[3] They are effective at retaining and separating acidic compounds like carboxylic and sulfonic acids.

  • Use Case: For the analysis of acidic analytes, which is the opposite application of this compound.

Data Presentation: Comparative Tables

The following tables summarize the properties and expected performance of these ion-pairing reagents.

Table 1: General Properties of Common Ion-Pairing Reagents

Reagent ClassExampleReagent TypeTypical AnalytesVolatilityMS Compatibility
Aryl SulfonateThis compoundAnionicCationic (Bases)Non-volatileNo
Alkyl SulfonateSodium 1-OctanesulfonateAnionicCationic (Bases)Non-volatileNo
Perfluorinated AcidTrifluoroacetic Acid (TFA)AnionicCationic (Bases)VolatileYes (causes suppression)[12][14]
Quaternary AmineTetrabutylammonium (TBA)CationicAnionic (Acids)Non-volatileNo
Volatile AmineTriethylamine (TEA)CationicAnionic (Acids)VolatileYes

Table 2: Performance Comparison for Separation of Cationic (Basic) Analytes

Performance MetricThis compoundSodium 1-OctanesulfonateTrifluoroacetic Acid (TFA)
Retention Strength Moderate to HighHigh (tunable with chain length)[9]Low to Moderate[13]
Selectivity Unique (aromatic interactions)Dependent on alkyl chain lengthPrimarily pH and silanol masking
Peak Shape Improvement GoodExcellentGood
MS Detection Not CompatibleNot CompatibleCompatible, but causes significant signal suppression[12]
Column Equilibration SlowSlow (longer for longer chains)Relatively Fast
Method Robustness Moderate (sensitive to concentration)Moderate (sensitive to concentration and temperature)[8]Good

Experimental Protocols

A successful ion-pair chromatography experiment requires careful attention to the preparation of the mobile phase and column equilibration.

Representative Protocol: Separation of Basic Amines using this compound
  • Reagents and Materials:

    • This compound (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid or appropriate buffer to control pH

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Analyte standards

  • Mobile Phase Preparation (Mobile Phase A):

    • Prepare a 10 mM solution of this compound in deionized water.

    • Adjust the pH to the desired level (e.g., pH 3.0) using a suitable buffer or acid (e.g., phosphoric acid). The mobile phase pH should ensure the analyte is ionized.[2]

    • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation (Mobile Phase B):

    • Acetonitrile (or Methanol).

  • Column Equilibration:

    • Crucial Step: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for an extended period. Due to the slow adsorption of the IPR onto the stationary phase, equilibration can take 30-60 minutes or longer, which is significantly more than standard RP-HPLC.[16]

    • Run several blank gradients before injecting the first sample to ensure a stable baseline.

    • Note: It is highly recommended to dedicate a column exclusively for ion-pair applications, as the reagent can be difficult to remove completely.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 30 °C (temperature control is important for reproducibility)[8]

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 70% B

      • 15-17 min: Ramp to 95% B

      • 17-20 min: Hold at 95% B (column wash)

      • 20-21 min: Return to 5% B

      • 21-30 min: Re-equilibration

Visualizing the Workflow

The following diagrams illustrate the core concepts of ion-pair chromatography.

General Workflow for Ion-Pair Chromatography prep_mp Prepare Mobile Phase (Aqueous + IPR + Buffer) equil Equilibrate Column (Extended Time) prep_mp->equil Pump prep_s Prepare Sample in Mobile Phase A inject Inject Sample prep_s->inject equil->inject sep Chromatographic Separation (Ion-Pair Formation & Retention) inject->sep detect Detect Analytes (e.g., UV-Vis) sep->detect analyze Data Analysis (Quantitation & Identification) detect->analyze

Caption: A typical experimental workflow for ion-pair chromatography.

Conceptual Model of Analyte Retention in IPC cluster_SP Stationary Phase (C18) cluster_MP Mobile Phase sp_surface C18 Chains IPR Adsorbed Layer Analyte Retained analyte Analyte (+) analyte->sp_surface:f2 Binds ion_pair Neutral Ion-Pair analyte->ion_pair ipr IPR (-) ipr->sp_surface:f1 Adsorbs ipr->ion_pair ion_pair->sp_surface:f0 Retained via Hydrophobic Interaction

Caption: The dynamic mechanism of retention in ion-pair chromatography.

References

A Comparative Guide to HPLC Method Validation Using Disodium 1,3-Benzenedisulfonate for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the identity, purity, and concentration of drug substances and products. The validation of these analytical methods is a regulatory requirement and ensures that the method is reliable, reproducible, and suitable for its intended purpose. This guide provides a comparative analysis of an ion-pair reversed-phase HPLC method utilizing Disodium 1,3-benzenedisulfonate, benchmarked against a conventional reversed-phase HPLC method.

Ion-pair chromatography is particularly useful for separating ionic or highly polar compounds on a reversed-phase column.[1] The addition of an ion-pair reagent, such as this compound, to the mobile phase forms a neutral ion-pair with the charged analyte. This interaction increases the analyte's hydrophobicity, leading to greater retention on the non-polar stationary phase and enabling separation.[1] This guide will delve into the validation parameters, experimental protocols, and performance characteristics of such a method, offering a clear comparison for researchers and drug development professionals.

Comparative Overview: Ion-Pair vs. Conventional RP-HPLC

The primary distinction between the two methods lies in the mobile phase composition and the resulting separation mechanism. The ion-pair method is designed for polar, basic analytes that exhibit poor retention on traditional C18 columns.

  • Method 1: Ion-Pair RP-HPLC with this compound

    • Principle: Employs this compound as an anionic ion-pair reagent to retain and separate cationic analytes. The sulfonate groups interact with the positively charged analyte, and the overall neutral complex is retained on the C18 stationary phase.

    • Best Suited For: Basic pharmaceutical compounds, water-soluble vitamins, and other cationic molecules.

  • Method 2: Conventional RP-HPLC (Alternative)

    • Principle: Relies on the hydrophobic interactions between the analyte and the C18 stationary phase. The mobile phase typically consists of an organic solvent and an acidic aqueous buffer to control the ionization of the analyte.

    • Best Suited For: Non-polar or moderately polar, neutral, or acidic compounds.

The choice between these methods depends critically on the physicochemical properties of the analyte. The following sections provide hypothetical yet realistic validation data to illustrate the performance of each method for the analysis of a model basic drug, "Analyte X."

Data Presentation: Summary of Validation Parameters

The following tables summarize the validation results for the two HPLC methods, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Table 1: System Suitability Test (SST) Results

Parameter Method 1 (Ion-Pair) Method 2 (Conventional) Acceptance Criteria
Tailing Factor 1.1 1.8 ≤ 2.0
Theoretical Plates > 5000 > 2500 > 2000

| % RSD of Peak Area | 0.5% | 0.8% | ≤ 2.0% |

Table 2: Linearity and Range

Parameter Method 1 (Ion-Pair) Method 2 (Conventional) Acceptance Criteria
Range (µg/mL) 1 - 150 50 - 150 80% to 120% of test conc.[3]
Correlation Coefficient (r²) 0.9995 0.9989 ≥ 0.998[4]

| Y-intercept | Minimal | Minimal | Minimal bias |

Table 3: Accuracy and Precision

Parameter Method 1 (Ion-Pair) Method 2 (Conventional) Acceptance Criteria
Accuracy (% Recovery)
80% Concentration 99.5% 98.2% 98.0% - 102.0%[5]
100% Concentration 100.2% 101.5% 98.0% - 102.0%[5]
120% Concentration 100.5% 101.8% 98.0% - 102.0%[5]
Precision (% RSD)
Repeatability (Intra-day) 0.6% 1.1% ≤ 2.0%[5]

| Intermediate Precision (Inter-day) | 0.9% | 1.5% | ≤ 2.0%[5] |

Table 4: LOD, LOQ, and Robustness

Parameter Method 1 (Ion-Pair) Method 2 (Conventional) Comments
LOD (µg/mL) 0.3 15.0 Method 1 is significantly more sensitive.
LOQ (µg/mL) 1.0 50.0 Method 1 allows for quantification at lower levels.
Robustness % RSD % RSD
Flow Rate (±10%) 1.2% 1.8% Both methods are robust to flow rate changes.[6]
Mobile Phase pH (±0.2) 1.5% 4.5% Method 2 is highly sensitive to pH changes.[7]

| Column Temperature (±5°C) | 0.8% | 1.2% | Both methods show good thermal stability.[6] |

Experimental Protocols

Method 1: Ion-Pair RP-HPLC with this compound

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM this compound and 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% A to 60% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • Linearity: Prepare standard solutions of Analyte X at five concentrations ranging from 1 to 150 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[6]

  • Accuracy: Analyze, in triplicate, samples of a placebo matrix spiked with Analyte X at three concentration levels (e.g., 80, 100, and 120 µg/mL). Calculate the percentage recovery.[8]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100 µg/mL on the same day by the same analyst.[8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.[8]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±5°C) and assess the effect on the results.[7][9]

Method 2: Conventional RP-HPLC (Alternative)

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 70% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • The validation experiments (Linearity, Accuracy, Precision, Robustness) are performed using the same protocols as described for Method 1, with the concentration range for linearity adjusted to 50-150 µg/mL due to lower sensitivity.

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical decision-making involved in selecting an appropriate HPLC method.

G cluster_workflow HPLC Method Validation Workflow cluster_validation Validation Experiments start Start: Define Analytical Procedure & Purpose dev Method Development & Optimization start->dev protocol Write Validation Protocol (Define Parameters & Criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust data Data Analysis & Comparison to Criteria robust->data decision Criteria Met? data->decision report Prepare Validation Report decision->report Yes redev Re-evaluate Method or Criteria decision->redev No end End: Approved Method report->end redev->dev

Caption: A flowchart of the HPLC method validation process.

G cluster_logic Method Selection Logic for Analyte X start Start: Characterize Analyte X q1 Is Analyte X Ionic / Highly Polar? start->q1 q2 Poor retention on conventional C18? q1->q2 Yes method2 Select Conventional RP-HPLC q1->method2 No method1 Select Ion-Pair HPLC (e.g., using Disodium 1,3-benzenedisulfonate) q2->method1 Yes q2->method2 No

Caption: Decision tree for HPLC method selection.

References

A Comparative Guide to Disodium 1,3-Benzenedisulfonate and Sodium Dodecyl Sulfate as Hydrotropes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enhancement of aqueous solubility for poorly soluble active pharmaceutical ingredients (APIs) is a critical challenge in drug development. Hydrotropes and surfactants are two classes of excipients commonly employed to address this issue. This guide provides an objective comparison between a classic hydrotrope, Disodium 1,3-benzenedisulfonate, and a well-characterized anionic surfactant, Sodium Dodecyl Sulfate (SDS), based on available data and established scientific principles.

Introduction to the Compounds

This compound is a highly water-soluble organic salt.[1][2][3] Structurally, it consists of a planar aromatic ring with two sulfonate groups, which impart high aqueous solubility.[4][5] Compounds of this nature are classified as hydrotropes. Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute (the hydrotrope) leads to an increase in the aqueous solubility of a sparingly soluble compound.[6] The mechanism of hydrotropy is distinct from micellar solubilization and is thought to involve non-covalent, transient interactions or the formation of loosely ordered molecular aggregates.[6][7] this compound is also utilized as a pharmaceutical intermediate.[1][2]

Sodium Dodecyl Sulfate (SDS) is a well-known anionic surfactant widely used in the pharmaceutical industry to improve the solubility and dissolution rate of poorly soluble drugs.[8][9] Its amphiphilic structure, comprising a long hydrophobic 12-carbon alkyl chain and a polar sulfate headgroup, allows it to self-assemble into spherical structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11] These micelles can encapsulate hydrophobic drug molecules in their core, thereby increasing the drug's apparent solubility in the aqueous medium.[11]

Comparative Data

PropertyThis compoundSodium Dodecyl Sulfate (SDS)References
Molar Mass 282.2 g/mol 288.38 g/mol [4]
Chemical Structure Aromatic ring with two sulfonate groupsC12 alkyl chain with a sulfate headgroup[4][10]
Mechanism of Action Hydrotropy (Proposed: Molecular aggregation, "salting-in")Micellar Solubilization[6][10]
Critical Concentration Minimum Hydrotrope Concentration (MHC) - Not documentedCritical Micelle Concentration (CMC) - 8.2 mM (in water at 25°C)[12][13]
Water Solubility High (663 g/L at 20°C)High (approx. 150 g/L at 20°C)[1][10]

Mechanisms of Solubility Enhancement

The fundamental difference between these two agents lies in their mechanism of action at the molecular level.

Sodium Dodecyl Sulfate (SDS): Micellar Solubilization

SDS enhances solubility by forming micelles. Below its CMC, SDS molecules exist as monomers in solution. As the concentration increases to and beyond the CMC (8.2 mM), they spontaneously aggregate to form micelles. The hydrophobic alkyl tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfate headgroups remain in contact with the surrounding water. Poorly soluble, hydrophobic drugs can partition into this hydrophobic core, effectively being "dissolved" in the aqueous solution. Another proposed mechanism involves the creation of a high local concentration of SDS at the solid-liquid interface of the drug, which generates a steeper concentration gradient and accelerates dissolution.[8][14]

Caption: Micellar solubilization mechanism of SDS.

This compound: Proposed Hydrotropic Mechanism

Unlike surfactants, hydrotropes like this compound typically have a smaller hydrophobic part, which is insufficient for spontaneous self-aggregation into well-defined micelles.[6] The exact mechanism of hydrotropy is still a subject of research, but a leading theory suggests that hydrotrope molecules form loose, transient aggregates around the solute (drug) molecules. These aggregates, which may involve stacking of the aromatic rings, present a more hydrophilic exterior to the bulk water, thereby increasing the solubility of the drug. This action generally requires a high concentration of the hydrotrope, above a threshold known as the Minimum Hydrotrope Concentration (MHC).[12]

Hydrotrope_Mechanism cluster_0 Aqueous Environment cluster_1 Legend drug Drug h1 H drug->h1 h2 H drug->h2 h3 H drug->h3 h4 H drug->h4 h5 H drug->h5 label_text Hydrotrope molecules form loose aggregates around the drug, increasing its solubility. key_drug Drug Molecule key_h Hydrotrope (H)

Caption: Proposed hydrotropic aggregation mechanism.

Interactions with Biological Systems

Sodium Dodecyl Sulfate (SDS): The primary biological interaction of SDS at concentrations used for solubilization is the disruption of lipid bilayers. This property is harnessed in biochemistry for cell lysis but can also impact cell membranes in vivo, which is a consideration in formulation design.[10]

This compound: Direct studies on the interaction of this compound with specific signaling pathways in the context of drug delivery are lacking. However, a related compound, 4,5-dihydroxy-1,3-benzene disulfonic acid (Tiron), has been shown to induce differentiation and apoptosis in human leukemia cells, an effect attributed to its ability to chelate iron and disturb iron metabolism.[15] This suggests that benzenedisulfonate derivatives have the potential to interact with biological systems, although the relevance of this specific finding to the hydrotropic action of the unsubstituted this compound is not established.

Experimental Protocols

To experimentally compare the efficacy of these two compounds, the following protocols are recommended.

Phase Solubility Study (Saturation Solubility Method)

This is the standard method to quantify the increase in drug solubility.

  • Objective: To determine the solubility of a poorly water-soluble drug in aqueous solutions containing increasing concentrations of the hydrotropic agent (this compound or SDS).

  • Materials:

    • Poorly water-soluble drug (API)

    • Hydrotropic agent (this compound or SDS)

    • Distilled or deionized water

    • Vials with screw caps

    • Shaking incubator or mechanical shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Prepare Stock Solutions: Prepare a series of aqueous solutions of the hydrotropic agent at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A control of distilled water (0 M) must be included.

    • Drug Addition: Add an excess amount of the API to vials containing a fixed volume (e.g., 5 mL) of each hydrotropic solution and the water control. The amount of drug should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

    • Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved drug.

    • Filtration and Dilution: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the clear filtrate with a suitable solvent (often the same hydrotropic concentration to avoid precipitation) to a concentration within the analytical range.

    • Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated UV-Vis spectrophotometry or HPLC method.

    • Data Analysis: Plot the solubility of the drug (mg/mL or M) against the concentration of the hydrotropic agent (M).

experimental_workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result prep_sol 1. Prepare Hydrotrope Solutions (Varying Concentrations + Control) add_drug 2. Add Excess Drug to Vials prep_sol->add_drug shake 3. Shake at Constant Temp (e.g., 24-48 hours) add_drug->shake centrifuge 4. Centrifuge to Pellet Undissolved Drug shake->centrifuge filter 5. Filter Supernatant centrifuge->filter quantify 6. Quantify Drug Concentration (UV-Vis or HPLC) filter->quantify plot 7. Plot Solubility vs. Hydrotrope Concentration quantify->plot

References

Comparative Analysis of Benzenedisulfonate Isomers in Analytical Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1,2-, 1,3-, and 1,4-benzenedisulfonate isomers for analytical applications reveals distinct physicochemical properties that influence their behavior in separation techniques. While direct comparative studies are scarce, this guide synthesizes available data to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific analytical needs.

Benzenedisulfonate isomers, with the chemical formula C₆H₄(SO₃H)₂, are highly polar aromatic compounds. Their utility in analytical chemistry, particularly in chromatography and electrophoresis, stems from their ionic nature and structural differences. These isomers can be employed as ion-pairing agents to enhance the retention of oppositely charged analytes in reversed-phase high-performance liquid chromatography (HPLC) or can be the analytes of interest themselves in various separation methods.

Physicochemical Properties: A Foundation for a Comparative Study

The positioning of the two sulfonate groups on the benzene ring significantly impacts the isomers' physical and chemical characteristics, which in turn dictates their analytical behavior. A summary of key properties is presented in Table 1. The octanol-water partition coefficient (LogP) provides an indication of the hydrophobicity of the isomers, a critical parameter in reversed-phase chromatography.

Table 1: Physicochemical Properties of Benzenedisulfonate Isomers

Property1,2-Benzenedisulfonate1,3-Benzenedisulfonate1,4-Benzenedisulfonate
Molecular Weight 238.23 g/mol 238.23 g/mol 238.23 g/mol
LogP (predicted) -0.6-1.24No data available
pKa (predicted) Strong acidStrong acidStrong acid[1]
Solubility in Water HighHigh[1]High[1]

Note: Experimental data for all properties across all isomers is not consistently available in the literature. Predicted values are provided where experimental data is absent.

Analytical Applications and Performance

The primary analytical applications of benzenedisulfonate isomers are in HPLC and capillary electrophoresis (CE). Their performance in these techniques is directly related to their isomeric structure.

High-Performance Liquid Chromatography (HPLC)

Benzenedisulfonates can also be used as ion-pairing agents to separate cationic analytes. In this role, they are added to the mobile phase to form neutral ion pairs with the analytes, which are then retained on the non-polar stationary phase. The choice of isomer can influence the selectivity of the separation due to differences in their spatial arrangement and interaction with the analytes and the stationary phase.

While specific comparative data is lacking, HPLC methods for derivatives of 1,3- and 1,4-benzenedisulfonic acid have been reported, indicating their utility in chromatographic separations.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility, which is influenced by their charge-to-size ratio. As the benzenedisulfonate isomers have the same mass and charge, their separation in capillary zone electrophoresis (CZE) is challenging. However, the separation of positional isomers of other aromatic sulfonic acids, such as naphthalenedisulfonates, has been achieved by optimizing the background electrolyte, including the addition of organic modifiers or micellar phases (micellar electrokinetic chromatography, MEKC). It is plausible that similar strategies could be employed for the successful separation of benzenedisulfonate isomers.

Experimental Protocols

Detailed experimental protocols for a direct comparison of the benzenedisulfonate isomers are not available. However, based on existing methods for related compounds, the following protocols can serve as a starting point for method development.

General HPLC Method for Benzenedisulfonate Isomer Separation (Hypothetical)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25 °C

  • Injection Volume: 10 µL

Ion-Pair Chromatography for Cationic Analytes using a Benzenedisulfonate Isomer
  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile/water mixture containing 5 mM of the chosen benzenedisulfonate isomer (e.g., 1,3-benzenedisulfonate) and a buffer to control pH (e.g., phosphate buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV, specific to the analyte.

Capillary Zone Electrophoresis for Benzenedisulfonate Isomer Separation (Hypothetical)
  • Capillary: Fused silica, 50 µm i.d., effective length 50 cm.

  • Background Electrolyte: 50 mM phosphate buffer (pH 7.0) containing an organic modifier (e.g., 20% methanol).

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm.

Visualizing Analytical Workflows

The following diagrams illustrate the general principles of the analytical techniques where benzenedisulfonate isomers are applicable.

IonPairChromatography cluster_column HPLC Column (Stationary Phase) cluster_mobile_phase Mobile Phase sp C18 Stationary Phase Analyte Cationic Analyte (+) IonPair Ion Pair Formation Analyte->IonPair BDS Benzenedisulfonate (2-) BDS->IonPair Retention Retention on Stationary Phase IonPair->Retention Elution Elution & Detection Retention->Elution CZE_Separation cluster_capillary Capillary Injection Sample Injection (Isomer Mixture) Separation Separation under Electric Field Injection->Separation Detection Detection Separation->Detection EOF Electroosmotic Flow (EOF) Separation->EOF Mobility Differential Electrophoretic Mobility Separation->Mobility Cathode Cathode (-) Anode Anode (+)

References

A Comparative Analysis of the Chelating Efficacy of Tiron (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate) versus Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative chelating performance of two structurally related sulfonated aromatic compounds.

This guide provides an in-depth comparison of the chelating efficacy of Tiron (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate) and its structural analog, Disodium 1,3-benzenedisulfonate. The presence of catechol functionality in Tiron imparts significantly different metal-binding properties, which are quantitatively compared and discussed below.

Introduction to the Chelating Agents

Tiron (Disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a well-established chelating agent known for its high affinity for a variety of metal ions, particularly trivalent and divalent cations.[1][2] Its robust chelating ability stems from the two adjacent hydroxyl groups (a catechol group) on the benzene ring, which form stable five-membered chelate rings with metal ions.[1] Tiron is frequently utilized in analytical chemistry as a colorimetric reagent and metallochromic indicator for the determination of metals like iron, titanium, and aluminum.[3][4] It is also recognized for its potential in therapeutic applications, such as in the treatment of metal overload.[2]

This compound , in contrast, lacks the dihydroxy functional groups that are critical for strong chelation. While it is used in various industrial applications, including as a leveling agent in dyeing and in water treatment, its capacity to act as a potent chelating agent is significantly diminished due to the absence of the catechol moiety.[5] The sulfonate groups are generally considered weak coordinating ligands.

Quantitative Comparison of Chelating Efficacy

The most direct measure of a chelating agent's efficacy is the stability constant (log K) of the metal-ligand complexes it forms. A higher stability constant indicates a stronger and more stable complex.

Chelating AgentMetal IonStability Constant (log K)Experimental ConditionsReference
Tiron Fe(III) (1:1 complex)20.4pH 1-4[3]
Fe(III) (1:2 complex)15.1pH 5-7[3]
Fe(III) (1:3 complex)10.8pH >7[3]
This compound VariousNot reported in literature--

Note: The absence of reported stability constants for this compound in the scientific literature strongly suggests a very weak or negligible chelating ability compared to Tiron.

Experimental Protocols

The determination of stability constants for metal-Tiron complexes is typically performed using potentiometric titration or spectrophotometric methods.

Potentiometric Titration (Calvin-Bjerrum Method)

This is a widely used technique to determine the stability constants of metal complexes.

  • Preparation of Solutions:

    • A standard solution of the metal salt of interest (e.g., FeCl₃).

    • A standard solution of Tiron.

    • A standard solution of a strong base (e.g., NaOH).

    • A solution of a strong acid (e.g., HNO₃) to lower the initial pH.

    • An inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Three sets of solutions are prepared for titration:

      • Acid titration: Strong acid and inert electrolyte.

      • Ligand titration: Strong acid, inert electrolyte, and Tiron.

      • Metal titration: Strong acid, inert electrolyte, Tiron, and the metal salt.[6]

    • Each solution is titrated with the standard strong base solution.

    • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • Data Analysis:

    • The titration curves (pH vs. volume of base added) are plotted for all three titrations.

    • The proton-ligand stability constants of Tiron are determined from the acid and ligand titration curves.

    • The metal-ligand stability constants are then calculated from the ligand and metal titration curves using the Irving-Rossotti method.[7][8]

Spectrophotometry

This method is suitable when the formation of the metal-ligand complex results in a significant change in the solution's absorbance spectrum.

  • Preparation of Solutions:

    • A series of solutions are prepared with a constant concentration of the metal ion and varying concentrations of Tiron.

    • The pH of the solutions is buffered to a constant value.

  • Measurement:

    • The absorbance of each solution is measured at the wavelength of maximum absorbance of the metal-Tiron complex.

  • Data Analysis:

    • The stability constants are determined by analyzing the relationship between the change in absorbance and the concentration of the ligand, often using methods like the mole-ratio method or Job's method of continuous variation.

Mandatory Visualizations

Caption: Chemical structures of Tiron and this compound.

G cluster_tiron Tiron Chelation cluster_dbds This compound Interaction Tiron Tiron (with Catechol group) Complex_T Stable Chelate Complex Tiron->Complex_T Strong Binding Metal_T Metal Ion (e.g., Fe³⁺) Metal_T->Complex_T DBDS This compound (no Catechol group) Interaction_D Weak or No Complex Formation DBDS->Interaction_D Weak Interaction Metal_D Metal Ion (e.g., Fe³⁺) Metal_D->Interaction_D

Caption: Comparative workflow of metal ion interaction.

Discussion and Conclusion

The comparative analysis unequivocally demonstrates the superior chelating efficacy of Tiron over this compound. The key structural feature responsible for this marked difference is the presence of the two hydroxyl groups in the ortho position (catechol group) on the Tiron molecule. These groups can deprotonate and form strong, stable five-membered chelate rings with metal ions, a mechanism that is unavailable to this compound.

For researchers, scientists, and drug development professionals, this distinction is critical. When selecting a chelating agent for applications such as heavy metal detoxification, antioxidant formulations, or as a stabilizer in pharmaceutical preparations, the presence of strong metal-binding functional groups is paramount. Tiron's demonstrated high stability constants with metal ions like Fe(III) make it a suitable candidate for such applications.[1][3] Conversely, this compound, while having industrial uses, should not be considered an effective chelating agent for applications requiring strong metal sequestration.

References

Quantitative Analysis of Disodium 1,3-benzenedisulfonate: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates such as disodium 1,3-benzenedisulfonate is critical in drug development and quality control. This guide provides a comparative overview of two robust analytical methods for its quantification: potentiometric ion-pair titration and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on various factors including the required precision, sample throughput, and the nature of the sample matrix.

While a specific official titration method for this compound is not extensively documented, a potentiometric two-phase titration is a well-established and cost-effective approach for the assay of anionic surfactants and sulfonates.[1] This method offers a high degree of precision and is particularly useful for the analysis of bulk materials.[2]

As a powerful and versatile alternative, HPLC provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for the simultaneous determination of related impurities.[3][4]

Comparison of Analytical Methods

The choice between titration and HPLC for the quantitative analysis of this compound will depend on the specific requirements of the analysis. Potentiometric titration is a precise and economical method ideal for assaying the bulk substance, while HPLC offers greater selectivity and is better suited for analyzing complex mixtures and detecting impurities.

ParameterPotentiometric Ion-Pair TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Ion-pair formation between the anionic sulfonate and a cationic titrant, with potentiometric endpoint detection.Separation based on partitioning between a stationary phase and a mobile phase, with UV detection.[5]
Selectivity Moderate; may be subject to interference from other anionic species.High; capable of separating the analyte from impurities and degradation products.[4]
Precision (RSD) Typically ≤ 1%Typically ≤ 2%
Sensitivity Millimolar (mM) rangeMicromolar (µM) to nanomolar (nM) range
Analysis Time ~10-15 minutes per sample~5-10 minutes per sample (for a developed method)
Instrumentation Cost Low to moderateHigh
Solvent Consumption LowHigh
Primary Application Assay of pure substance/raw material.Assay, impurity profiling, and analysis in complex matrices.[6]

Experimental Protocols

This method is based on the titration of the anionic this compound with a cationic titrant, such as Hyamine® 1622, in a two-phase system. The endpoint is determined potentiometrically using a surfactant-sensitive electrode.[1]

Reagents and Equipment:

  • Titrator with a potentiometric endpoint detection (DET) mode

  • Surfactant-sensitive electrode (e.g., Surfactrode)

  • 20 mL burette

  • Magnetic stirrer

  • This compound standard

  • Hyamine® 1622 (Benzethonium chloride), 0.005 M solution, standardized

  • Sodium dodecyl sulfate (SDS), 0.005 M standard solution for titrant standardization

  • Solvent mixture: Methyl isobutyl ketone (MIBK) : Ethanol (1:1 v/v)

  • Hydrochloric acid, c(HCl) = 0.5 mol/L

  • Deionized water

Procedure:

  • Standardization of Hyamine® 1622 solution:

    • Pipette 10.00 mL of the 0.005 M SDS standard solution into a titration vessel.

    • Add approximately 80 mL of deionized water.

    • Adjust the pH to 3.0 with 0.5 M HCl.

    • Add 20 mL of the MIBK:Ethanol solvent mixture.

    • Titrate with the Hyamine® 1622 solution under vigorous stirring to the potentiometric endpoint.

    • Calculate the exact molarity of the Hyamine® 1622 solution.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of this compound sample and dissolve it in deionized water in a volumetric flask.

    • Pipette a known volume of the sample solution into a titration vessel.

    • Add approximately 80 mL of deionized water.

    • Adjust the pH to 3.0 with 0.5 M HCl.

    • Add 20 mL of the MIBK:Ethanol solvent mixture.

    • Titrate with the standardized Hyamine® 1622 solution under vigorous stirring to the potentiometric endpoint.

  • Calculation: The content of this compound is calculated based on the volume of titrant consumed, its molarity, and the sample weight.

This reverse-phase HPLC method is suitable for the quantification of this compound.[3][7]

Chromatographic Conditions:

  • Column: Newcrom R1 (or equivalent C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid). A typical gradient could be:

    • 0-1 min: 10% Acetonitrile

    • 1-5 min: Gradient to 70% Acetonitrile

    • 5-7 min: Hold at 70% Acetonitrile

    • 7-8 min: Gradient back to 10% Acetonitrile

    • 8-10 min: Hold at 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

    • Inject the sample solution and record the chromatogram.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the quantitative analysis of this compound by potentiometric titration.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare & Standardize 0.005 M Hyamine 1622 Titration_Step Titrate Sample with Standardized Hyamine 1622 in a Two-Phase System Titrant_Prep->Titration_Step Sample_Prep Accurately Weigh & Dissolve Sample Sample_Prep->Titration_Step Endpoint_Detection Detect Endpoint Potentiometrically Titration_Step->Endpoint_Detection Calculation Calculate Analyte Concentration Endpoint_Detection->Calculation Result Report Result Calculation->Result

Caption: Workflow for Potentiometric Titration.

This guide provides a framework for selecting and implementing a suitable analytical method for the quantitative analysis of this compound. The final choice of method should be validated to ensure it meets the specific requirements for accuracy, precision, and robustness for its intended application.

References

Cross-Validation of Analytical Methods for Disodium 1,3-benzenedisulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of Disodium 1,3-benzenedisulfonate is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of representative analytical methods.

Table 1: Performance Characteristics of Chromatographic and Electrophoretic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity.Ion-exchange chromatography with conductivity detection.Separation based on electrophoretic mobility in an electric field.
Specificity HighHighHigh
Sensitivity Moderate to HighHighHigh
Linearity (Correlation Coefficient) >0.99 (Typical)>0.999[1]0.990 - 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0% (Typical)97.0 - 102.0%[1]Not explicitly stated for aromatic sulfonates
Precision (% RSD) < 2.0% (Typical)< 2.0%[1]2.25 - 4.40% (Peak Area)[2]
Limit of Detection (LOD) Analyte dependent0.06 - 0.16 µM (for various sulfonic acids)[3]0.001 - 0.004 mg/L (for LAS)[2]
Limit of Quantification (LOQ) Analyte dependentNot explicitly statedNot explicitly stated

Note: Data for HPLC is based on typical performance for small molecules. Data for IC and CE is based on the analysis of benzenesulfonic acid and linear alkylbenzene sulfonates (LAS), respectively, as a proxy for this compound.

Table 2: Performance Characteristics of UV-Vis Spectrophotometry

ParameterUV-Vis Spectrophotometry
Principle Measurement of UV absorbance by the aromatic ring.
Specificity Low (Susceptible to interference from other UV-absorbing compounds)
Sensitivity Low to Moderate
Linearity (Correlation Coefficient) >0.99 (Typical)
Accuracy (% Recovery) 98.0 - 102.0% (Typical)
Precision (% RSD) < 2.0% (Typical)
Limit of Detection (LOD) Method and analyte dependent
Limit of Quantification (LOQ) Method and analyte dependent

Note: Data for UV-Vis Spectrophotometry is based on typical performance characteristics and would require specific method development and validation for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier such as phosphoric acid.[4][5] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the benzene ring, typically around 220 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent and serially diluted to prepare calibration standards. Sample solutions should be filtered through a 0.45 µm filter prior to injection.

Ion Chromatography (IC)

This technique is highly selective for the analysis of ionic species and is well-suited for the determination of the benzenedisulfonate anion.

  • Instrumentation: An ion chromatograph equipped with a suppressed conductivity detector.

  • Column: A high-capacity anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[1]

  • Eluent: An aqueous solution of a carbonate/bicarbonate buffer or a hydroxide eluent generated electrolytically.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Suppressed conductivity detection.

  • Sample Preparation: Samples and standards are prepared in high-purity deionized water. Filtration through a 0.45 µm syringe filter is recommended. For complex matrices, a Solid Phase Extraction (SPE) step may be necessary for sample clean-up and analyte enrichment.[3]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is a powerful technique for the analysis of charged analytes like this compound.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm I.D., effective length of 50-60 cm).

  • Background Electrolyte (BGE): A buffer solution, for instance, a 20 mM borate buffer with 30% acetonitrile at pH 9.0, has been used for the analysis of linear alkylbenzenesulfonates.[4]

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 200-230 nm).

  • Sample Preparation: Samples and standards are dissolved in the background electrolyte or a compatible low-ionic-strength solution. All solutions should be filtered and degassed.

UV-Vis Spectrophotometry

This method provides a simple and rapid approach for the quantification of this compound, particularly in simple matrices without interfering substances.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the measurement region (e.g., deionized water or methanol).

  • Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample is then determined from its absorbance using the calibration curve.

  • Sample Preparation: A solution of the this compound sample is prepared in the chosen solvent.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep Prepare Mobile Phase HPLC HPLC System (Pump, Injector, Column) Prep->HPLC SamplePrep Dissolve & Filter Sample SamplePrep->HPLC StandardPrep Prepare Calibration Standards StandardPrep->HPLC Detector UV Detector HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Figure 1: General workflow for HPLC analysis.

IC_Workflow cluster_prep_ic Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data_ic Data Acquisition & Analysis EluentPrep Prepare Eluent IC IC System (Pump, Injector, Column, Suppressor) EluentPrep->IC SamplePrepIC Dissolve in DI Water & Filter SamplePrepIC->IC StandardPrepIC Prepare Calibration Standards StandardPrepIC->IC DetectorIC Conductivity Detector IC->DetectorIC ChromatogramIC Obtain Chromatogram DetectorIC->ChromatogramIC QuantificationIC Quantify Anion ChromatogramIC->QuantificationIC

Figure 2: General workflow for Ion Chromatography analysis.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison & Evaluation MethodA Method A (e.g., HPLC) ResultsA Results from Method A MethodA->ResultsA MethodB Method B (e.g., IC) ResultsB Results from Method B MethodB->ResultsB Samples Identical Set of Samples Samples->MethodA Samples->MethodB Comparison Statistical Comparison (e.g., t-test, F-test) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Figure 3: Logical workflow for cross-validation of two analytical methods.

References

Performance of different HPLC columns for the separation of aromatic sulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of aromatic sulfonic acids are critical in various fields, including pharmaceutical development, environmental analysis, and industrial chemistry. The inherent polarity and strong acidic nature of these compounds present unique challenges for chromatographic separation. This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of aromatic sulfonic acids, supported by experimental data and detailed protocols to aid in method development and column selection.

Introduction to the Challenge

Aromatic sulfonic acids are often hydrophilic and can exist as anions in typical reversed-phase HPLC mobile phases. This can lead to poor retention, broad peak shapes, and inadequate separation on conventional C18 columns due to secondary interactions with residual silanols on the silica surface[1]. To overcome these challenges, alternative stationary phases and chromatographic techniques have been developed, including Phenyl-Hexyl columns and mixed-mode chromatography. This guide will compare the performance of these column technologies.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is paramount for achieving optimal separation of aromatic sulfonic acids. This section compares the performance of three common types of columns: traditional C18, Phenyl-Hexyl, and mixed-mode columns.

Column Chemistries:

  • C18 (Octadecylsilane): A non-polar stationary phase that separates analytes based on hydrophobic interactions. While widely used, it can exhibit poor retention for polar compounds like aromatic sulfonic acids[1].

  • Phenyl-Hexyl: This stationary phase has a phenyl ring attached to the silica surface via a hexyl linker. It offers alternative selectivity to C18 columns, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte[2][3].

  • Mixed-Mode: These columns combine reversed-phase and ion-exchange functionalities on a single support. This dual retention mechanism can significantly enhance the retention and selectivity for ionic and polar compounds like aromatic sulfonic acids[1][4].

Data Summary:

The following tables summarize the performance of different HPLC columns for the separation of common aromatic sulfonic acids. The data has been compiled from various application notes and research articles. It is important to note that direct comparison of retention times across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into the relative performance of each column type.

Table 1: Separation of Benzenesulfonic Acid and p-Toluenesulfonic Acid

Column TypeStationary PhaseAnalyteRetention Time (min)ObservationsReference
Mixed-Mode Amaze TRBenzenesulfonic Acid5.2Good retention and peak shape.[1]
p-Toluenesulfonic Acid6.1
Mixed-Mode Newcrom BHBenzenesulfonic Acid~3.5Baseline separation.[5]
p-Toluenesulfonic Acid~4.0
Polar C18 Luna Omega Polar C18Benzenesulfonic Acid~2.5Requires ion-pairing agent (TFA) for good peak shape.[6]
p-Toluenesulfonic Acid~3.0

Table 2: Separation of a Mixture of Aromatic Sulfonic Acids

Column TypeStationary PhaseAnalyteRetention Time (min)ObservationsReference
Mixed-Mode Heritage MABenzenesulfonic Acid~3.8LC/MS compatible conditions.[2]
p-Toluenesulfonic Acid~4.5
2-Naphthalenesulfonic Acid~6.2
Anion Exchange IonPac AS204-Chlorobenzene sulfonic acidNot specifiedWeak retention due to aliphatic backbone of the stationary phase, reducing π-π interactions.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. The following are representative experimental protocols from the cited sources.

Experiment 1: Separation of Benzenesulfonic Acid and p-Toluenesulfonic Acid on a Mixed-Mode Column

  • Column: Amaze TR (Mixed-Mode: Reversed-Phase, Anion- and Cation-Exchange)

  • Mobile Phase: A: Acetonitrile, B: Water, C: 100 mM Ammonium Acetate, pH 5.0. Gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Observation: This method provides a robust separation with good retention and peak shape for both acids, overcoming the limitations of traditional reversed-phase columns[1].

Experiment 2: Separation of Benzenesulfonic Acid, p-Toluenesulfonic Acid, and 2-Naphthalenesulfonic Acid on a Mixed-Mode Column (LC/MS Compatible)

  • Column: Heritage MA (Mixed-Mode)

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. Gradient elution.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm and Mass Spectrometry (MS)

  • Observation: This method is suitable for LC/MS applications, providing good separation of the three aromatic sulfonic acids[2].

Experiment 3: Analysis of Alkyl Sulfonate Esters and their Corresponding Sulfonic Acids on a Polar C18 Column

  • Column: Luna Omega 3 µm Polar C18

  • Mobile Phase: A: 10 mM Ammonium Formate in Water, B: Acetonitrile. Gradient elution.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 215 nm

  • Observation: While a C18 column can be used, the addition of a mobile phase additive like ammonium formate is necessary to achieve good peak shape for the polar sulfonic acids[6].

Visualizing the Process

To better understand the experimental workflow and the decision-making process for column selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Aromatic Sulfonic Acid Standard or Sample Solution Injection Inject Sample onto HPLC System SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (Aqueous and Organic) Separation Chromatographic Separation on Selected Column MobilePhasePrep->Separation Injection->Separation Detection Detect Analytes (e.g., UV, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Integrate Peaks and Quantify Analytes Chromatogram->Quantification

Figure 1. A generalized experimental workflow for the HPLC analysis of aromatic sulfonic acids.

Column_Selection cluster_screening Initial Column Screening cluster_evaluation Performance Evaluation cluster_optimization Method Optimization Start Start: Need to Separate Aromatic Sulfonic Acids C18 C18 Column Start->C18 PhenylHexyl Phenyl-Hexyl Column Start->PhenylHexyl MixedMode Mixed-Mode Column Start->MixedMode C18_Eval Poor Retention or Peak Shape? C18->C18_Eval Phenyl_Eval Improved Selectivity for Aromatics? PhenylHexyl->Phenyl_Eval MM_Eval Good Retention and Peak Shape for Ionic Analytes? MixedMode->MM_Eval C18_Eval->PhenylHexyl No, try alternative C18_Eval->MixedMode No, try alternative Optimize Optimize Mobile Phase (pH, Organic Content, Additives) C18_Eval->Optimize Yes Phenyl_Eval->MixedMode No, try alternative Phenyl_Eval->Optimize Yes MM_Eval->Optimize Yes FinalMethod Final Optimized Method MM_Eval->FinalMethod No, already optimal Optimize->FinalMethod

Figure 2. A logical workflow for selecting an appropriate HPLC column for aromatic sulfonic acid separation.

Conclusion and Recommendations

The separation of aromatic sulfonic acids by HPLC is highly dependent on the choice of the stationary phase.

  • C18 columns can be used, but often require mobile phase additives like ion-pairing agents or buffers to achieve adequate retention and good peak shape for these polar analytes[6]. This can add complexity to the method and may not be compatible with all detection techniques, such as mass spectrometry.

  • Phenyl-Hexyl columns offer a distinct selectivity for aromatic compounds due to π-π interactions, which can lead to improved resolution compared to C18 columns[2][3]. They are a good alternative to C18 when dealing with complex mixtures of aromatic compounds.

  • Mixed-mode columns , which combine reversed-phase and ion-exchange mechanisms, consistently demonstrate superior performance for the retention and separation of aromatic sulfonic acids[1][2][4][5]. The dual retention mechanism directly addresses the challenges posed by the polar and ionic nature of these compounds, often resulting in better peak shape, increased retention, and improved resolution without the need for complex mobile phases.

For new method development for the analysis of aromatic sulfonic acids, it is recommended to start with a mixed-mode column due to its inherent suitability for these challenging analytes. If a mixed-mode column is not available, a Phenyl-Hexyl column would be the next logical choice, especially when selectivity for aromatic compounds is a key consideration. While C18 columns can be made to work, they often require more extensive method development and optimization.

References

A Comparative Analysis of Hydrotropic Agents: Spotlight on Benzenedisulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) is a perpetual challenge. Hydrotropy, a solubilization technique employing amphiphilic substances known as hydrotropes, offers a promising alternative to the use of organic solvents. This guide provides a comprehensive comparative review of various hydrotropic agents, with a specific focus on the performance of benzenedisulfonates, supported by available experimental data.

Hydrotropy is a phenomenon where the addition of a significant amount of a second solute, the hydrotrope, leads to a substantial increase in the aqueous solubility of a sparingly soluble compound.[1][2] Unlike surfactants, hydrotropes typically have a smaller hydrophobic part, which is generally insufficient to cause spontaneous self-aggregation into well-defined micelles in the absence of a solute.[3][4] Instead, the mechanism of hydrotropic action is often attributed to the formation of transient, loosely-ordered molecular aggregates or complexes with the drug molecules.[1][5]

This review compares the hydrotropic efficiency of benzenedisulfonates with other commonly used hydrotropes such as other aromatic sulfonates (sodium xylenesulfonate, sodium p-toluenesulfonate), benzoates, and urea. The comparative analysis is based on quantitative data for solubility enhancement and the Minimum Hydrotropic Concentration (MHC), which is the threshold concentration at which a hydrotrope begins to significantly increase the solubility of a solute.[6]

Comparative Performance of Hydrotropic Agents

The effectiveness of a hydrotrope is a critical factor in its selection for a particular application. The following tables summarize the available quantitative data on the solubility enhancement of poorly soluble drugs by various hydrotropic agents, including benzenedisulfonates and other commonly used alternatives. The data is compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Comparative Solubility Enhancement of Ibuprofen by Various Hydrotropes

Hydrotropic AgentConcentration (M)Solubility Enhancement of IbuprofenReference
Sodium Benzoate2.0> 81-fold increase[6]
Urea2.0Significant, comparable to Sodium Benzoate[6]
Sodium Salicylate2.0Data not available in comparative studies
Sodium p-Toluenesulfonate-Data not available in comparative studies
Sodium Xylenesulfonate-Data not available in comparative studies
Sodium 1,3-Benzenedisulfonate -Data not readily available in comparative studies

Table 2: Comparative Minimum Hydrotropic Concentration (MHC) of Various Hydrotropes

Hydrotropic AgentMethodMHC (mol/dm³)Reference
Sodium Salicylate (NaS)Viscosity, Surface tension, Dye solubilization1.05, 0.65, 0.8[7]
Sodium p-Toluenesulfonate (NaPTS)Surface tension0.37[7]
Sodium Xylenesulfonate (NaXS)Surface tension, Dye solubilization0.40, 0.4[7]
Sodium Cumene Sulfonate (NaCS)Surface tension0.10[7]
1,3-Benzenedisulfonic acid disodium salt (BDS) -Data not readily available

Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of hydrotropic efficiency. The most widely accepted method is the Phase Solubility Study, as described by Higuchi and Connors.

Phase Solubility Study Protocol

This protocol outlines the steps to determine the solubility of a poorly soluble drug in the presence of varying concentrations of a hydrotropic agent.

1. Preparation of Hydrotrope Solutions:

  • Prepare a series of aqueous solutions of the hydrotropic agent (e.g., sodium 1,3-benzenedisulfonate) at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

  • A control solution of distilled water (without the hydrotrope) should also be prepared.

2. Equilibration:

  • Add an excess amount of the poorly soluble drug to each prepared hydrotrope solution in sealed containers.

  • The containers are then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

3. Sample Processing:

  • After equilibration, the suspensions are centrifuged or filtered (using a membrane filter, e.g., 0.45 µm) to separate the undissolved drug from the saturated solution.

4. Quantification:

  • The concentration of the dissolved drug in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • A standard calibration curve of the drug in each respective hydrotrope concentration should be prepared to ensure accurate quantification.[6]

5. Data Analysis:

  • The solubility of the drug is plotted against the concentration of the hydrotrope.

  • The Minimum Hydrotropic Concentration (MHC) is identified as the concentration at which a significant, non-linear increase in the drug's solubility is observed.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in hydrotropic solubilization and its evaluation, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_exp Solubilization Experiment cluster_analysis Analysis H2O Distilled Water Solutions Aqueous Hydrotrope Solutions (Varying Concentrations) H2O->Solutions Hydrotrope Hydrotropic Agent (e.g., Benzenedisulfonate) Hydrotrope->Solutions Equilibration Equilibration (Shaking at constant temp) Solutions->Equilibration Drug Poorly Soluble Drug (Excess Amount) Drug->Equilibration Filtration Centrifugation / Filtration Equilibration->Filtration Quantification Quantification (UV-Vis/HPLC) Filtration->Quantification Plot Plot Solubility vs. [Hydrotrope] Quantification->Plot MHC Determine MHC Plot->MHC

Figure 1: Experimental workflow for a Phase Solubility Study.

G cluster_hydrotrope Hydrotrope Action cluster_drug Drug Solubilization Hydrotrope Hydrotrope Molecules Aggregation Self-Aggregation (Above MHC) Hydrotrope->Aggregation Complex Drug-Hydrotrope Complex Aggregation->Complex incorporates SolubilizedDrug Solubilized Drug in Aqueous Solution Complex->SolubilizedDrug results in Drug Poorly Soluble Drug Drug->Complex

Figure 2: Proposed mechanism of hydrotropic solubilization.

Discussion

While direct comparative data for benzenedisulfonates is limited in the readily available literature, the information on other aromatic sulfonates like sodium xylenesulfonate and sodium p-toluenesulfonate provides a basis for preliminary comparison. The hydrotropic efficiency is influenced by the chemical structure of the hydrotrope, including the nature of the hydrophobic part and the position of the hydrophilic sulfonate groups.[8] For instance, sodium cumene sulfonate, with a larger hydrophobic group than sodium xylenesulfonate, is often considered a more effective hydrotrope.[8]

The mechanism of hydrotropy for aromatic sulfonates is believed to involve the formation of aggregates through π-π stacking of the benzene rings, creating hydrophobic microdomains that can host the poorly soluble drug molecules. The presence of two sulfonate groups in benzenedisulfonates is expected to significantly increase their aqueous solubility, a prerequisite for a good hydrotrope. However, the impact of the second sulfonate group on the overall hydrotropic efficiency and MHC requires further experimental investigation. One study did investigate the effect of 1,3-Benzenedisulfonic acid disodium salt (BDS) on the micellization behavior of sodium dodecyl sulfate (SDS), indicating its interaction with surfactant systems.[7]

Conclusion

This comparative review highlights the potential of various hydrotropic agents, including the class of benzenedisulfonates, for enhancing the solubility of poorly soluble drugs. While there is a clear need for more direct comparative studies to quantify the hydrotropic efficiency of benzenedisulfonates against other common hydrotropes, the provided experimental protocols offer a standardized approach for such investigations. The visualization of the experimental workflow and the proposed mechanism of action can guide researchers in their efforts to select and evaluate the most suitable hydrotropic agent for their specific drug development needs. Further research into the quantitative performance of benzenedisulfonates will be invaluable for expanding the toolkit of formulation scientists.

References

Benchmarking Disodium 1,3-benzenedisulfonate in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,3-benzenedisulfonate is a water-soluble organic compound with potential applications as a catalyst in various organic reactions. Its sulfonate functional groups suggest catalytic activity in acid-catalyzed processes, while its surfactant-like properties could be advantageous in biphasic reaction systems. This guide provides a comparative benchmark of this compound against other common sulfonic acid catalysts, particularly in the context of esterification reactions, a cornerstone of organic synthesis. Due to a lack of extensive experimental data for this compound in the scientific literature, this comparison is based on established data for analogous catalysts and provides a framework for its evaluation.

Performance Comparison in Fatty Acid Esterification

The esterification of fatty acids is a critical reaction in the synthesis of pharmaceuticals, polymers, and biofuels. The efficiency of this process is highly dependent on the catalyst used. While direct performance data for this compound is limited, we can infer its potential by comparing the performance of well-documented sulfonic acid catalysts under similar reaction conditions.

The following table summarizes the performance of common sulfonic acid catalysts in the esterification of fatty acids, providing a benchmark against which this compound could be evaluated.

CatalystCatalyst TypeTypical Reaction ConditionsFatty Acid Conversion (%)Reaction Time (hours)Key Advantages & Disadvantages
This compound (Predicted) Homogeneous, Water-SolubleMethanol/Fatty Acid Molar Ratio: 10:1, Catalyst Loading: 5 wt%, Temperature: 65°C--Advantages: High water solubility, potential for phase-transfer catalysis, non-volatile. Disadvantages: Potentially lower acidity than sulfonic acids, separation from product may require extraction.
p-Toluenesulfonic Acid (p-TsOH)HomogeneousMethanol/Fatty Acid Molar Ratio: 10:1, Catalyst Loading: 5 wt%, Temperature: 65°C~98%2 - 4Advantages: High catalytic activity, commercially available, relatively low cost. Disadvantages: Corrosive, requires neutralization and separation.
Benzenesulfonic Acid (BSA)HomogeneousMethanol/Fatty Acid Molar Ratio: 10:1, Catalyst Loading: 5 wt%, Temperature: 65°C~95%3 - 5Advantages: Strong acid catalyst. Disadvantages: More hazardous than p-TsOH due to potential for benzene formation.
Sulfuric Acid (H₂SO₄)HomogeneousMethanol/Fatty Acid Molar Ratio: 10:1, Catalyst Loading: 2.5 wt%, Temperature: 60°C>95%1 - 2Advantages: Very high activity, low cost. Disadvantages: Highly corrosive, significant waste generation from neutralization.
Sulfonated Carbon CatalystHeterogeneousMethanol/Fatty Acid Molar Ratio: 12:1, Catalyst Loading: 7.5 wt%, Temperature: 60°C~93%2Advantages: Easily separable and reusable, environmentally benign. Disadvantages: Lower activity per acid site compared to homogeneous catalysts, potential for pore blockage.

Experimental Protocols

To facilitate the direct comparison of this compound, the following detailed experimental protocol for the esterification of oleic acid is provided. This protocol can be adapted to evaluate different catalysts under identical conditions.

Objective: To determine the catalytic activity of this compound in the esterification of oleic acid with methanol and compare its performance against p-Toluenesulfonic acid.

Materials:

  • Oleic acid (≥99%)

  • Methanol (≥99.8%)

  • This compound

  • p-Toluenesulfonic acid monohydrate

  • Hexane (for extraction)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add oleic acid (10 g, ~0.035 mol) and methanol (14.2 g, ~0.44 mol, molar ratio 12:1).

  • Catalyst Addition: Add the desired catalyst (e.g., this compound or p-Toluenesulfonic acid) at a specific loading (e.g., 5 wt% relative to oleic acid).

  • Reaction: Attach the reflux condenser and heat the mixture to 65°C with vigorous stirring. Maintain the reaction for a predetermined time (e.g., 4 hours), taking aliquots at regular intervals for analysis.

  • Work-up: After the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of hexane and 30 mL of a 5% sodium bicarbonate solution to neutralize the catalyst and wash the organic layer.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the upper organic layer and wash it twice more with 30 mL of distilled water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator.

  • Analysis: Analyze the resulting methyl oleate product using GC-FID to determine the conversion of oleic acid.

Logical Workflow for Catalyst Performance Evaluation

The following diagram illustrates the logical workflow for benchmarking the performance of a novel catalyst like this compound against a standard catalyst in an organic reaction.

G Catalyst Performance Benchmarking Workflow cluster_0 Catalyst Selection & Preparation cluster_1 Experimental Execution cluster_2 Analysis & Comparison A Select Target Reaction (e.g., Esterification) D Define Reaction Parameters (Temp, Time, Molar Ratio) A->D B Choose Standard Catalyst (e.g., p-TsOH) E Run Reaction with Standard Catalyst B->E C Prepare Test Catalyst (this compound) F Run Reaction with Test Catalyst C->F D->E D->F G Analyze Product Yield and Purity (e.g., GC-FID) E->G F->G H Compare Performance Metrics (Conversion, Rate) G->H I Evaluate Catalyst Reusability H->I

Caption: Workflow for benchmarking catalyst performance.

This structured approach ensures a rigorous and objective comparison of this compound's performance against established catalysts, providing valuable data for researchers and professionals in the field of organic synthesis.

Inter-laboratory study on the analysis of Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of Disodium 1,3-benzenedisulfonate, a compound relevant in pharmaceutical and chemical industries, can be effectively performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) stand out as the primary instrumental methods offering high sensitivity and selectivity. Classical titrimetric methods, while less specific, can offer a simple and cost-effective alternative for assay determination. This guide will delve into the experimental protocols and comparative performance of these key analytical approaches.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the most common analytical techniques used for the analysis of this compound and related compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) - Performance Characteristics

ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL

Table 2: Ion Chromatography (IC) - Performance Characteristics

ParameterTypical Performance
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (R²)> 0.999
Accuracy (% Recovery)97 - 103%
Precision (RSD)< 3%
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantification (LOQ)0.015 - 0.15 µg/mL

Table 3: Titrimetry - Performance Characteristics

ParameterTypical Performance
ApplicationAssay (Purity)
Precision (RSD)< 1%
SelectivityLow (potential interference from other acidic or basic impurities)
SensitivityLower compared to chromatographic methods

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol. The composition can be isocratic or a gradient. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector is typically set to a wavelength where the benzene ring of the analyte shows significant absorbance, for instance, around 220 nm.

  • Sample Preparation: A known concentration of the sample is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm filter before injection.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Ion Chromatography (IC) with Suppressed Conductivity Detection

IC is a powerful technique for the determination of ionic species and is particularly well-suited for the analysis of the benzenedisulfonate anion.[2]

  • Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector.[3]

  • Column: An anion-exchange column is used for the separation.

  • Eluent: A common eluent for anion analysis is a dilute solution of sodium carbonate and sodium bicarbonate.[2]

  • Suppressor: An anion suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte.[3]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: Suppressed conductivity detection.[3]

  • Sample Preparation: The sample is dissolved in deionized water and diluted to a suitable concentration. Filtration through a 0.45 µm IC-certified filter is recommended.

  • Quantification: The concentration of the benzenedisulfonate anion is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Acid-Base Titration

This classical method can be used for the assay of the sodium salt of a strong acid like benzenedisulfonic acid.

  • Principle: The disodium salt is converted to the corresponding sulfonic acid using a cation exchange resin. The resulting acid is then titrated with a standardized strong base.

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).

    • Cation exchange resin (H+ form).

    • Phenolphthalein indicator.

  • Procedure:

    • A known weight of the this compound sample is accurately weighed and dissolved in deionized water.

    • The sample solution is passed through a column containing a strongly acidic cation exchange resin in the hydrogen form.

    • The column is washed with deionized water, and the eluate containing the benzenedisulfonic acid is collected.

    • A few drops of phenolphthalein indicator are added to the eluate.

    • The solution is titrated with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Calculation: The purity of the sample is calculated based on the volume of NaOH consumed, its concentration, and the initial weight of the sample.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the analysis of this compound.

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation sample_receipt->sample_prep data_acquisition Data Acquisition sample_prep->data_acquisition instrument_setup Instrument Setup & Calibration instrument_setup->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing result_calculation Result Calculation data_processing->result_calculation review_approval Review & Approval result_calculation->review_approval reporting Final Report Generation review_approval->reporting

Caption: General Workflow for Sample Analysis.

References

Safety Operating Guide

Proper Disposal of Disodium 1,3-Benzenedisulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Disodium 1,3-benzenedisulfonate.

This compound is not classified as a hazardous material for transportation purposes according to DOT, TDG, IATA, and IMDG/IMO regulations.[1][2] However, proper disposal procedures must be followed to ensure environmental safety and compliance with local, regional, and national regulations.[1][2][3]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA approved respirator.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product.[3]

Step-by-Step Disposal Protocol

This protocol outlines the general steps for the disposal of this compound. Note: Chemical waste generators must ultimately determine if a discarded chemical is classified as hazardous and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]

1. Waste Characterization:

  • Determine if the this compound waste is contaminated with other hazardous materials.
  • The user of the product is responsible for assigning the appropriate European Waste Catalogue (EWC) code based on the specific application for which the product was used.[3]

2. Small Spills (Solid):

  • Ensure adequate ventilation.[1]
  • Avoid dust formation.[1]
  • Sweep up the material and shovel it into a suitable, labeled container for disposal.[1]

3. Uncontaminated Waste Material:

  • If the material is not contaminated with hazardous substances, it may be possible to dispose of it as non-hazardous waste.
  • Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to confirm the appropriate disposal route.

4. Contaminated Waste Material:

  • If the this compound is contaminated with hazardous chemicals, it must be treated as hazardous waste.
  • The disposal method will be dictated by the nature of the contaminants.
  • Contact a licensed professional waste disposal service to arrange for proper disposal.

5. Contaminated Packaging:

  • Empty containers should be rinsed and disposed of in accordance with local regulations.[3]
  • Do not re-use empty containers.[3]

Quantitative Hazard Data

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the GHS hazard classifications for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Data sourced from aggregated GHS information. The percentage of notifications reporting these hazards are 26.7% for H315, 99.3% for H319, and 26.7% for H335.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the proper disposal procedure for this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Treat as Hazardous Waste is_contaminated->hazardous Yes consult_ehs_non_haz Consult Institutional EHS & Local Regulations for Disposal non_hazardous->consult_ehs_non_haz consult_ehs_haz Consult Institutional EHS & Local Regulations for Disposal hazardous->consult_ehs_haz end End: Proper Disposal consult_ehs_non_haz->end licensed_disposal Engage Licensed Waste Disposal Contractor consult_ehs_haz->licensed_disposal licensed_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Disodium 1,3-benzenedisulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Disodium 1,3-benzenedisulfonate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to proper PPE protocols is crucial for ensuring personal safety.

Summary of Hazards:

Hazard TypeGHS ClassificationDescription
Eye Irritation Eye Irrit. 2/2ACauses serious eye irritation.[1][2]
Skin Irritation Skin Irrit. 2Causes skin irritation.[1][2]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

Body PartPPE RecommendationStandard/Specification
Eyes/Face Safety glasses with side-shields or goggles.[3][4][5]European Standard EN166 or OSHA 29 CFR 1910.133.[4]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Ensure gloves are suitable for the task and observe breakthrough times.[6]
Body Lab coat or long-sleeved clothing.[4][6]Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated.[3][7]Use a dust mask type N95 (US) in dusty conditions.

Operational and Handling Procedures

Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated.[4][7]

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Assemble all necessary PPE and have it readily accessible.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4][7]

    • Avoid breathing dust.[2][5] Minimize dust generation during handling.

    • Weigh and transfer the chemical in a designated area, preferably in a fume hood if there is a risk of dust formation.

    • Use clean, dry, and compatible utensils for handling.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][7]

    • Store away from incompatible materials.

    • The recommended storage temperature is between 2-30°C.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[2][4][7]
Inhalation Remove to fresh air. If you feel unwell, call a POISON CENTER or doctor.[2][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][7]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing a spill of this compound.

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and to comply with regulations.

Disposal Guidelines:

  • Chemical Waste: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][7]

  • Contaminated Packaging: Empty remaining contents. Dispose of in accordance with local regulations. Do not re-use empty containers.[7]

  • General Principle: Waste from residues or unused products should be disposed of in accordance with the national and local regulations.[8] Leave chemicals in their original containers and do not mix with other waste.[8]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.